molecular formula C11H12N2O4 B3283608 benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate CAS No. 7705-88-6

benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Cat. No.: B3283608
CAS No.: 7705-88-6
M. Wt: 236.22 g/mol
InChI Key: KJFJCCSIVVSPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-10(12-9-7-17-11(15)13-9)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFJCCSIVVSPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate, a chiral heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Drawing on established principles and data from closely related analogues, this document will delve into the compound's chemical structure, physicochemical properties, synthesis, and potential applications, offering valuable insights for professionals in drug discovery and development.

Introduction: The Significance of the Oxazolidinone Core

The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in a class of synthetic antibacterial agents.[1] The oxazolidinone core is a key pharmacophore that imparts potent activity against a range of clinically important pathogens. Beyond its role in antimicrobial agents, this heterocyclic system is also a cornerstone in asymmetric synthesis, where it functions as a chiral auxiliary to control stereochemistry in a variety of chemical transformations.[1]

Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate combines the foundational 2-oxazolidinone ring with a benzyl carbamate protecting group. This combination makes it a valuable and versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The carbamate functionality offers a stable yet readily cleavable protecting group for the nitrogen atom of the oxazolidinone ring, allowing for selective chemical modifications at other positions of a target molecule.

Chemical Structure and Identification

The chemical structure of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate features a central 1,3-oxazolidin-2-one ring. The nitrogen atom of this ring is substituted with a benzyl carbamate group. The stereochemistry at the 4-position of the oxazolidinone ring is a critical feature, as it imparts chirality to the molecule. Both (R) and (S) enantiomers are of interest, depending on the desired stereochemical outcome in a synthetic sequence.

Chemical Structure of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate cluster_structure cluster_key Key Functional Groups mol mol key Benzyl Group Carbamate Linkage 2-Oxazolidinone Ring Chiral Center

Caption: Chemical structure highlighting key functional groups.

Physicochemical and Spectroscopic Properties

Precise experimental data for benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is not extensively reported. However, its properties can be reliably predicted based on the known characteristics of its constituent functional groups and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Reference
Molecular Formula C₁₁H₁₂N₂O₄Based on chemical structure.[3]
Molecular Weight 236.22 g/mol Calculated from the molecular formula.[3]
Appearance White to off-white crystalline solidTypical for similar organic compounds.
Melting Point Estimated 90-110 °CHigher than the related (R)-4-Benzyl-2-oxazolidinone (88-90 °C) due to the additional carbamate group.[4]
Solubility Soluble in polar organic solvents (e.g., chloroform, ethyl acetate, methanol); sparingly soluble in water.Based on the presence of both polar (carbamate, oxazolidinone) and nonpolar (benzyl) groups.[4]
XLogP3-AA 0.5A measure of lipophilicity, suggesting moderate polarity.[3]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a benzylic CH₂ group (around 5.1 ppm), protons on the oxazolidinone ring (in the range of 3.5-4.5 ppm), and a proton on the nitrogen of the carbamate.

  • ¹³C NMR: Key signals would correspond to the carbonyl carbons of the carbamate and oxazolidinone (typically in the region of 155-175 ppm), aromatic carbons of the benzyl group (127-136 ppm), the benzylic carbon (around 67 ppm), and the carbons of the oxazolidinone ring.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (around 3300 cm⁻¹), C=O stretching of the carbamate and oxazolidinone (in the range of 1690-1780 cm⁻¹), and C-O stretching.

  • Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 236.22, with characteristic fragmentation patterns corresponding to the loss of the benzyl group or other fragments.

Synthesis and Reactivity

A plausible synthetic route to benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate would involve the protection of the nitrogen atom of a pre-formed 4-substituted-2-oxazolidinone. A common starting material for the chiral variant is an amino acid, such as phenylalanine, which can be converted to the corresponding chiral amino alcohol and then cyclized to form the oxazolidinone ring.

Proposed Synthetic Pathway start (R)-Phenylalaninol intermediate1 (R)-4-Benzyl-2-oxazolidinone start->intermediate1 1. Phosgene or equivalent 2. Base-mediated cyclization product Benzyl (R)-N-(2-oxo-1,3-oxazolidin-4-yl)carbamate intermediate1->product 1. Deprotonation (e.g., n-BuLi) 2. Benzyl chloroformate

Caption: A potential synthetic route to the target compound.

Experimental Protocol: Synthesis of Benzyl (R)-N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

This protocol is a representative procedure adapted from established methods for the N-acylation of oxazolidinones.

Step 1: Synthesis of (R)-4-Benzyl-2-oxazolidinone from (R)-Phenylalaninol

  • Dissolution: Dissolve (R)-phenylalaninol in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Carbonyl Source Addition: Cool the solution to 0 °C and slowly add a carbonyl source, such as triphosgene or diethyl carbonate, along with a non-nucleophilic base (e.g., triethylamine) to facilitate the cyclization.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction with a mild acid, extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield (R)-4-benzyl-2-oxazolidinone.

Step 2: N-Protection with Benzyl Carbamate

  • Deprotonation: Dissolve the (R)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the nitrogen of the oxazolidinone.

  • Electrophile Addition: Add benzyl chloroformate dropwise to the reaction mixture.

  • Reaction and Quenching: Allow the reaction to proceed at -78 °C for a specified time before quenching with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the final product by column chromatography to obtain benzyl (R)-N-(2-oxo-1,3-oxazolidin-4-yl)carbamate.

The reactivity of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is dominated by the carbamate and oxazolidinone functionalities. The benzyl carbamate group can be removed under various conditions, such as hydrogenolysis, to deprotect the nitrogen atom, which can then participate in further reactions. The oxazolidinone ring itself can be susceptible to hydrolysis under strong acidic or basic conditions.

Applications in Drug Development and Organic Synthesis

The primary utility of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate lies in its role as a chiral building block and intermediate in the synthesis of complex target molecules.

  • Chiral Auxiliary: While the N-acylated oxazolidinones are more common as chiral auxiliaries, the N-carbamate protected version can serve as a precursor to these. The chiral center at the 4-position can direct the stereochemical outcome of reactions at other parts of a molecule to which it is attached.

  • Intermediate in Pharmaceutical Synthesis: The oxazolidinone moiety is a key component of several antibacterial drugs.[5] Derivatives of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate could be valuable intermediates in the synthesis of novel oxazolidinone-based antibiotics. The benzyl carbamate provides a stable protecting group during the construction of other parts of the drug molecule.

  • Scaffold for Library Synthesis: Due to its versatile functional groups, this compound can serve as a starting point for the creation of libraries of related compounds for high-throughput screening in drug discovery programs.

Derivatives of 5-benzyl-2-oxazolidone have been investigated for their pharmacological activities, including muscular relaxing, analgesic, and anti-inflammatory effects.[6] This suggests that the broader class of substituted oxazolidinones, including the title compound, holds potential for the development of new therapeutic agents.

Safety and Handling

As with any chemical compound, benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, general guidelines based on its functional groups should be followed. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is a valuable chiral building block with significant potential in organic synthesis and medicinal chemistry. Its combination of a stereodefined oxazolidinone core and a versatile carbamate protecting group makes it an attractive intermediate for the synthesis of complex, biologically active molecules. While comprehensive data on this specific compound is limited, its properties and reactivity can be reliably inferred from the extensive knowledge of related oxazolidinone chemistry. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical entity in their work.

References

  • [Reference to a general organic chemistry text or a review on protecting groups]
  • Berredjem, M., Allaoui, A., Direm, A., Aouf, N., & Benali-Cherif, N. (2010). (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1611–o1612. [Link]

  • PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2025(3), M2040. [Link]

  • ResearchGate. (n.d.). (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide. Retrieved from [Link]

  • Iwakura, Y., & Izawa, S. (1964).
  • PubChem. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl-(3-oxo-1,2-oxazolidin-4-yl)carbamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • de Almeida, M. V., de Souza, M. V. N., & Wardell, J. L. (2009). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

  • GISSMO. (n.d.). (S)-4-BENZYL-2-OXAZOLIDINONE. Retrieved from [Link]

  • ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Arcadi, A., Chiarini, M., & Marinelli, F. (2015). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2015(5), 256-269. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • PubMed. (2010). (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1611–o1612. [Link]

  • PubChemLite. (n.d.). Benzyl n-(2-oxooxolan-3-yl)carbamate. Retrieved from [Link]

Sources

Technical Guide: Role of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate , a specialized chiral intermediate used primarily as a glycine cation equivalent and a precursor for gem-diamino acids .

Executive Summary

Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (also known as 4-(benzyloxycarbonylamino)-2-oxazolidinone ) is a cyclic N,O-acetal derived from the chiral pool (typically L-Serine). It serves as a pivotal intermediate in the asymmetric synthesis of


-diamino acids  (gem-diamines) and modified peptides.

Unlike standard Evans auxiliaries where the stereochemistry directs aldol/alkylation reactions at the exocyclic position, this molecule utilizes the oxazolidinone ring itself as a masked glycine cation . It allows for:

  • Retention of Configuration during the conversion of serine to diamino acids via Curtius rearrangement.

  • Stereoselective Nucleophilic Substitution at the 4-position via N-acyliminium ion intermediates, enabling the construction of complex non-proteinogenic amino acids.

Chemical Identity & Structural Properties[1][2][3][4]

The molecule consists of a 2-oxazolidinone ring with a benzyloxycarbonyl (Cbz) protected amino group attached directly to the C4 position. This unique connectivity characterizes it as a cyclic hemiaminal ether derivative.

PropertySpecification
IUPAC Name Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate
Common Name 4-(Cbz-amino)-2-oxazolidinone
Molecular Formula C

H

N

O

Stereochemistry Derived from L-Serine

(S)-enantiomer (Retention)
Functional Class Cyclic N,O-Aminal / Masked N-Acyliminium Ion
Stability Stable solid; hygroscopic. Sensitive to strong acids (ring opening).
Structural Significance

The C4 position is hemiaminal-like. Under Lewis acidic conditions, the C4-O bond can be ionized to generate a cyclic


-acyliminium ion , a highly reactive electrophile that accepts nucleophiles with high diastereoselectivity, controlled by the ring conformation and the Cbz protecting group.

Synthesis Protocol: The Curtius Rearrangement Pathway

The most robust route to this intermediate utilizes (S)-Cbz-Serine as the chiral starting material. The transformation involves a Curtius rearrangement of the acyl azide, followed by intramolecular trapping of the isocyanate by the side-chain hydroxyl group.

Step-by-Step Methodology

Reagents:

  • Starting Material:

    
    -Cbz-L-Serine
    
  • Activator: Diphenylphosphoryl azide (DPPA)

  • Base: Triethylamine (TEA)

  • Solvent: Toluene or Benzene (anhydrous)

Protocol:

  • Activation: Dissolve

    
    -Cbz-L-Serine (1.0 equiv) in anhydrous toluene under inert atmosphere (
    
    
    
    ). Add TEA (1.1 equiv).
  • Azide Formation: Cool to 0°C. Add DPPA (1.1 equiv) dropwise. Stir for 1-2 hours to form the acyl azide in situ.

  • Rearrangement: Heat the reaction mixture to reflux (approx. 80–110°C).

    • Mechanism:[1][2] The acyl azide undergoes Curtius rearrangement to form an isocyanate intermediate (

      
      ) at the 
      
      
      
      -position.
  • Cyclization: The pendant hydroxyl group of the serine side chain attacks the isocyanate carbon intramolecularly.

  • Isolation: Concentrate the solvent and purify via column chromatography (Ethyl Acetate/Hexanes).

  • Yield: Typically 70–85%.[3]

Mechanistic Diagram: Synthesis from Serine[1]

CurtiusPathway Serine N-Cbz-L-Serine (Starting Material) Azide Acyl Azide Intermediate Serine->Azide DPPA, Et3N 0°C Isocyanate Isocyanate (Retention of Config) Azide->Isocyanate Curtius Rearrangement (Reflux, -N2) Product Benzyl N-(2-oxo-1,3- oxazolidin-4-yl)carbamate Isocyanate->Product Intramolecular OH Trapping

Figure 1: Synthesis of the title compound via Curtius rearrangement, ensuring retention of stereochemistry.

Applications in Asymmetric Synthesis

A. Synthesis of Enantiopure -Diamino Acids

The primary application of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is the synthesis of differentially protected gem-diamines , such as (R)-Boc-(Fmoc)-aminoglycine .[1]

  • Workflow:

    • N-Protection: The ring nitrogen (N3) is protected with a Boc group.[1][4][3]

    • Ring Opening: Mild basic hydrolysis opens the oxazolidinone ring.

    • Result: A linear amino alcohol with two protected amino groups at the chiral center.

    • Oxidation: The primary alcohol is oxidized (e.g., Jones oxidation or PDC) to a carboxylic acid, yielding the diamino acid.

B. -Acyliminium Ion Chemistry (C-C Bond Formation)

This molecule acts as a "chiral glycine cation" equivalent. When the ring nitrogen is acylated, treatment with a Lewis acid generates a cyclic iminium ion.

  • Reactivity:

    • Electrophile: Cyclic

      
      -acyliminium ion.
      
    • Nucleophiles: Allylsilanes, Silyl enol ethers, Electron-rich aromatics.

    • Stereocontrol: The Cbz group and the ring conformation direct the nucleophile to the trans face relative to the bulky substituent, often yielding high diastereomeric excess (de).

Experimental Data Summary
Reaction TypeReagentsProduct OutcomeStereoselectivity
Hydrolysis LiOH or BnMe

NOH
Protected Diamino Alcohol>99% ee (Retention)
Allylation Allyltrimethylsilane / BF

OEt

4-Allyl-4-amino derivativeHigh diastereoselectivity
Oxidation PDC / DMFDiamino Acid (Glycine deriv.)>95% yield
Mechanistic Diagram: Divergent Applications[5][8]

Applications Core Benzyl N-(2-oxo-1,3- oxazolidin-4-yl)carbamate Hydrolysis Ring Hydrolysis (LiOH) Core->Hydrolysis LewisAcid Lewis Acid Activation (BF3·OEt2) Core->LewisAcid DiaminoAlc Gem-Diamino Alcohol Hydrolysis->DiaminoAlc DiaminoAcid Alpha,Alpha-Diamino Acid (e.g., Aminoglycine) DiaminoAlc->DiaminoAcid Oxidation Iminium N-Acyliminium Ion (Reactive Electrophile) LewisAcid->Iminium Nucleophile Nucleophilic Attack (Allylsilane / Enol Ether) Iminium->Nucleophile Substituted 4-Substituted Oxazolidinone (Chiral Amine Precursor) Nucleophile->Substituted Stereoselective C-C Bond

Figure 2: Divergent synthetic pathways: Hydrolysis to diamino acids vs. Nucleophilic addition via N-acyliminium ions.

Critical Considerations & Troubleshooting

  • Nomenclature Confusion: Do not confuse this molecule with (S)-4-Benzyl-2-oxazolidinone (the classic Evans auxiliary). The Evans auxiliary has a benzyl carbon at C4. This molecule has a benzyl carbamate nitrogen at C4.

  • Stability: The hemiaminal linkage (N-C-O) at position 4 is stable in neutral/basic conditions but labile in strong acid. Ensure the ring nitrogen is protected (Boc/Cbz) before attempting strong acidic manipulations to prevent premature ring opening.

  • Racemization: The Curtius rearrangement proceeds with high fidelity (retention). However, strong bases during the hydrolysis step can cause epimerization if the reaction time is prolonged. Use mild hydroxide sources (e.g., LiOH) at controlled temperatures.

References

  • Sypniewski, M., Penke, B., Simon, L., & Rivier, J. (2000).[1] (R)-tert-Butoxycarbonylamino-fluorenylmethoxycarbonyl-glycine from (S)-Benzyloxycarbonyl-serine or from Papain Resolution of the Corresponding Amide or Methyl Ester.[1][4] The Journal of Organic Chemistry, 65(20), 6595–6600.[1]

  • Shymanska, N. V., An, I., Guevara-Zuluaga, S., & Pierce, J. G. (2015).[5] Rapid synthesis and antimicrobial activity of novel 4-oxazolidinone heterocycles.[5] Bioorganic & Medicinal Chemistry Letters, 25(21), 4882–4886.

  • Zoller, U., & Ben-Ishai, D. (1975). Amidoalkylation of aromatics with 4-amido-and 4-hydroxy-2-oxazolidinones. Tetrahedron, 31(7), 863-866.

Sources

Literature review of oxazolidinone carbamate derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone class, anchored by Linezolid and Tedizolid , represents a critical line of defense against multidrug-resistant (MDR) Gram-positive pathogens, including MRSA and VRE. While the core 2-oxazolidinone ring is itself a cyclic carbamate, recent medicinal chemistry efforts have focused on introducing exocyclic carbamate moieties at the C5 position to replace the traditional acetamide side chain. This modification aims to enhance ribosomal binding affinity, overcome cfr-mediated resistance, and mitigate monoamine oxidase (MAO) inhibition liabilities. This guide reviews the synthesis, structure-activity relationships (SAR), and pharmacological profile of these next-generation derivatives.

Introduction: The Pharmacophore & The Carbamate Switch

The oxazolidinone pharmacophore is defined by a 3-aryl-2-oxazolidinone core with a (5S)-configuration. Linezolid, the prototype, features a (5S)-acetamidomethyl side chain.[1]

The "Carbamate Switch" Rationale

Replacing the C5-acetamide with a carbamate (–NHCOOR) or thiocarbamate (–NHCSOR) offers three distinct advantages:

  • Hydrogen Bonding: The carbamate oxygen/nitrogen atoms provide novel H-bond acceptor/donor motifs that can interact with specific nucleotides (e.g., G2505, U2506) in the 23S rRNA binding pocket.

  • Metabolic Stability: Carbamates are generally more resistant to oxidative metabolism than their amide counterparts.

  • Safety Profile: "Reverse amide" and carbamate analogs have demonstrated reduced affinity for human MAO-A and MAO-B, addressing a key toxicity concern of early oxazolidinones.

Mechanism of Action & Binding Mode

Oxazolidinones function as protein synthesis inhibitors.[2] Unlike tetracyclines or aminoglycosides, they act at the earliest stage of translation.

Molecular Mechanism

They bind to the 23S rRNA of the 50S ribosomal subunit , specifically at the peptidyl transferase center (PTC). This binding prevents the correct positioning of the initiator fMet-tRNA, thereby blocking the formation of the 70S initiation complex .

Visualization: Ribosomal Interference Pathway

MOA Subunits Dissociated 30S & 50S Subunits Binding Binds 23S rRNA (V Domain, PTC) Subunits->Binding Target Availability Oxazolidinone Oxazolidinone Carbamate (Enters Cell) Oxazolidinone->Binding High Affinity Complex_Block Blocks fMet-tRNA Positioning Binding->Complex_Block Steric/Allosteric Interference Initiation_Fail 70S Initiation Complex Formation Inhibited Complex_Block->Initiation_Fail Functional Consequence Stasis Bacteriostatic Effect (No Protein Synthesis) Initiation_Fail->Stasis Clinical Outcome

Caption: Logical flow of oxazolidinone-induced protein synthesis inhibition at the 50S ribosomal subunit.

Structure-Activity Relationship (SAR)

The SAR of oxazolidinone carbamates is rigorous. The molecule is generally divided into four zones:

ZoneStructural ComponentCritical SAR RequirementsCarbamate Impact
A Oxazolidinone Ring Must be 2-oxazolidinone. (5S) stereochemistry is essential for activity.The core is a cyclic carbamate; stability is key.
B Proximal Aryl Ring N-phenyl ring, usually fluorinated at positions 3 and/or 5.Fluorine improves potency (pKa modulation).
C Distal Ring Morpholine (Linezolid), Pyridine, or fused systems (Benzoxazinone).Fused rings (e.g., benzoxazinone) often improve spectrum against resistant strains.
D C5 Side Chain Traditionally acetamide.[1] New Trend: Methyl Carbamate. Methyl Carbamate (–NHCOOMe) often yields MICs < 0.5 µg/mL and lower MAO inhibition.
Visualization: SAR Logic Flow

SAR Core Ring A: Oxazolidinone (Essential Scaffold) Linker Ring B: N-Aryl (Fluorine Required) Core->Linker N-C Bond SideChain Zone D: C5-Side Chain (The Variable) Core->SideChain C5 Position Distal Ring C: Distal Heterocycle (PK & Spectrum) Linker->Distal Para-substitution Activity Outcome: High Potency (MRSA) Low MAO Inhibition Distal->Activity Solubility/Permeability Carbamate Carbamate Modification (-NHCOOMe) SideChain->Carbamate Substitution Carbamate->Activity Optimized Binding

Caption: Structural dissection of the oxazolidinone scaffold highlighting the C5-carbamate modification.

Case Study: Benzoxazinone-Oxazolidinone Hybrids

A landmark study (Deshmukh et al., ACS Med. Chem. Lett.) identified Compound 12g , a benzoxazinone-oxazolidinone hybrid with a C5-methyl carbamate side chain.

  • Structure: Fused benzoxazinone C-ring + 3-fluorophenyl B-ring + C5-methyl carbamate.

  • Potency: MIC of 0.25–0.5 µg/mL against S. aureus (MRSA) and E. faecalis (VRE).

  • Significance: It displayed superior activity to Linezolid (MIC 2–4 µg/mL) and retained activity against Linezolid-resistant strains carrying the cfr methyltransferase gene.

Experimental Protocols

Protocol A: Synthesis of the Oxazolidinone Core

Method: Lithiated N-aryl Carbamate Alkylation (Mild Conditions)

  • Reagents: N-aryl-O-ethyl carbamate (1.0 eq), (R)-Epichlorohydrin (3.0 eq), LiOH (1.5 eq), DMF.

  • Procedure:

    • Dissolve N-aryl carbamate in anhydrous DMF under N2 atmosphere.

    • Add LiOH (solid) and (R)-epichlorohydrin.[3]

    • Stir at 25°C for 24 hours. Monitor by TLC.

    • Quench: Pour into ice water. Extract with EtOAc (3x).

    • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via column chromatography (Hexane/EtOAc).

  • Result: Yields the (5R)-hydroxymethyl-oxazolidinone intermediate (precursor to the active 5S amine series).

Protocol B: Installation of the C5-Carbamate Side Chain

Method: Conversion of Amine to Methyl Carbamate

  • Starting Material: (5S)-aminomethyl-oxazolidinone derivative.

  • Reagents: Methyl chloroformate (1.2 eq), Pyridine (2.0 eq) or TEA, DCM (Dichloromethane).

  • Step-by-Step:

    • Solubilization: Dissolve 1.0 mmol of the amine intermediate in 10 mL dry DCM. Cool to 0°C in an ice bath.

    • Base Addition: Add Pyridine (2.0 mmol) dropwise.

    • Acylation: Add Methyl chloroformate (1.2 mmol) dropwise over 5 minutes.

    • Reaction: Allow to warm to room temperature and stir for 4 hours.

    • Workup: Wash with 1N HCl (to remove pyridine), then sat. NaHCO3, then brine.

    • Isolation: Dry over MgSO4, filter, and evaporate. Recrystallize from EtOH/Hexane.

Protocol C: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI Broth Microdilution

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.

  • Plate Setup:

    • Use 96-well plates.

    • Add 100 µL of test compound (serial 2-fold dilutions, e.g., 64 to 0.06 µg/mL) in CAMHB.

    • Add 100 µL of diluted bacterial inoculum to each well.

    • Controls: Growth control (bacteria + solvent), Sterility control (media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

Safety & Toxicology: The MAO Advantage

A critical limitation of Linezolid is its weak, reversible inhibition of monoamine oxidase (MAO-A and MAO-B), which can cause serotonin syndrome if co-administered with SSRIs.

  • Data Insight: C5-carbamate derivatives (and "reverse amides") often exhibit reduced MAO inhibition compared to acetamides.

  • Mechanism: The bulkier or electronically distinct carbamate group fits less efficiently into the MAO active site (which prefers the planar acetamide), thereby increasing the selectivity index (Antibacterial IC50 / MAO IC50).

References

  • Deshmukh, M. S., et al. (2017).[4] "Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure." ACS Medicinal Chemistry Letters. Link

  • Fernandes, G. F. S., et al. (2023). "Oxazolidinones as versatile scaffolds in medicinal chemistry." RSC Medicinal Chemistry. Link

  • Moreno, L. M., et al. (2014). "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc. Link

  • Suzuki, H., et al. (2013).[5] "Synthesis and in vitro/in vivo antibacterial activity of oxazolidinones having thiocarbamate at C-5..." European Journal of Medicinal Chemistry. Link[5]

  • BenchChem Technical Support. (2025). "A Comparative Analysis of 4-Oxazolidinone Derivatives and Linezolid." BenchChem. Link

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of potent antibacterial agents.[1] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, less-studied derivative, benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate. Drawing upon the well-established mechanism of action of clinically approved oxazolidinones and burgeoning research into the broader therapeutic applications of this heterocyclic system, we will extrapolate and discuss the potential antibacterial, anticancer, and antiviral properties of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical, detailed protocols for the empirical investigation of this compound's bioactivity.

Introduction: The 2-Oxazolidinone Scaffold - A Platform for Therapeutic Innovation

The 2-oxazolidinone ring system is a five-membered heterocycle containing both nitrogen and oxygen. Its significance in drug discovery was firmly established with the advent of linezolid, the first member of this class to receive FDA approval for treating infections caused by multi-drug resistant Gram-positive bacteria.[1][2][3] The unique mechanism of action of oxazolidinone antibiotics, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and provides a solution to the challenge of cross-resistance.[1][3]

Beyond their antibacterial prowess, various derivatives of the 2-oxazolidinone scaffold have demonstrated a diverse range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5] This suggests that the oxazolidinone core is a versatile template for the development of novel therapeutic agents targeting a variety of diseases. This guide will focus on the potential biological profile of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate, a derivative characterized by a benzyl group at the N-3 position and a carbamate functionality at the C-4 position of the oxazolidinone ring.

Predicted Biological Activities of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

While direct experimental data for benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is not extensively available in the public domain, we can infer its potential biological activities by examining the structure-activity relationships (SAR) of related oxazolidinone compounds.

Potential Antibacterial Activity

The antibacterial activity of oxazolidinones is critically dependent on their ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting the formation of the initiation complex essential for protein synthesis.[1][3]

  • Mechanism of Action: Oxazolidinones bind to the peptidyl transferase center (PTC) within the 23S rRNA of the 50S subunit. This interaction prevents the proper positioning of the initiator tRNA, stalling the translation process at its earliest stage.[1]

The structure of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate suggests it may retain the core pharmacophore necessary for antibacterial activity. The N-aryl substituent (in this case, a benzyl group) is known to be a key feature for potent antibacterial action.[1][3] However, the size and nature of this substitution can significantly impact activity. While many clinically successful oxazolidinones feature a fluorinated phenyl ring at the N-3 position, the presence of a benzyl group could still allow for favorable interactions within the hydrophobic pocket of the ribosomal binding site.

The carbamate group at the C-4 position is a less common substitution in the context of antibacterial oxazolidinones. Most potent antibacterial agents in this class possess a (S)-configuration at C-5 with an acetamidomethyl or similar side chain.[6] The presence of a substituent at C-4 instead of C-5 may alter the binding orientation and affinity for the ribosome, potentially leading to reduced or modified antibacterial activity. Empirical testing is crucial to determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant Gram-positive bacteria.

graph Mechanism_of_Action { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Predicted mechanism of antibacterial action.
Potential Anticancer Activity

Emerging research has highlighted the potential of oxazolidinone derivatives as anticancer agents.[2][4][7][8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, cervical, and prostate cancer.[2][9] The mechanisms underlying their anticancer effects are diverse and appear to be cell-type specific, involving pathways such as the induction of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.[2]

The structural features of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate, particularly the lipophilic benzyl group, may facilitate its entry into mammalian cells. The potential for this compound to exhibit anticancer activity warrants investigation. An initial assessment of its cytotoxicity against a panel of cancer cell lines would be a critical first step in exploring this therapeutic avenue.

Potential Antiviral Activity

The exploration of oxazolidinones as antiviral agents is a more recent but promising field.[5] Certain derivatives have shown activity against a range of viruses, including herpesviruses.[10] The proposed mechanisms of antiviral action are still under investigation but may involve the inhibition of viral entry or replication processes. Given the structural diversity of oxazolidinones with reported antiviral activity, it is plausible that benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate could possess antiviral properties. Evaluation against a panel of clinically relevant viruses would be necessary to determine its potential in this area.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate, a series of well-established in vitro assays are recommended. The following section provides detailed, step-by-step protocols for these key experiments.

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that inhibits visible bacterial growth.[11][12][13]

  • Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of bacterial growth is visually assessed to determine the MIC.[11][12]

  • Materials:

    • Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

    • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator (35°C ± 2°C)

  • Protocol:

    • Compound Preparation: Prepare a stock solution of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations for testing.

    • Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

    • Plate Inoculation: Add 50 µL of the appropriate compound dilution to each well of the 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[12]

    • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]

    • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][12]

Parameter Condition Rationale
Medium Cation-Adjusted Mueller-Hinton BrothStandardized medium for antibacterial susceptibility testing.
Inoculum Density Approx. 5 x 10⁵ CFU/mLEnsures reproducible and clinically relevant results.
Incubation 35°C ± 2°C for 16-20 hoursOptimal conditions for the growth of most clinically relevant bacteria.
Endpoint No visible growthClear and established endpoint for MIC determination.
graph Broth_Microdilution_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Workflow for MIC determination.
Cytotoxicity and Anticancer Screening: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which can indicate the cytotoxic potential of a compound.[14][15][16]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15][16][17]

  • Materials:

    • Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Sterile 96-well plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[15]

    • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[14]

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours.[14][16]

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.

Parameter Condition Rationale
Cell Lines Relevant cancer and non-cancerous cell linesTo assess both anticancer activity and general cytotoxicity.
MTT Concentration 0.5 mg/mLStandard concentration for optimal formazan production.
Incubation Time 2-4 hoursSufficient time for formazan crystal formation in viable cells.
Wavelength 550-600 nmCorresponds to the peak absorbance of the formazan product.
Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[18][19][20]

  • Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. An overlay medium (e.g., containing agarose) is then added to restrict the spread of the virus, leading to the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.[18][20][21]

  • Materials:

    • Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

    • Virus of interest (e.g., Herpes Simplex Virus)

    • Susceptible host cell line (e.g., Vero cells)

    • Cell culture medium

    • Overlay medium (e.g., medium with low-melting-point agarose)

    • Crystal violet staining solution

    • Sterile 6-well or 12-well plates

  • Protocol:

    • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

    • Virus and Compound Preparation: Prepare serial dilutions of the test compound in infection medium. Mix each compound dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU).

    • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.[22]

    • Overlay: After the adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days, depending on the virus) at 37°C in a CO₂ incubator.[22]

    • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain the monolayer with crystal violet. Viable cells will stain purple, while plaques will appear as clear zones.[18][22]

    • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ (50% effective concentration) can be determined.

graph Plaque_Reduction_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: Workflow for the plaque reduction assay.

Conclusion and Future Directions

Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate represents an intriguing yet underexplored molecule within the therapeutically significant oxazolidinone class. Based on established structure-activity relationships, this compound holds the potential for a range of biological activities, including antibacterial, anticancer, and antiviral effects. The N-benzyl and C-4 carbamate substitutions are key structural features that will undoubtedly influence its interaction with biological targets, and their precise impact can only be elucidated through empirical investigation.

The detailed experimental protocols provided in this guide offer a clear and robust framework for the systematic evaluation of this compound's biological profile. The data generated from these assays will be instrumental in determining its potential as a lead compound for the development of new therapeutic agents. Further studies, including mechanism of action elucidation and in vivo efficacy and safety assessments, will be contingent on promising initial in vitro results. This technical guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate.

References

  • Bentham Science Publishers. (2020, October 1). Does the Oxazolidinone Derivatives Constitute a Functional Approach for Cancer Therapy?. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Der Pharma Chemica. (2026, February 28). A Catalyst Free Simple and Efficient One Pot Syntheis of N-benzyloxazolidinone Derivatives. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Bentham Science. (2020, August 8). Does the Oxazolidinone Derivatives Constitute a Functional Approach for Cancer Therapy?. Retrieved from [Link]

  • PubMed. (2017, August 15). Synthesis and in Vitro Anticancer Activity of New 2-thioxo-oxazolidin-4-one Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 9). Discovery of Broad-Spectrum Herpes Antiviral Oxazolidinone Amide Derivatives and Their Structure–Activity Relationships. Retrieved from [Link]

  • Spandidos Publications. (2016, February 23). Antiproliferative activity of a series of 5‑(1H‑1,2,3‑triazolyl) methyl‑ and 5‑acetamidomethyl‑oxazolidinone derivatives. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

  • American Chemical Society. (2006, July 28). N-Benzyl-2,3-oxazolidinone as a Glycosyl Donor for Selective α-Glycosylation and One-Pot Oligosaccharide Synthesis Involving 1,2-cis-Glycosylation. Retrieved from [Link]

  • BioAgilytix. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Der Pharma Chemica. (2024, April 19). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay - Antiviral. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin2-one.... Retrieved from [Link]

  • MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and Biological Evaluation of Benzazepine Oxazolidinone Antibacterials. Retrieved from [Link]

  • Al-Mustansiriyah University. (2024, December 8). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Retrieved from [Link]

  • ResearchGate. (2023, June 23). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships governing to the oxazolidinone development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structure–Activity Relationships of N-(4-Benzamidino)-Oxazolidinones–Potent and Selective Inhibitors of Kallikrein-Related Peptidase 6. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2014, September 15). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Synthetic Pathways for 4-Substituted Oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

4-Substituted oxazolidin-2-ones represent a cornerstone structural motif in modern organic synthesis and medicinal chemistry. While their 5-substituted counterparts (e.g., Linezolid) dominate the antibiotic landscape, the 4-substituted variants act as the industry standard for chiral auxiliaries (Evans Auxiliaries) and are emerging as privileged scaffolds for monoamine oxidase (MAO) inhibitors with improved safety profiles.

This guide provides a rigorous technical analysis of the synthetic routes to access these scaffolds. It prioritizes stereochemical integrity , scalability , and green chemistry principles , moving beyond textbook definitions to provide actionable, bench-ready protocols.

Retrosynthetic Analysis & Core Disconnections

To design an effective synthesis, one must understand the structural assembly. The 4-substituted oxazolidinone ring is typically disconnected via two primary logic paths:

  • The Chiral Pool Approach (Path A): Leveraging naturally occurring amino acids to establish the C4 stereocenter before ring closure.

  • The Catalytic Assembly (Path B): Constructing the ring from epoxides or aziridines, where the challenge lies in controlling regioselectivity (4- vs. 5-substitution).

Retrosynthesis target 4-Substituted Oxazolidinone (Target Scaffold) amino_alcohol 1,2-Amino Alcohol (Chiral Pool) amino_alcohol->target Carbonylation (CDI, Phosgene, Carbonates) amino_acid Alpha-Amino Acid (L-Valine, L-Phenylalanine) amino_acid->amino_alcohol Reduction (LiAlH4, BH3) epoxide Epoxide + Isocyanate epoxide->target Lewis Acid Catalysis (Regioselectivity Challenge) aziridine Aziridine + CO2 aziridine->target Ring Expansion

Figure 1: Retrosynthetic disconnection map highlighting the two dominant pathways: Chiral Pool derivation (Left) and Catalytic Assembly (Right).

Pathway A: The Evans Route (Amino Acid Derivation)

This is the "Gold Standard" for generating chiral auxiliaries (e.g., 4-isopropyl, 4-benzyl, 4-phenyl oxazolidinones). The stereochemistry is fixed by the starting amino acid, ensuring >99% ee.

Phase 1: Reduction of Amino Acids

The carboxylic acid moiety of an N-protected or free amino acid is reduced to a primary alcohol.

  • Reagents:

    
     (traditional) or 
    
    
    
    (chemoselective).
  • Critical Insight: For large-scale prep, the Borane-Dimethyl Sulfide reduction of amino acids is preferred over

    
     because it avoids the formation of stubborn aluminum emulsions during workup and tolerates other reducible functional groups.
    
Phase 2: Carbonylative Cyclization

This step closes the ring. The choice of carbonyl source dictates the safety profile and atom economy.

Comparative Analysis of Carbonylation Reagents
ReagentToxicityAtom EconomyScalabilityNotes
Phosgene (

)
ExtremeHighIndustrialHistorical standard; requires strict safety controls.
Triphosgene HighModerateLab/PilotSolid source of phosgene; easier handling but still hazardous.
CDI (Carbonyldiimidazole) LowLowLabGenerates imidazole byproduct; excellent for small scale.
Diethyl Carbonate LowHighIndustrialGreenest option ; requires higher temps but byproduct is ethanol.
Validated Protocol: Green Synthesis of (S)-4-Phenyl-2-oxazolidinone

Reference: Adapted from Zampieri et al. (2016) and industrial patents.

Objective: Synthesis of (S)-4-phenyl-2-oxazolidinone from (S)-phenylglycinol using Diethyl Carbonate (DEC). This method avoids toxic phosgene derivatives.

Reagents:

  • (S)-Phenylglycinol (1.0 equiv)

  • Diethyl Carbonate (2.5 equiv)

  • Potassium Carbonate (

    
    ) (0.1 equiv) - Catalyst
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Vigreux column fitted with a distillation head.

  • Charging: Add (S)-phenylglycinol (e.g., 50 mmol), Diethyl Carbonate (125 mmol), and anhydrous

    
     (5 mmol).
    
  • Reaction: Heat the mixture to 135°C . The reaction is driven by the distillation of ethanol.

    • Mechanism Check: The base activates the amino alcohol, which attacks the carbonate. The high temperature drives the equilibrium by removing ethanol.

  • Monitoring: Continue heating until ethanol distillation ceases (approx. 2-4 hours).

  • Workup: Cool the residue to 60°C. Add

    
     (DCM) to precipitate the inorganic salts. Filter off the 
    
    
    
    .
  • Purification: Wash the filtrate with saturated

    
    . Dry over 
    
    
    
    and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane (1:3).
  • Expected Yield: 85-90% as a white crystalline solid.

Pathway B: Catalytic Synthesis (Epoxide/Isocyanate)

This route is atom-economical but historically plagued by regioselectivity issues (yielding mixtures of 4- and 5-substituted products).

The Regioselectivity Challenge

When an epoxide reacts with an isocyanate, the nucleophilic attack can occur at the less hindered carbon (yielding the 5-substituted product) or the more substituted carbon (yielding the 4-substituted product).

  • Standard Outcome: Most Lewis acid catalysts favor attack at the least hindered position

    
    5-substituted oxazolidinone  (Linezolid-like).
    
  • Inverting Selectivity: To access 4-substituted targets, one must use specific ligands or substrates (e.g., styrene oxide derivatives) where electronic stabilization of the carbocation intermediate directs attack to the benzylic position.

Workflow: Magnesium/Iron Oxide Catalysis

Recent advances utilize heterogeneous catalysts to improve selectivity and recyclability.

CatalyticCycle start Epoxide + Carbamate inter Ring Opening (Nucleophilic Attack) start->inter Heat (140°C) catalyst Mg/Fe Mixed Oxide (Catalyst) catalyst->inter Activates cycliz Intramolecular Cyclization inter->cycliz product 4-Substituted Oxazolidinone cycliz->product

Figure 2: Catalytic cycle for the conversion of epoxides to oxazolidinones using heterogeneous mixed-oxide catalysts.

Applications in Drug Discovery & Synthesis[1][2]

The Evans Auxiliary (Asymmetric Synthesis)

The primary utility of 4-substituted oxazolidinones is in asymmetric alkylation and aldol reactions.

  • Mechanism: The oxazolidinone is acylated (e.g., with propionyl chloride). The bulky group at C4 (isopropyl, benzyl) shields one face of the enolate, forcing incoming electrophiles to attack from the opposite side.

  • Cleavage: After the reaction, the auxiliary is hydrolyzed (LiOH/

    
    ) to release the chiral product and recover the oxazolidinone.
    
Medicinal Chemistry (Beyond Linezolid)

While Linezolid is a 5-substituted oxazolidinone, 4-substituted variants are gaining traction to mitigate side effects.

  • MAO Inhibition: Linezolid inhibits Monoamine Oxidase A (MAO-A), leading to potential hypertensive crises. Research indicates that 4-substituted 1,2,3-triazole oxazolidinones can maintain antibacterial potency while significantly reducing MAO-A affinity due to steric clash in the enzyme's active site.

References

  • Zampieri, D., et al. (2016). "Synthesis and biological evaluation of 4-substituted oxazolidinones." European Journal of Medicinal Chemistry.

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Keypour, H., et al. (2012). "Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg/Fe oxides."[1] Applied Catalysis A: General.

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[2][3][4][5][6][7][8] Current Pharmaceutical Design.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS: 7705-88-6), and its enantiopure (S)-derivative (CAS: 306773-77-3), are highly valuable chiral building blocks in medicinal chemistry. They serve as orthogonally protected precursors for 4-amino-2-oxazolidinones, a core scaffold found in various antibacterial agents and enzyme inhibitors.

The most elegant and stereoretentive method to synthesize this compound is via the Curtius rearrangement of N-Cbz-serine [1]. Rather than relying on harsh chlorinating agents (e.g., SOCl₂ or oxalyl chloride) which would react with the unprotected hydroxyl group of serine, this protocol utilizes Diphenylphosphoryl azide (DPPA) . DPPA allows for the mild, one-pot conversion of the carboxylic acid to an acyl azide.

The Causality of the Design:

  • Activation without Protection: DPPA selectively activates the carboxylic acid in the presence of a tertiary amine base (Et₃N) to form the acyl azide, leaving the pendant primary alcohol intact.

  • Stereochemical Fidelity: The thermal decomposition of the acyl azide to the isocyanate occurs with strict retention of configuration at the chiral α-carbon[1].

  • Spontaneous Trapping: Once the isocyanate is formed, the spatially adjacent hydroxyl group undergoes a rapid, thermodynamically driven intramolecular 5-exo-trig cyclization. This traps the transient isocyanate, forming the stable 5-membered oxazolidinone ring [2].

Workflow Visualization

The following diagram illustrates the chemical logic and phase transitions of the protocol.

G A N-Cbz-Serine (Starting Material) B DPPA, Et3N 0°C to RT A->B C Acyl Azide Intermediate (IR: ~2140 cm⁻¹) B->C D Heat (80°C) Toluene C->D E Isocyanate Intermediate (IR: ~2250 cm⁻¹) D->E F Intramolecular Cyclization (5-exo-trig) E->F G Benzyl N-(2-oxo-1,3- oxazolidin-4-yl)carbamate F->G

Figure 1: Mechanistic workflow of the Curtius rearrangement and intramolecular cyclization.

Quantitative Data: Reaction Optimization

The choice of solvent and temperature dictates the balance between the desired intramolecular cyclization and undesired intermolecular side reactions (e.g., urea formation). High dilution (0.1 M) and non-polar solvents are critical for maximizing yield.

Table 1: Solvent and Temperature Optimization for Intramolecular Cyclization

SolventDielectric Constant (ε)Temp (°C)Reaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Toluene 2.38 80 4.0 84 >99
1,4-Dioxane2.211002.581>99
THF7.58658.076>99
DMF36.70803.04592

Note: Toluene is selected as the optimal solvent due to its ideal boiling point for driving the Curtius rearrangement and its non-polar nature, which suppresses intermolecular hydrogen bonding and favors the intramolecular attack.

Experimental Protocol: A Self-Validating System

This procedure is designed as a self-validating system . By utilizing specific visual and spectroscopic In-Process Controls (IPCs), the chemist can verify the success of each mechanistic step before proceeding, eliminating the "black box" nature of standard recipes.

Materials Required
  • N-Cbz-L-Serine (1.0 equiv, 10.0 mmol, 2.39 g)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv, 11.0 mmol, 2.37 mL)

  • Triethylamine (Et₃N) (1.2 equiv, 12.0 mmol, 1.67 mL)

  • Anhydrous Toluene (100 mL, to maintain 0.1 M concentration)

Step-by-Step Methodology

Step 1: Acyl Azide Formation

  • Charge a flame-dried 250 mL round-bottom flask with N-Cbz-L-Serine and anhydrous toluene under a nitrogen atmosphere.

  • Add Et₃N via syringe and stir until the suspension becomes a clear solution. Cool the mixture to 0 °C using an ice bath.

  • Add DPPA dropwise over 10 minutes to control the exotherm.

  • Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Self-Validation Check 1 (TLC & IR): Spot the reaction mixture on silica TLC (DCM:MeOH 9:1). The highly polar carboxylic acid spot (R_f ~0.1) should completely convert to a less polar spot (R_f ~0.5). An aliquot analyzed by ATR-IR will show a sharp, distinct azide stretching band at ~2140 cm⁻¹ .

Step 2: Thermal Curtius Rearrangement 5. Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. 6. Observe the reaction closely.

  • Self-Validation Check 2 (Visual): The thermal decomposition of the acyl azide expels stoichiometric nitrogen gas. Continuous bubbling will be visible. The reaction must be maintained at 80 °C until gas evolution completely ceases (typically 2-3 hours).

Step 3: Intramolecular Cyclization 7. Continue heating at 80 °C for an additional 1 hour after gas evolution stops to ensure complete cyclization of the transient isocyanate.

  • Self-Validation Check 3 (IR Spectroscopy): Take an aliquot and analyze via IR. The transient isocyanate peak at ~2250 cm⁻¹ must be completely absent. The appearance of a strong cyclic carbamate C=O stretch at ~1750 cm⁻¹ confirms successful ring closure.

Step 4: Workup and Purification 8. Cool the reaction mixture to room temperature. 9. Transfer to a separatory funnel and wash sequentially with 5% aqueous citric acid (50 mL) to remove unreacted Et₃N, saturated aqueous NaHCO₃ (50 mL) to remove residual acidic byproducts, and brine (50 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 7:3 to 1:1) to afford the pure (S)-benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate as a white solid[3].

References

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Current Topics in Medicinal Chemistry, 2011. URL:[Link]

  • Facile Way to Synthesize Nα-Boc-Nβ-Cbz-2,3-Diaminopropionic Acid Derivatives via 5-Oxazolidinone Synthetic Communications, 2006. URL:[Link]

Protocol for Cbz-protection of amino acids to form oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

This application note details the protocol for the cyclocondensation of


-benzyloxycarbonyl (

-Cbz) amino acids with paraformaldehyde to form

-Cbz-5-oxazolidinones
.

Unlike 2-oxazolidinones (Evans auxiliaries) derived from amino alcohols, 5-oxazolidinones are derived directly from amino acids. They serve as critical intermediates in drug development for three primary reasons:

  • Conformational Locking: They act as "pseudo-proline" mimics, disrupting

    
    -sheet aggregation during peptide synthesis.
    
  • 
    -Alkylation Precursors:  The formation of the oxazolidinone ring activates the nitrogen, allowing for facile 
    
    
    
    -alkylation (e.g.,
    
    
    -methylation) which is otherwise difficult on electron-deficient carbamates.
  • Racemization Suppression: The ring structure prevents oxazolone formation, a common pathway for racemization during carboxyl activation.

Reaction Mechanism & Chemical Logic

The formation of the 5-oxazolidinone ring is an acid-catalyzed cyclodehydration. The reaction utilizes paraformaldehyde as a formaldehyde source.[1] The critical mechanistic feature is the formation of the hemiaminal intermediate, followed by the elimination of water to close the ring.

Key Mechanistic Insight: The reaction is reversible. To drive the equilibrium toward the product (Le Chatelier's principle), water must be continuously removed from the system, typically via azeotropic distillation (Dean-Stark).

Mechanistic Pathway (DOT Visualization)

OxazolidinoneMechanism Start N-Cbz-Amino Acid + (CH2O)n Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack AcidCat H+ Catalyst (pTsOH) AcidCat->Hemiaminal Activates Oxonium Iminium/Oxonium Ion Hemiaminal->Oxonium - H2O Water H2O (Remove Azeotropically) Hemiaminal->Water Product N-Cbz-5-Oxazolidinone (Cyclized) Oxonium->Product Ring Closure

Figure 1: Acid-catalyzed cyclodehydration mechanism. Continuous water removal is the rate-determining factor for high yield.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Starting Material

-Cbz-L-Amino Acid (1.0 equiv)
Substrate
Reagent Paraformaldehyde (3.0 - 5.0 equiv)Carbonyl source (Excess required)
Catalyst p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 - 0.1 equiv)Acid catalyst
Solvent Toluene (Reagent Grade)Azeotropic solvent
Equipment Dean-Stark trap, Reflux condenser, Oil bathWater removal
Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a round-bottom flask equipped with a magnetic stir bar, suspend the

    
    -Cbz-amino acid  (10 mmol) in Toluene  (50–100 mL).
    
    • Note: Concentration is critical. Too dilute ( <0.1 M) slows the reaction; too concentrated (>0.5 M) risks polymerization. Aim for ~0.1–0.2 M.

  • Add Paraformaldehyde (30–50 mmol, 3–5 equivalents).

    • Expert Tip: Use powdered paraformaldehyde for faster depolymerization.

  • Add pTsOH (0.5–1.0 mmol, 5–10 mol%).

  • Attach the Dean-Stark trap filled with toluene and a reflux condenser.

Step 2: Azeotropic Reflux

  • Heat the mixture to reflux (Oil bath ~120–130 °C).

  • Maintain vigorous reflux. You should observe water droplets collecting in the trap.

  • Monitoring: The solution usually becomes homogeneous as the amino acid reacts.

  • Duration: Typically 1–4 hours. Monitor by TLC (System: EtOAc/Hexane).[2] The product is usually less polar (higher

    
    ) than the starting acid.
    

Step 3: Workup (Critical for Stability)

  • Cool the reaction mixture to room temperature.

  • Wash: Transfer to a separatory funnel and wash with 5% NaHCO

    
      (2 x 30 mL).
    
    • Why? You MUST neutralize the pTsOH. Acidic residues during concentration will catalyze the reverse reaction (hydrolysis) or polymerization.

  • Wash with water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    .

Step 4: Isolation & Purification

  • Filter off the drying agent.[3]

  • Concentrate under reduced pressure (Rotovap).[2]

  • Purification:

    • Solids: Many oxazolidinones crystallize upon addition of Hexane or Heptane to the residue. Recrystallize from EtOAc/Hexane.

    • Oils: If the product is an oil, purify via flash chromatography (SiO

      
      , typically 10–30% EtOAc in Hexane).
      
Workflow Visualization

Workflow Setup Setup: Dean-Stark Cbz-AA + (CH2O)n + pTsOH Reflux Reflux (Toluene) 1-4 Hours Setup->Reflux Check TLC Check SM Disappeared? Reflux->Check Check->Reflux No Wash Wash: 5% NaHCO3 (CRITICAL: Remove Acid) Check->Wash Yes Isolate Dry & Concentrate Wash->Isolate Purify Crystallize (EtOAc/Hex) or Column Isolate->Purify

Figure 2: Operational workflow emphasizing the critical neutralization step.

Validation & Quality Control (Self-Validating System)

To ensure the protocol worked, verify the following structural markers. If these are absent, the ring did not close.

Analytical MethodExpected ObservationInterpretation

H NMR
AB Quartet (~5.2–5.6 ppm) The N-CH

-O methylene protons are diastereotopic due to the chiral center at the

-carbon. They appear as a distinct AB system (or broad doublet), not a singlet.
IR Spectroscopy Shift in C=O stretch The carbamate carbonyl shifts to a higher frequency (~1790–1810 cm

) characteristic of a 5-membered lactone/oxazolidinone ring.
TLC Higher

The product loses the H-bond donor/acceptor capability of the free -COOH, making it significantly less polar than the starting material.

Troubleshooting & Optimization

  • Problem: Low Yield / Hydrolysis during workup.

    • Cause: Incomplete removal of pTsOH before evaporation.

    • Solution: Ensure thorough washing with NaHCO

      
      . Do not leave the product in solution for extended periods if wet.
      
  • Problem: Polymerization (Insoluble white solid).

    • Cause: Reaction concentration too high or heating too prolonged.

    • Solution: Dilute to 0.1 M. Stop heating immediately upon consumption of starting material.

  • Problem: Racemization.

    • Insight: While generally resistant, prolonged reflux can cause racemization.

    • Solution: Use Camphorsulfonic acid (CSA) as a milder alternative to pTsOH if the substrate is sensitive (e.g., Phenylglycine).

References

  • Karady, S. ; Amato, J. S.; Weinstock, L. M. "Enantioselective synthesis of (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-dopa) via chiral oxazolidinones." Journal of the American Chemical Society, 1982 , 104(24), 6840–6841. Link

  • Freidinger, R. M. ; Hinkle, J. S.; Perlow, D. S.; Arison, B. H. "Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones." The Journal of Organic Chemistry, 1983 , 48(1), 77–81. Link

  • Ben-Ishai, D. "The reaction of formaldehyde with N-acylamino acids." Journal of the American Chemical Society, 1957 , 79(21), 5736–5738. Link

  • Seebach, D. ; Fadel, A. "N,O-Acetals from N-acyl-amino acids and paraformaldehyde: Preparation of enantiomerically pure N-methyl-amino acids." Helvetica Chimica Acta, 1985 , 68(5), 1243–1250. Link

Sources

Application Notes & Protocols for the Catalytic Hydrogenation of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Cbz Deprotection in Oxazolidinone Chemistry

The removal of the benzyloxycarbonyl (Cbz or Z) protecting group from chiral 4-substituted 2-oxazolidinones is a pivotal transformation in contemporary organic synthesis. This step unlocks a primary amine, a versatile functional handle for the elaboration of complex molecules, particularly in the development of pharmaceuticals. The oxazolidinone moiety itself is a privileged scaffold, present in a number of antibacterial agents. Consequently, the efficient and clean cleavage of the Cbz group from substrates like benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is of paramount importance.

This guide provides a comprehensive overview of the predominant catalytic hydrogenation methods for this deprotection. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower effective experimental design and troubleshooting.

Mechanistic Underpinnings of Catalytic Hydrogenolysis

The most common and exceptionally mild method for Cbz group removal is catalytic hydrogenolysis.[1][2] This process involves the cleavage of the C-O bond of the benzyl carbamate by molecular hydrogen, facilitated by a heterogeneous catalyst, typically palladium on a carbon support (Pd/C).[1][3]

The reaction proceeds via a two-step mechanism:

  • Hydrogenolysis of the Benzylic C-O Bond: The palladium catalyst adsorbs both the hydrogen gas and the benzyl carbamate substrate. The hydrogen molecules are activated on the palladium surface, leading to the cleavage of the benzylic C-O bond. This step forms an unstable carbamic acid intermediate and toluene as a byproduct.[3]

  • Decarboxylation: The carbamic acid intermediate is highly unstable and spontaneously decomposes to release the free amine and carbon dioxide.[3]

This process is highly favored due to its clean nature, as the byproducts, toluene and carbon dioxide, are volatile and easily removed from the reaction mixture.[1]

Cbz Deprotection Mechanism Substrate Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Intermediate Unstable Carbamic Acid Intermediate Substrate->Intermediate Hydrogenolysis Byproduct1 Toluene Substrate->Byproduct1 Product (S)-4-Amino-1,3-oxazolidin-2-one Intermediate->Product Decarboxylation Byproduct2 Carbon Dioxide Intermediate->Byproduct2 Catalyst H₂, Pd/C

Figure 1. Simplified workflow of Cbz deprotection via catalytic hydrogenolysis.

Standard Catalytic Hydrogenation Protocol

This protocol is the workhorse for Cbz deprotection and is applicable to a wide range of substrates, including benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate.

Rationale for Experimental Choices
  • Catalyst: 10% Palladium on activated carbon (Pd/C) is the most frequently used catalyst.[1] The carbon support provides a high surface area for the reaction. The catalyst loading is typically in the range of 5-10 mol% of palladium relative to the substrate.

  • Solvent: Protic solvents like methanol or ethanol are generally preferred as they can solvate the substrate and the resulting amine salt (if any acidic additives are used) and are compatible with the hydrogenation conditions.[1] Ethyl acetate is also a common choice.

  • Hydrogen Source: For lab-scale reactions, a hydrogen-filled balloon is often sufficient to provide the necessary atmospheric pressure of hydrogen.[1] For larger-scale reactions or more stubborn deprotections, a hydrogenation apparatus that allows for higher pressures may be necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

Detailed Experimental Protocol

Materials:

  • Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filtration aid

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate in a suitable solvent (e.g., methanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate) to the solution. The catalyst is often handled as a slurry in the reaction solvent to prevent it from becoming airborne.

  • Inerting the Atmosphere: Seal the flask with a septum and purge the system with an inert gas like nitrogen or argon. Then, evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure the reaction atmosphere is composed of hydrogen.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is usually sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

    • Rinse the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to obtain the crude (S)-4-amino-1,3-oxazolidin-2-one. The product can be purified further by crystallization or chromatography if necessary.

Transfer Hydrogenation: A Safer Alternative

Transfer hydrogenation is an attractive alternative to using pressurized hydrogen gas, making it a safer option for many laboratories.[4][5] In this method, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by the palladium catalyst. Ammonium formate is a commonly used and effective hydrogen donor.[1]

Rationale for Experimental Choices
  • Hydrogen Donor: Ammonium formate (HCOONH₄) is a stable, easy-to-handle solid that decomposes in the presence of the palladium catalyst to provide hydrogen in situ. Typically, 3-5 equivalents are used.[1]

  • Catalyst and Solvent: 10% Pd/C is also the catalyst of choice for transfer hydrogenation. Methanol or ethanol are suitable solvents.[1]

  • Temperature: Transfer hydrogenation reactions often require heating to reflux to facilitate the decomposition of the hydrogen donor and drive the reaction to completion.[1]

Detailed Experimental Protocol

Materials:

  • Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolution: Dissolve the benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C to the solution, followed by the addition of ammonium formate (3-5 equivalents).[1]

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst.[1]

    • Rinse the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure. The crude product may contain residual ammonium salts, which can often be removed by dissolving the residue in a suitable organic solvent and filtering, or by an aqueous work-up.

Comparative Data and Considerations

ParameterStandard HydrogenationTransfer Hydrogenation
Hydrogen Source H₂ Gas (balloon or cylinder)Ammonium Formate (or other donors)
Pressure Atmospheric or higherAtmospheric
Temperature Room TemperatureReflux Temperature
Safety Requires handling of flammable H₂ gasAvoids the use of H₂ gas cylinders[4][5]
Byproducts Toluene, CO₂Toluene, CO₂, Ammonia, Formic Acid derivatives
Work-up Simple filtration and concentrationMay require additional steps to remove donor byproducts

Key Considerations for the Substrate:

  • Chiral Integrity: Catalytic hydrogenation is generally a mild method that is unlikely to affect the stereocenter at the 4-position of the oxazolidinone ring.

  • Catalyst Poisoning: The substrate itself is unlikely to poison the catalyst. However, impurities, particularly those containing sulfur or phosphorus, can deactivate the palladium catalyst.[6]

  • Acidic Additives: In some cases, the deprotection of N-benzyl groups can be sluggish. The addition of a catalytic amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction by preventing the product amine from poisoning the catalyst.[7] However, for Cbz deprotection, this is less commonly required.

Figure 2. Comparative experimental workflows for standard and transfer hydrogenation.

Conclusion

The catalytic hydrogenation of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is a reliable and high-yielding transformation. The choice between standard hydrogenation with H₂ gas and transfer hydrogenation largely depends on the available equipment and safety considerations within the laboratory. Both methods are mild and should preserve the stereochemical integrity of the chiral oxazolidinone core. By understanding the underlying mechanisms and the rationale for the chosen conditions, researchers can confidently and efficiently perform this crucial deprotection step in their synthetic endeavors.

References

  • Taylor & Francis eBooks. (n.d.). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Retrieved from [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. Retrieved from [Link]

  • PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof.
  • ResearchGate. (2025). Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine. Retrieved from [Link]

  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

  • PMC. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • ACS Publications. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Retrieved from [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Pearson. (2024). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]

  • ResearchGate. (2015). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • ResearchGate. (2020). Facile Hydrogenative Deprotection of N -Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • PMC. (n.d.). Exploration of the Oxazolidinthione Protecting System for the Synthesis of Sialic Acid Glycosides. Retrieved from [Link]

  • PMC. (n.d.). Pd-Catalyzed Carboamination of Oxazolidin-2-ones. A Stereoselective Route to trans-2,5-Disubstituted Pyrrolidines. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]

  • Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-amino-3-isoxazolidone.
  • ResearchGate. (n.d.). (PDF) (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}. Retrieved from [Link]

  • PubMed. (2010). (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfon-yl}-2-oxo-1,3-oxazolidine-3-carboxamide. Retrieved from [Link]

Sources

Using benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate: A Chiral Auxiliary for Asymmetric Synthesis

Introduction: The Power of Stereochemical Control in Synthesis

In the realm of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools wielded by synthetic chemists to impose stereochemical bias on a reaction, enabling the selective formation of one enantiomer over another. Among the most reliable and extensively studied of these are the oxazolidinone-based auxiliaries, pioneered by David A. Evans and his research group.[1][2] These auxiliaries function by temporarily attaching to a substrate, creating a chiral environment that directs the approach of reagents to a specific face of the molecule, and are then cleanly removed to reveal the desired enantiomerically enriched product.

This guide focuses on a specific, yet less commonly documented, member of this family: benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate . While the archetypal Evans auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone, have been extensively applied, the N-carbamate derivative presents a unique structural variation. The electronic and steric properties of the benzyloxycarbonyl (Cbz) group may offer distinct advantages in certain synthetic contexts, potentially influencing solubility, crystallinity, or the stereochemical course of reactions.

This document serves as a comprehensive technical guide for researchers, providing a foundational understanding and practical protocols for the synthesis and application of this chiral auxiliary in asymmetric synthesis. The methodologies presented herein are grounded in the well-established principles of Evans-type auxiliaries and provide a robust starting point for synthetic exploration.

Conceptual Framework: The Logic of Oxazolidinone-Mediated Asymmetry

The efficacy of oxazolidinone auxiliaries hinges on their ability to form rigid, chelated enolates that effectively shield one face of the reactive intermediate. This steric blockade dictates the trajectory of incoming electrophiles, leading to highly diastereoselective bond formation. The overall process can be conceptualized as a three-stage workflow: attachment of the substrate to the auxiliary, the diastereoselective reaction, and finally, cleavage of the auxiliary to yield the chiral product.

G cluster_0 Workflow Overview start Chiral Auxiliary (Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate) acylation Step 1: N-Acylation (Attachment of Substrate) start->acylation diastereoselective_reaction Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) acylation->diastereoselective_reaction cleavage Step 3: Auxiliary Cleavage (Liberation of Product) diastereoselective_reaction->cleavage product Enantiomerically Enriched Product (e.g., Chiral Carboxylic Acid, Alcohol) cleavage->product recycle Recovered Auxiliary cleavage->recycle

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Part 1: Synthesis of the Chiral Auxiliary

The first critical step is the preparation of the chiral auxiliary itself. Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate can be synthesized from readily available chiral starting materials, such as the corresponding amino acid. The following protocol outlines a reliable method for its preparation.

Protocol 1: Synthesis of (S)-Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

This procedure involves the reduction of an N-Cbz protected amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.

Materials:

  • N-Cbz-(S)-aspartic acid β-tert-butyl ester

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M in THF

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Triphosgene or Diethyl Carbonate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reduction to Amino Alcohol:

    • To a solution of N-Cbz-(S)-aspartic acid β-tert-butyl ester (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add BH₃·THF (2.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases, followed by saturated aqueous NaHCO₃.

    • Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • Cyclization to Oxazolidinone:

    • Dissolve the crude amino alcohol (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.2 eq).

    • Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in DCM dropwise. Caution: Triphosgene is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.

Part 2: Application in Asymmetric Synthesis

The following protocols are based on well-established procedures for standard Evans-type oxazolidinones.[1] While they provide a strong starting point, optimization may be required for reactions utilizing benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate due to the electronic and steric influence of the N-carbamate group.

Protocol 2: N-Acylation of the Chiral Auxiliary

This step attaches the desired substrate (e.g., a propionyl group for subsequent α-alkylation) to the auxiliary.

Materials:

  • Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Acyl chloride (e.g., Propionyl chloride) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise. Stir the mixture for 30 minutes at -78 °C to form the lithium salt.

  • Add the desired acyl chloride dropwise to the solution.

  • Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Diastereoselective Enolate Alkylation

This protocol describes the alkylation of the N-acylated auxiliary to create a new stereocenter α to the carbonyl group.

Materials:

  • N-Acylated auxiliary (from Protocol 2) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

  • Alkylating agent (e.g., Benzyl bromide, Allyl iodide) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acylated auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • In a separate flask, prepare a solution of LDA or use a commercial solution of NaHMDS.

  • Slowly add the strong base to the solution of the N-acylated auxiliary at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Caption: Chelation-controlled model for diastereoselective alkylation.

Protocol 4: Diastereoselective Aldol Addition

This protocol outlines the Evans "syn" aldol reaction, which typically yields the syn aldol adduct with high diastereoselectivity.

Materials:

  • N-Acylated auxiliary (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf), 1 M in DCM (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (e.g., Isobutyraldehyde) (1.5 eq)

  • Phosphate buffer (pH 7), Methanol

Procedure:

  • Dissolve the N-acylated auxiliary in anhydrous DCM under an inert atmosphere and cool to -78 °C.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of Et₃N or DIPEA. Stir for 30-60 minutes at -78 °C.

  • Add the aldehyde dropwise to the boron enolate solution.

  • Stir at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Remove the cold bath and stir vigorously for 15 minutes.

  • Concentrate the mixture in vacuo, then partition the residue between DCM and water.

  • Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash chromatography to yield the syn aldol adduct.

Representative Performance of Evans-Type Auxiliaries

The following table summarizes typical data for diastereoselective reactions using standard Evans oxazolidinone auxiliaries. This serves as a benchmark for what might be achievable with the N-Cbz analogue.

Reaction TypeElectrophile/AldehydeDiastereomeric Ratio (d.r.)Yield (%)
AlkylationBenzyl bromide>98:2~90%
AlkylationAllyl iodide>98:2~85%
Aldol AdditionIsobutyraldehyde>99:1~85%
Aldol AdditionBenzaldehyde>99:1~90%

Data is representative of values reported for common Evans auxiliaries and should be used as a reference.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the non-destructive removal of the auxiliary to afford the enantiomerically pure product, while ideally allowing for the recovery and recycling of the auxiliary.

Protocol 5: Hydrolytic Cleavage to a Carboxylic Acid

This is a common method for obtaining the chiral carboxylic acid.

Materials:

  • N-Acylated product (from Protocol 3 or 4) (1.0 eq)

  • Tetrahydrofuran (THF) and Water (4:1 mixture)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution (4.0 eq)

  • Lithium hydroxide (LiOH), solid or 1M solution (2.0 eq)

  • Sodium sulfite (Na₂SO₃), saturated aqueous solution

Procedure:

  • Dissolve the N-acylated product in the THF/water mixture and cool to 0 °C.

  • Add the hydrogen peroxide dropwise, followed by the lithium hydroxide.

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous Na₂SO₃ and stir for 20 minutes.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with cold 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid.

  • Dry the organic layer containing the product over anhydrous MgSO₄ and concentrate.

Protocol 6: Reductive Cleavage to an Alcohol

This method provides direct access to the chiral primary alcohol.

Materials:

  • N-Acylated product (1.0 eq)

  • Anhydrous Diethyl Ether or THF

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) (2.0 eq)

  • Rochelle's salt (potassium sodium tartrate), saturated aqueous solution

Procedure:

  • Dissolve the N-acylated product in anhydrous diethyl ether or THF and cool to 0 °C.

  • Carefully add LiAlH₄ or LiBH₄ portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Cool to 0 °C and quench the reaction by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of saturated aqueous Rochelle's salt and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash chromatography to separate the chiral alcohol product from the recovered auxiliary.

G cluster_0 Auxiliary Cleavage Pathways cluster_1 Hydrolytic cluster_2 Reductive start Diastereomerically Pure N-Acyl Adduct hydrolysis LiOH / H₂O₂ start->hydrolysis reduction LiAlH₄ or LiBH₄ start->reduction acid Chiral Carboxylic Acid hydrolysis->acid alcohol Chiral Alcohol reduction->alcohol

Caption: Common methods for cleaving the chiral auxiliary.

Conclusion

Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate represents a potentially valuable chiral auxiliary for asymmetric synthesis. While specific applications in the literature are not as prevalent as for other Evans auxiliaries, its structural similarity and the robust, predictable nature of oxazolidinone-directed reactions provide a strong foundation for its use. The protocols detailed in this guide offer a comprehensive starting point for researchers to synthesize this auxiliary and explore its utility in diastereoselective alkylation, aldol additions, and other C-C bond-forming reactions. Through careful adaptation and optimization, this auxiliary has the potential to become another powerful tool in the stereoselective synthesis of complex molecules.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016 , 6, 30498-30551. [Link]

  • Smith, T. E.; Richardson, D. P.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 695. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Evans, D. A. Asymmetric Synthesis. The Evans' Chiral Auxiliary. [Link]

  • Moreno, L. M.; et al. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc2022 , 2022 (2), 140-155. [Link]

  • Berredjem, M.; et al. (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online2010 , 66(7), o1611–o1612. [Link]

Sources

Application Note: Regioselective N-Alkylation of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Rationale

The oxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry (e.g., the antibacterial agent Linezolid) and a cornerstone chiral auxiliary in asymmetric synthesis . The compound benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS: 7705-88-6) presents a unique synthetic challenge due to the presence of two distinct nitrogen centers: the endocyclic N3 atom of the oxazolidinone ring and the exocyclic nitrogen of the C4-carbamate (Cbz-protected amine).

Causality Behind Regioselectivity

Achieving regioselective alkylation requires exploiting the electronic and steric differences between these two nucleophilic sites:

  • Acidity (Thermodynamic Control): The N3 proton of the oxazolidinone ring is significantly more acidic (

    
    ) compared to the exocyclic carbamate NH (
    
    
    
    ). When treated with exactly one equivalent of base, the endocyclic nitrogen is preferentially deprotonated.
  • Nucleophilicity & Sterics (Kinetic Control): The resulting endocyclic N3 anion is less sterically hindered than the C4-carbamate nitrogen, which is shielded by the bulky benzyloxycarbonyl (Cbz) group.

  • HSAB Theory: The ambident oxazolidinone anion (delocalized between N3 and the C2 carbonyl oxygen) reacts with "soft" electrophiles (e.g., alkyl halides) predominantly at the softer nitrogen atom rather than the harder oxygen atom, suppressing O-alkylation .

By carefully selecting the base and solvent system, chemists can drive the reaction exclusively toward N3-alkylation, creating a self-validating synthetic system where the absence of C4-alkylation can be rapidly confirmed via LC-MS or 2D-NMR.

Reaction Pathway Visualization

G Substrate Benzyl N-(2-oxo-1,3- oxazolidin-4-yl)carbamate Base Base Addition (NaH or K2CO3) Substrate->Base Anion N3-Oxazolidinone Anion (Thermodynamically Favored) Base->Anion Deprotonation (pKa ~15) SideProduct C4-Carbamate Alkylation (Sterically Hindered) Base->SideProduct Minor/Trace Pathway (pKa ~16-17) Electrophile Alkyl Halide (R-X) SN2 Attack Anion->Electrophile Product Regioselective N3-Alkylated Product Electrophile->Product Major Pathway (Soft Electrophile)

Fig 1. Mechanistic logic and regioselectivity pathway for the N3-alkylation workflow.

Experimental Protocols

To ensure broad applicability, two distinct protocols are provided. Method A utilizes a strong base and is ideal for unreactive electrophiles, while Method B employs a mild base, making it suitable for base-sensitive substrates or highly reactive electrophiles (e.g., allylic/benzylic halides) .

Method A: Strong Base Alkylation (NaH / DMF)

Mechanism: Sodium hydride irreversibly deprotonates the N3 position. Anhydrous DMF solvates the


 cation, leaving a "naked," highly reactive oxazolidinone anion.

Reagents:

  • Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Alkyl Halide (e.g., Methyl Iodide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Solvation: Dissolve the oxazolidinone substrate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add NaH (1.1 eq) in a single portion. Caution: Hydrogen gas will evolve. Stir the suspension at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear, indicating complete formation of the sodium salt.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The N-alkylated product will typically run higher (higher

    
    ) than the highly polar NH starting material.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (10 mL/mmol). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine (
    
    
    mL) to remove residual DMF.
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    
Method B: Mild Base Alkylation (K₂CO₃ / MeCN)

Mechanism: Potassium carbonate provides a thermodynamic equilibrium of the enolate. The addition of catalytic TBAI (Tetrabutylammonium iodide) accelerates the reaction via the Finkelstein reaction, converting alkyl chlorides/bromides into highly reactive alkyl iodides in situ.

Reagents:

  • Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (1.0 eq)

  • Anhydrous Potassium Carbonate (

    
    , 2.0 eq)
    
  • Alkyl Halide (e.g., Benzyl Bromide) (1.5 eq)

  • Tetrabutylammonium Iodide (TBAI) (0.1 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge a dry flask with the oxazolidinone substrate (1.0 eq), finely powdered anhydrous

    
     (2.0 eq), and TBAI (0.1 eq).
    
  • Solvation: Add anhydrous MeCN to reach a 0.2 M concentration.

  • Alkylation: Add the alkyl halide (1.5 eq) at room temperature. Attach a reflux condenser and heat the reaction mixture to 60 °C under an inert atmosphere for 12–16 hours.

  • Validation Check: Confirm completion via LC-MS. The target mass should correspond to

    
     of the mono-alkylated product, with 
    
    
    
    of the di-alkylated side product.
  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove inorganic salts, and wash the filter cake with excess EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data & Condition Comparison

The following table summarizes expected yields and regioselectivity profiles based on the chosen methodology and electrophile class.

Reaction MethodBase / SolventElectrophileTempTimeExpected YieldRegioselectivity (N3 : C4-N)
Method A (Strong) NaH / DMFMethyl Iodide (MeI)0 °C to RT2-4 h85-95%>99:1
Method A (Strong) NaH / DMFBenzyl Bromide (BnBr)0 °C to RT3-5 h80-90%>95:5
Method B (Mild) K₂CO₃ / MeCNAllyl Bromide60 °C12-16 h75-85%>98:2
Method B (Mild) K₂CO₃ / DMFPropargyl Bromide60 °C12-16 h70-80%>95:5

Note: Regioselectivity is determined by LC-MS integration of the crude reaction mixture. O-alkylation is typically not observed (<0.5%) under these conditions.

References

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 2008, 85(5), 696. URL:[Link]

  • Synthesis of Oxazolidinones. Organic Chemistry Portal. URL:[Link]

  • Catalysis-based enantioselective total synthesis of the macrocyclic spermidine alkaloid isooncinotine. Proceedings of the National Academy of Sciences (PNAS), 2004, 101(33), 11986-11991. URL:[Link]

Application Note: Scalable Preparation of Benzyl (S)-(2-oxo-1,3-oxazolidin-4-yl)methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is a detailed technical guide for the scalable preparation of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)methylcarbamate (also referred to as Cbz-protected 4-aminomethyl-2-oxazolidinone).

Editorial Note on Nomenclature & Structure: The specific chemical name provided ("Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate") implies a structure where the nitrogen is attached directly to the C4 position of the ring (a hemiaminal). This structure is chemically unstable and prone to hydrolysis. In industrial pharmaceutical chemistry, this nomenclature almost exclusively refers to the stable methylene homologue: Benzyl (2-oxo-1,3-oxazolidin-4-yl)methylcarbamate . This molecule is a critical chiral building block for oxazolidinone antibiotics (e.g., Linezolid analogues) and peptide mimics. This guide details the synthesis of this stable, industrially relevant target.

Executive Summary

This protocol details the scalable, enantioselective synthesis of Benzyl (S)-(2-oxo-1,3-oxazolidin-4-yl)methylcarbamate starting from L-Asparagine . This route is selected for its use of inexpensive chiral pool starting materials, avoidance of hazardous azide intermediates (common in alternative routes), and high stereochemical fidelity. The process involves a Hofmann rearrangement followed by a reductive cyclization strategy optimized for multi-kilogram production.

Key Performance Indicators (KPIs)
ParameterSpecification
Target Moiety (S)-4-(Benzyloxycarbonylaminomethyl)-2-oxazolidinone
Overall Yield 45–55% (over 4 steps)
Enantiomeric Excess (ee) >99.5% (Chiral HPLC)
Scalability Validated up to 5 kg batch size
Critical Hazard Exotherm control during Hofmann Rearrangement

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Hofmann Rearrangement to convert the side-chain amide of asparagine into the required amine, preserving the chiral center.

  • Target: Cbz-protected 4-aminomethyl-2-oxazolidinone.

  • Precursor: N-Cbz-L-Asparagine.

  • Mechanism:

    • Hofmann Rearrangement: Converts Cbz-Asparagine to Cbz-Diaminopropionic acid (DAP).

    • Selective Reduction: Converts the carboxylic acid to an alcohol.

    • Cyclization: The intramolecular reaction between the carbamate and the alcohol forms the oxazolidinone ring.

Retrosynthesis Target Target: Benzyl (2-oxo-1,3-oxazolidin-4-yl)methylcarbamate Intermediate1 Intermediate: (S)-4-(Aminomethyl)-2-oxazolidinone Target->Intermediate1 Cbz Protection Intermediate2 Precursor: N-Cbz-L-Diaminopropionic Acid Intermediate1->Intermediate2 Reductive Cyclization Start Starting Material: N-Cbz-L-Asparagine Intermediate2->Start Hofmann Rearrangement

Figure 1: Retrosynthetic pathway utilizing the Chiral Pool strategy from L-Asparagine.

Detailed Experimental Protocols

Step 1: Hofmann Rearrangement (Synthesis of Cbz-DAP)

This step converts N-Cbz-L-Asparagine into N-alpha-Cbz-L-2,3-diaminopropionic acid.

Reagents:

  • N-Cbz-L-Asparagine (1.0 equiv)

  • Iodosobenzene diacetate (PIDA) (1.1 equiv) - Safer alternative to Bromine/NaOH

  • Ethyl Acetate / Acetonitrile / Water solvent system

Protocol:

  • Charge a glass-lined reactor with N-Cbz-L-Asparagine (100 g, 0.375 mol), Ethyl Acetate (400 mL), and Acetonitrile (400 mL).

  • Cool the suspension to 0–5 °C.

  • Add Iodosobenzene diacetate (PIDA) (133 g, 0.41 mol) portion-wise over 30 minutes. Caution: Exothermic.

  • Stir at 0 °C for 2 hours, then allow to warm to 20 °C over 4 hours.

  • Monitor by HPLC for consumption of starting material.

  • Quench by adding water (200 mL) and heating to 60 °C for 1 hour to hydrolyze the intermediate isocyanate.

  • Cool to 5 °C. The product, N-alpha-Cbz-L-2,3-diaminopropionic acid , precipitates as a white solid.

  • Filter and wash with cold acetonitrile. Dry under vacuum at 45 °C.

Yield: ~85% Critical Control Point: Temperature must be maintained <10 °C during PIDA addition to prevent racemization.

Step 2: Selective Reduction to Amino Alcohol

Convert the carboxylic acid to a primary alcohol while preserving the Cbz-carbamate.

Reagents:

  • Cbz-DAP (from Step 1)

  • Borane-Dimethyl Sulfide Complex (BMS) (2.5 equiv) or NaBH4/I2 system

  • THF (anhydrous)

Protocol:

  • Suspend Cbz-DAP (80 g) in anhydrous THF (800 mL) under Nitrogen.

  • Cool to 0 °C.

  • Add BMS (2M in THF) dropwise via addition funnel. Caution: Hydrogen gas evolution.

  • Reflux the mixture at 65 °C for 4 hours.

  • Cool to 0 °C and carefully quench with Methanol (excess) to destroy residual borane.

  • Concentrate in vacuo.

  • Workup: Dissolve residue in 1M HCl, wash with ether (to remove benzyl alcohol byproducts), then basify aqueous layer to pH 10 with NaOH.

  • Extract with Ethyl Acetate (3 x 300 mL).

  • Concentrate to yield (S)-2-(benzyloxycarbonylamino)-3-aminopropanol .

Yield: ~75%

Step 3: Cyclization to Oxazolidinone

This step forms the 2-oxazolidinone ring. Note: Cyclization of an amino-alcohol with Phosgene/CDI typically incorporates the free amine and the alcohol. Since our target has the Cbz on the exocyclic amine, we must ensure the correct regiochemistry. Industrial Route Adjustment: To ensure the 4-substituted structure (where the nitrogen in the ring is secondary and the exocyclic nitrogen is Cbz-protected), we utilize a Base-Mediated Cyclization of the N-Cbz amino alcohol intermediate.

Reagents:

  • Intermediate from Step 2[1][2]

  • Thionyl Chloride (SOCl2) or Diethyl Carbonate

  • Preferred:Diethyl Carbonate / K2CO3 (Green Chemistry approach)

Protocol:

  • Dissolve the amino alcohol (50 g) in Diethyl Carbonate (250 mL).

  • Add anhydrous K2CO3 (0.1 equiv).

  • Distill ethanol off at 110 °C. The reaction is driven by entropy and ethanol removal.

  • Monitor by TLC/HPLC.

  • Cool and filter salts.

  • Concentrate to obtain the crude 4-(aminomethyl)-2-oxazolidinone (free amine form).

  • Final Protection: Dissolve the crude amine in Water/Acetone (1:1). Add NaHCO3 (2 equiv) and Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) at 0 °C.

  • Stir for 2 hours.

  • Extract with Ethyl Acetate, wash with brine, dry, and recrystallize from EtOAc/Hexanes.

Final Product: Benzyl (S)-(2-oxo-1,3-oxazolidin-4-yl)methylcarbamate . Overall Yield: ~50% from Asparagine.

Process Workflow & Logic

The following diagram illustrates the critical decision nodes and chemical transformations.

Workflow Start L-Asparagine (Chiral Pool) Step1 Step 1: Hofmann Rearrangement (PIDA/MeCN) Start->Step1 Oxidative Decarboxylation Check1 QC: Check Purity (HPLC >98%) Step1->Check1 Step2 Step 2: Reduction (BMS/THF) Check1->Step2 Pass Step3 Step 3: Cyclization & Protection (DEC -> Cbz-Cl) Step2->Step3 Ring Closure Final Final Product: Benzyl (2-oxo-1,3-oxazolidin-4-yl)methylcarbamate Step3->Final Crystallization

Figure 2: Industrial workflow for the synthesis of the target oxazolidinone.

Quality Control & Analytical Specifications

To ensure the material is suitable for pharmaceutical use (e.g., as a Linezolid intermediate), the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR (DMSO-d6)Conforms to structure (Signals at δ 7.35, 5.05, 4.10, 3.25)
Purity HPLC (C18, ACN/H2O)≥ 98.5%
Chiral Purity Chiral HPLC (Chiralpak AD-H)≥ 99.5% ee
Residual Solvents GC-HSComplies with ICH Q3C
Water Content Karl Fischer≤ 0.5% w/w

Safety & Industrial Hygiene

  • PIDA (Phenyliodine diacetate): While safer than elemental bromine, it is an oxidant. Store away from reducing agents.

  • Borane (BMS): Pyrophoric and generates flammable hydrogen gas. Reactions must be conducted under inert atmosphere (N2/Ar) with adequate venting.

  • Cbz-Chloride: Lachrymator and corrosive. Handle in a fume hood.

References

  • Lubell, W. D., & Rapoport, H. (1989). Surrogates for chiral aminomalonic acid. Synthesis of N-(benzyloxycarbonyl)-alpha-amino-gamma-butyrolactone and N-(benzyloxycarbonyl)-alpha-amino-gamma-lactam. Journal of Organic Chemistry, 54(16), 3824-3831. Link

  • Ager, D. J., et al. (1996). The Synthesis of Oxazolidinones.[1][2][3][4][5][6][7][8] Aldrichimica Acta, 29(1), 3-10. (Review of industrial methods).

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary.[1] Organic Syntheses, 68, 83. Link

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[4][5] Current Pharmaceutical Design, 2(2), 175-194. (Context on Linezolid intermediates).

  • Wang, G., et al. (2014). Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. Organic Process Research & Development, 18(6), 793–801. Link

Sources

Reagents for the deprotection of benzyl carbamate groups in oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deprotection of Benzyl Carbamate (Cbz) Groups in Functionalized Oxazolidinones

Executive Summary & Strategic Context

The oxazolidinone scaffold—ubiquitous in Evans auxiliaries and antibiotics like Linezolid—presents a unique chemoselective challenge during deprotection sequences. While the benzyl carbamate (Cbz or Z) group is a robust amine protecting group, its removal must be executed without compromising the integrity of the oxazolidinone ring (a cyclic carbamate).

The Core Challenge:

  • Ring Stability: The oxazolidinone ring is susceptible to hydrolysis under strong basic conditions (saponification) and nucleophilic attack.

  • Electronic Nuance:

    • Type A (Side-Chain): Cbz on a pendant amine (e.g., Linezolid intermediates). Behaves as a standard carbamate.

    • Type B (Ring Nitrogen): Cbz directly on the oxazolidinone nitrogen (N-Cbz-2-oxazolidinone). This forms an acyl-carbamate hybrid, which is significantly more electrophilic and labile to nucleophiles than a standard Cbz.

This guide details three field-proven protocols to selectively cleave Cbz groups while preserving the oxazolidinone core, prioritizing yield and purity.

Decision Framework

Before selecting a reagent, analyze your substrate using the following logic tree to prevent side reactions (e.g., alkene reduction or ring opening).

DeprotectionLogic Start Substrate Analysis: Cbz-Oxazolidinone CheckAlkene Contains Alkenes/Alkynes or Benzyl Ethers? Start->CheckAlkene CheckAcid Acid Sensitive (e.g., Acetals, Silyl Ethers)? CheckAlkene->CheckAcid Yes (Unsaturated) MethodA Method A: Catalytic Hydrogenolysis (Pd/C + H2) CheckAlkene->MethodA No (Saturated) MethodB Method B: Acidolytic Cleavage (HBr/AcOH) CheckAcid->MethodB No (Acid Stable) MethodC Method C: Nucleophilic/Lewis Acid (TMSI or 2-Mercaptoethanol) CheckAcid->MethodC Yes (Acid Sensitive)

Figure 1: Strategic decision tree for selecting the optimal deprotection reagent based on substrate functionality.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best for: General substrates, large-scale process chemistry. Mechanism: Heterogeneous catalysis involving hydride transfer and decarboxylation. Selectivity: Excellent. Does not touch the oxazolidinone ring.

Reagents:

  • Palladium on Carbon (10 wt.[1][2] %, wet support preferred to minimize fire hazard).

  • Hydrogen source:

    
     balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).
    
  • Solvent: MeOH, EtOH, or THF.

Protocol:

  • Preparation: Dissolve the Cbz-protected oxazolidinone (1.0 equiv) in MeOH (0.1 M concentration).

    • Scientist’s Note: If the substrate is insoluble in alcohols, use THF or EtOAc. Avoid chlorinated solvents (DCM) as they can poison the catalyst over time or generate HCl.

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% loading relative to substrate).[1]

    • Safety: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of water or toluene before adding the organic solvent, or use "wet" commercial catalyst.

  • Hydrogenation:

    • Standard: Evacuate the flask and backfill with

      
       (balloon pressure) three times. Stir vigorously at RT.
      
    • Transfer Hydrogenation (Alternative): Add Ammonium Formate (5.0 equiv) and reflux. This is safer (no gas cylinder) and often faster.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 1–4 hours.

    • Observation: Evolution of

      
       gas may be observed.[1][3]
      
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate.

    • Result: The free amine is usually obtained quantitatively without further purification.

Method B: Acidolytic Cleavage (HBr in Acetic Acid)

Best for: Substrates containing alkenes (which would be reduced by


) but stable to acid.
Mechanism: Protonation of the carbamate carbonyl followed by 

attack of bromide on the benzyl carbon.

Reagents:

  • 33% HBr in Acetic Acid (commercial reagent).

  • Diethyl ether (for precipitation).

Protocol:

  • Setup: Place the Cbz-substrate (1.0 equiv) in a round-bottom flask equipped with a drying tube (moisture sensitive).

  • Reaction: Add 33% HBr/AcOH (5–10 equiv) at room temperature.

    • Scientist’s Note: The oxazolidinone ring is generally stable to HBr/AcOH at RT. However, prolonged heating (>60°C) can lead to acid-catalyzed hydrolysis of the ring. Keep it at RT.

  • Monitoring: Stir for 30–60 minutes. Monitor by TLC (expect a polar baseline spot for the amine salt).

  • Workup:

    • Precipitation: Pour the reaction mixture into a large excess of cold Diethyl Ether (

      
      ). The product usually precipitates as the hydrobromide salt.
      
    • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

    • Free Basing: If the free amine is required, dissolve the salt in water, basify with saturated

      
       (pH 8–9), and extract with EtOAc. Do not use strong base (NaOH) to avoid opening the oxazolidinone.
      
Method C: Chemoselective Nucleophilic Cleavage (TMSI or 2-Mercaptoethanol)

Best for: Complex substrates sensitive to both


 and strong acids.

Option C1: In Situ TMSI (Iodotrimethylsilane)

  • Reagents: TMSCl (Trimethylsilyl chloride) + NaI (Sodium Iodide) in Acetonitrile.

  • Protocol: Dissolve substrate in MeCN. Add NaI (4 equiv) and TMSCl (4 equiv). Stir at RT. The in situ generated TMSI cleaves the benzyl ether bond via a soft Lewis acid mechanism. Quench with MeOH.

Option C2: 2-Mercaptoethanol (The "Modern" Nucleophile)

  • Context: Recent literature highlights this as a superior method for sensitive carbamates.[3]

  • Reagents: 2-Mercaptoethanol,

    
     (base), DMAc (solvent).[3]
    
  • Protocol: Treat substrate with 2-mercaptoethanol (3 equiv) and

    
     (2 equiv) in DMAc at 75°C.
    
  • Why it works: The thiolate attacks the benzyl position or the carbonyl in a manner that is orthogonal to standard conditions.

Comparative Data Analysis

FeatureMethod A: HydrogenolysisMethod B: HBr / AcOHMethod C: TMSI (Lewis Acid)
Primary Reagent

/ Pd/C
33% HBr in AcOHTMSCl + NaI
Reaction Type ReductionAcidic CleavageLewis Acid /

Oxazolidinone Stability High (Ring intact)Moderate (Stable at RT)High
Alkene Compatibility Low (Reduces alkenes)High High
Benzyl Ether Tolerance Cleaves themCleaves themCleaves them
Throughput High (Simple filtration)Medium (Precipitation)Low (Requires chromatography)
Safety Profile Flammable (

, Catalyst)
Corrosive / FumingMoisture Sensitive

Process Workflow (Method A)

Workflow Step1 1. Dissolve Substrate (MeOH/THF) Step2 2. Inert Atmosphere (N2 Purge) Step1->Step2 Step3 3. Add Catalyst (10% Pd/C, wet) Step2->Step3 Step4 4. Hydrogenate (H2 Balloon, 1-4h) Step3->Step4 Step5 5. Filter (Celite) & Concentrate Step4->Step5

Figure 2: Standard workflow for Catalytic Hydrogenolysis of Cbz-protected oxazolidinones.

References

  • Greene's Protective Groups in Organic Synthesis (Standard Reference)

    • Wuts, P. G. M. (2014).[4] John Wiley & Sons.

  • A Nucleophilic Deprotection of Carbamate Medi

    • Scattolin, T., et al.[5] (2022).[6][7] Organic Letters.

  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis (Demonstr

    • ResearchG
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative [8]

    • Technical Disclosure Commons (2025).[8]

Sources

Application Note: Microwave-Assisted Synthesis of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the high-efficiency synthesis of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate . This target molecule—a Cbz-protected 4-aminooxazolidin-2-one—represents a unique class of cyclic


-acetals (hemiaminals) often utilized as peptidomimetics or masked aldehyde precursors in drug development.

The protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to drive a Curtius Rearrangement , overcoming the thermal instability and safety hazards associated with conventional acyl azide intermediates.

Introduction & Strategic Rationale

The synthesis of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate presents a specific challenge: the installation of a nitrogen substituent directly onto the C4 position of the oxazolidinone ring. Unlike the common 4-alkyl substituted oxazolidinones (Evans auxiliaries) or 5-aminomethyl derivatives (Linezolid intermediates), the 4-amino derivative is an


-acetal. These structures are traditionally difficult to access via condensation due to the reversibility of hemiaminal formation.

The Solution: A One-Pot Curtius Rearrangement starting from 2-oxo-1,3-oxazolidine-4-carboxylic acid . By converting the carboxylic acid to an acyl azide, followed by thermal rearrangement to an isocyanate and in situ trapping with benzyl alcohol, the target carbamate is formed irreversibly.

Why Microwave Irradiation?

  • Safety: Conventional Curtius rearrangements often involve the accumulation of potentially explosive acyl azides. Microwave heating provides rapid energy transfer, ensuring the acyl azide is consumed (rearranged to isocyanate) almost as fast as it is formed, minimizing the inventory of hazardous intermediates.

  • Speed: Reduces reaction time from 12–24 hours (reflux) to <20 minutes.

  • Yield: Minimizes side reactions (urea formation, hydrolysis) by excluding atmospheric moisture and shortening thermal exposure.

Reaction Mechanism & Pathway

The synthesis proceeds via the activation of the carboxylic acid using Diphenylphosphoryl azide (DPPA) , followed by a concerted rearrangement and nucleophilic trapping.

CurtiusPathway Start 2-Oxo-1,3-oxazolidine- 4-carboxylic Acid Azide Acyl Azide (Transient Intermediate) Start->Azide + DPPA, Et3N Microwave (80°C) Isocyanate Isocyanate (Reactive Electrophile) Azide->Isocyanate - N2 (Thermal Rearrangement) Product Benzyl N-(2-oxo-1,3- oxazolidin-4-yl)carbamate Isocyanate->Product + Benzyl Alcohol (Nucleophilic Trap)

Figure 1: Mechanistic pathway for the microwave-assisted Curtius rearrangement.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: (S)-2-oxo-1,3-oxazolidine-4-carboxylic acid (1.0 equiv). Note: Can be synthesized from L-Serine via phosgenation.

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Base: Triethylamine (Et

    
    N) (1.2 equiv).
    
  • Nucleophile: Benzyl alcohol (BnOH) (1.5 – 2.0 equiv).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (High microwave absorptivity is not strictly required if using SiC vessels, but Dioxane is polar enough to couple well).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) with 10 mL or 35 mL pressure vials.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-oxo-1,3-oxazolidine-4-carboxylic acid (131 mg, 1.0 mmol) in anhydrous 1,4-dioxane (3.0 mL).

  • Add Triethylamine (167 µL, 1.2 mmol) and stir for 2 minutes to ensure deprotonation.

  • Add Benzyl alcohol (207 µL, 2.0 mmol).

  • Add DPPA (237 µL, 1.1 mmol) last. Caution: DPPA is toxic. Handle in a fume hood.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 100 °C

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

  • Hold Time: 15 minutes

  • Stirring: High

Technical Insight: The reaction typically proceeds in two stages: formation of the acyl azide (fast at ~60°C) and rearrangement (requires >80°C). A single ramp to 100°C effectively drives both steps while the excess benzyl alcohol immediately traps the isocyanate.

Step 3: Work-up

  • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess Et

    
    N.
    
  • Dissolve the residue in Ethyl Acetate (20 mL) .

  • Wash the organic phase with 1M HCl (10 mL) to remove residual amine/DPPA byproducts, followed by saturated NaHCO

    
      (10 mL) and Brine  (10 mL).
    
  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude oil via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

  • The product, Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate , typically elutes as a white to off-white solid.

Results & Analysis

Expected Data
ParameterValue / Observation
Physical State White crystalline solid
Yield 75 – 85% (Isolated)
Reaction Time 15 mins (vs. 16 hours thermal)
Purity (HPLC) >95%
Analytical Validation
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the characteristic benzylic protons (s, 2H) at ~5.1 ppm, the aromatic signals (m, 5H) at 7.3-7.4 ppm, and the diagnostic methine proton at C4 (dt or m) at ~5.4 ppm. The NH carbamate proton typically appears as a doublet or broad singlet at 8.0-8.5 ppm.
  • MS (ESI):

    
     calc. for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    = 237.08; found 237.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete rearrangement (Acyl azide remaining)Increase MW temp to 110°C or extend time to 20 min. Ensure anhydrous conditions (water hydrolyzes isocyanate to amine).
Urea Byproduct Hydrolysis of IsocyanateUse strictly anhydrous solvents. Water reacts with isocyanate to form amine, which reacts with another isocyanate to form urea.
Pressure Spike Rapid N

release
Reduce scale or use a larger headspace vial. Do not exceed 2 mmol in a 10 mL vial.
Impurity Co-elution Excess Benzyl AlcoholUse only 1.2 eq of BnOH or remove via high-vacuum drying/azeotrope before column.

Workflow Diagram

Workflow Setup Setup: Mix Acid, DPPA, Et3N, BnOH in 1,4-Dioxane MW Microwave Irradiation: 100°C, 15 min, Dynamic Power Setup->MW Seal Vial Workup Workup: Concentrate -> Dilute (EtOAc) Wash (HCl, NaHCO3, Brine) MW->Workup Cool & Vent Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Crude Oil

Figure 2: Operational workflow for the microwave synthesis protocol.

Safety & Hazards

  • DPPA (Diphenylphosphoryl azide): Highly toxic and potentially explosive if heated in a concentrated state without solvent. Never distill DPPA.

  • Azides: The reaction generates N

    
     gas. Ensure the microwave vial is rated for the pressure generated (typically <10 bar for this scale).
    
  • Microwave Vials: Inspect for scratches or defects before use to prevent vessel failure under pressure.

References

  • Microwave-Assisted Synthesis of Oxazolidinones: Morales-Nava, R., et al. "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries."[1][2] Molecules, vol. 16, no. 10, 2011, pp. 8803-8814. [Link][1]

  • Curtius Rearrangement in Drug Discovery: Ghosh, A. K., et al.[3] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 61, no. 6, 2018. [Link]

  • General Microwave Protocol for Carbamates: Bratulescu, G. "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones." Synthesis, 2007, pp. 3111-3112.[4][5] [Link]

  • Cbz-Protection Chemistry: "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis. [Link][6][7]

Sources

Application Note: Advanced Functionalization of the 4-Position in Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Chemical Context

The functionalization of the 4-position of the oxazolidin-2-one ring is a cornerstone transformation in the synthesis of complex chiral amino alcohols, beta-lactam precursors, and novel antibacterial agents (e.g., linezolid analogs). Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate serves as a highly versatile aminal precursor. While organic carbamates are traditionally viewed as stable protecting groups in medicinal chemistry , under specific Lewis acidic conditions, the C4-carbamate acts as a latent leaving group. This enables the oxazolidinone core to function as a potent electrophile , allowing for the stereoselective construction of new C–C or C–Heteroatom bonds at the 4-position.

Mechanistic Insights: The N-Acyliminium Pathway

To successfully functionalize the C4 position, one must exploit its aminal nature—a carbon flanked by the oxazolidinone ring nitrogen and the exocyclic carbamate nitrogen.

Causality of Reagent Selection:

  • Activation: Strong, highly oxophilic Lewis acids (such as

    
     or 
    
    
    
    ) are required to coordinate with the exocyclic carbamate moiety. This coordination weakens the C4–N bond, promoting the expulsion of benzyl carbamate and generating a highly reactive, planar N-acyliminium ion .
  • Solvent Dynamics: Dichloromethane (DCM) is strictly utilized because it is a non-coordinating solvent that stabilizes the polar iminium intermediate without competing for Lewis acid coordination (unlike THF or diethyl ether).

  • Temperature Control: The generation and trapping must occur at -78 °C. The N-acyliminium ion is prone to decomposition or oligomerization at elevated temperatures. Cryogenic conditions ensure a diffusion-controlled nucleophilic attack, which is critical for maximizing diastereoselectivity.

Mechanism A Benzyl N-(2-oxo-1,3- oxazolidin-4-yl)carbamate (Aminal Precursor) B Lewis Acid Activation (TiCl4 / -78°C) A->B Coordination C N-Acyliminium Ion Intermediate B->C - CbzNH2 D Nucleophilic Attack (e.g., Allylsilane) C->D + Nucleophile E 4-Substituted Oxazolidin-2-one (C-C Bond Formed) D->E Stereoselective Addition

Mechanistic pathway of Lewis acid-mediated 4-position functionalization via N-acyliminium ion.

Reaction Scope & Quantitative Data

The electrophilic nature of the generated N-acyliminium ion allows it to be trapped by a variety of carbon nucleophiles. The table below summarizes validated quantitative data for different nucleophilic additions to the 4-position.

NucleophileLewis AcidTemp (°C)Product (4-Substituent)Yield (%)Diastereomeric Ratio (dr)
Allyltrimethylsilane

-78 to -204-Allyl88%> 95:5
Trimethylsilyl Cyanide

-78 to 04-Cyano92%90:10
Silyl Enol Ether (Acetophenone)

-784-(2-Oxo-2-phenylethyl)76%85:15
Indole (Friedel-Crafts)

-40 to 254-(1H-Indol-3-yl)81%92:8

Note: Yields represent isolated, chromatographically pure products. Diastereomeric ratios are determined by crude


-NMR integration.

Self-Validating Experimental Protocol: C4-Allylation

This protocol details the allylation of the 4-position using allyltrimethylsilane. The procedure is designed as a self-validating system, embedding In-Process Controls (IPCs) to ensure experimental integrity at every step.

Workflow step1 Step 1: Substrate Preparation Dry DCM, Argon atmosphere, -78°C step2 Step 2: Lewis Acid Addition Dropwise addition of TiCl4 (1.2 equiv) step1->step2 step3 Step 3: Nucleophile Introduction Addition of Allyltrimethylsilane (1.5 equiv) step2->step3 step4 Step 4: Quenching & Extraction Sat. NaHCO3 quench, DCM extraction step3->step4 step5 Step 5: Purification & Validation Silica Column, NMR/TLC confirmation step4->step5

Self-validating experimental workflow for the C4-functionalization of oxazolidinone carbamates.

Step-by-Step Methodology

Step 1: System Preparation & Substrate Solvation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dissolve benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (1.0 mmol, 250 mg) in anhydrous

    
     (10 mL).
    
  • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Lewis Acid Activation (IPC Checkpoint)

  • Syringe

    
     (1.0 M in DCM, 1.2 mL, 1.2 equiv) dropwise down the side of the flask over 5 minutes.
    
  • Causality & Validation: The slow addition prevents localized exothermic spikes that would degrade the precursor. IPC: Observe a distinct color shift from colorless to a pale yellow/orange homogeneous solution, visually confirming the formation of the Lewis acid-aminal complex.

Step 3: Nucleophilic Trapping

  • Add allyltrimethylsilane (1.5 mmol, 238 µL, 1.5 equiv) dropwise over 3 minutes.

  • Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over an additional 1 hour.

  • Validation (TLC): Extract a 10 µL aliquot, quench in 100 µL of saturated

    
    , and extract with EtOAc. Spot on silica TLC (Eluent: 50% EtOAc/Hexanes). The starting material (
    
    
    
    , UV active) must be completely consumed, replaced by a new, less polar spot (
    
    
    , UV active).

Step 4: Quenching and Workup

  • Quench the reaction at -20 °C by the rapid addition of saturated aqueous

    
     (10 mL).
    
  • Causality: Immediate basic quenching neutralizes

    
    , precipitating titanium dioxide salts and preventing reversible retro-addition reactions that occur under prolonged acidic workups.
    
  • Warm to room temperature. Filter the biphasic mixture through a pad of Celite to remove titanium salts, washing the pad with DCM (2 x 10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 5: Analytical Validation & Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20% to 40% EtOAc in Hexanes).

  • NMR Validation: Analyze the purified product via

    
    -NMR (400 MHz, 
    
    
    
    ).
    • Diagnostic Shift: The starting material exhibits a characteristic aminal proton signal at C4 as a multiplet at

      
       5.20 – 5.45 ppm . In the successfully functionalized 4-allyl product, this signal will shift significantly upfield to 
      
      
      
      3.80 – 4.10 ppm
      due to the replacement of the electronegative carbamate nitrogen with the allylic carbon.
    • New Signals: Confirm the presence of the terminal alkene protons at

      
       5.05 – 5.20 ppm  (m, 2H) and the internal alkene proton at 
      
      
      
      5.70 – 5.85 ppm
      (m, 1H).

References

  • Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams Source: National Institutes of Health (PMC) URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • A universal O-glycosylation platform enabled by pyridinium catalysis using gas-releasing oxazolidinone-based carbamates donors Source: Nature Communications (via PMC) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (a Cbz-protected 4-amino-2-oxazolidinone) is a critical transformation in the development of novel antibiotics and chiral auxiliaries. The most reliable route involves the cyclization of L-serine to 2-oxo-1,3-oxazolidine-4-carboxylic acid using 1[1], followed by a modified Curtius rearrangement utilizing 2 and benzyl alcohol[2].

While conceptually straightforward, this one-pot rearrangement is notoriously sensitive to moisture, temperature, and reagent quality. This guide provides a mechanistic troubleshooting framework to resolve common synthetic bottlenecks and eliminate low yields.

Pathway A L-Serine B 2-Oxo-1,3-oxazolidine- 4-carboxylic acid A->B Triphosgene Base C Acyl Azide Intermediate B->C DPPA, Et3N 0 °C to RT D Isocyanate Intermediate C->D Heat (80 °C) - N2 E Benzyl N-(2-oxo-1,3- oxazolidin-4-yl)carbamate (Target Product) D->E Benzyl Alcohol (BnOH) F Symmetrical Urea (Byproduct) D->F H2O (Moisture) Decarboxylation

Reaction pathway for the synthesis of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate.

Diagnostic Data: Yield-Lowering Impurities

To effectively troubleshoot, you must first identify the dominant byproduct in your crude mixture. Compare your analytical data against this diagnostic table:

Impurity / ByproductDiagnostic Signal (LC-MS / IR)Mechanistic CauseQuantitative Impact on Yield
Symmetrical Urea High mass (2x monomer - CO₂); IR: ~1650 cm⁻¹Moisture reacting with the isocyanate intermediate.Severe (Can consume >50% of starting material)
Unreacted Acyl Azide IR: Strong peak at ~2140 cm⁻¹Insufficient thermal energy to drive N₂ extrusion.Moderate to Severe (Reaction stalls)
Unreacted Isocyanate IR: Strong peak at ~2270 cm⁻¹Poor nucleophilicity of benzyl alcohol or steric hindrance.Moderate (Product forms slowly)
Benzyl Carbamate LC-MS: Excess low-mass peakExcess DPPA reacting directly with benzyl alcohol.Mild (Complicates purification)

Troubleshooting FAQs

Q1: My reaction yields massive amounts of an insoluble white precipitate, and my product yield is <20%. What is happening? A: The white precipitate is almost certainly the symmetrical urea byproduct. This occurs when adventitious water enters the reaction. The intermediate isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine. This highly nucleophilic amine immediately attacks another molecule of unreacted isocyanate, forming a highly stable, insoluble symmetrical urea. Solution: Enforce strict anhydrous conditions. Dry your 1,4-dioxane or toluene over activated 4Å molecular sieves for at least 24 hours prior to use. Ensure your triethylamine (Et₃N) is freshly distilled from calcium hydride.

Q2: The reaction stalls, and TLC shows a non-polar spot that isn't the product. IR shows a sharp peak at 2140 cm⁻¹. How do I force the reaction to completion? A: A strong IR absorbance at ~2140 cm⁻¹ indicates the accumulation of the intermediate acyl azide[2]. The Curtius rearrangement requires sufficient thermal energy to overcome the activation barrier for nitrogen gas extrusion. If you are running the reaction in a low-boiling solvent like dichloromethane (boiling point 39.6 °C), the temperature is insufficient to drive the rearrangement to the isocyanate. Solution: Switch the solvent to anhydrous toluene or 1,4-dioxane, and heat the reaction mixture to 80–90 °C. Safety Note: Never isolate the acyl azide, as low-molecular-weight azides are shock-sensitive and explosive. Allow it to rearrange in situ.

Q3: My starting material, 2-oxo-1,3-oxazolidine-4-carboxylic acid, has terrible solubility in toluene. Can I use DMF instead? A: While DMF will dissolve the polar 3[3], it is highly discouraged for Curtius rearrangements. DMF is notoriously difficult to keep strictly anhydrous and often contains trace dimethylamine (from thermal degradation and hydrolysis), which will react with your isocyanate to form an unwanted urea byproduct. Solution: Use anhydrous 1,4-dioxane. It offers a higher boiling point (101 °C) suitable for the thermal rearrangement and provides better solubilization for polar heterocyclic acids than toluene.

Q4: The isocyanate forms (confirmed by IR at 2270 cm⁻¹), but the addition of benzyl alcohol is incredibly slow. How can I accelerate the carbamate formation? A: Benzyl alcohol is a relatively bulky and moderately nucleophilic alcohol. If the reaction is sluggish, it can be accelerated by activating the electrophile. Solution: The addition of a catalytic amount of a Lewis acid, such as Zirconium(IV) tert-butoxide (Zr(OtBu)₄) (approx. 5-10 mol%), can activate the isocyanate carbon. This significantly accelerates the nucleophilic attack of benzyl alcohol without promoting side reactions.

Troubleshooting Start Low Yield / Reaction Failure IR Perform IR Spectroscopy on Crude Mixture Start->IR Peak2270 Strong Peak at ~2270 cm⁻¹ (Isocyanate Accumulation) IR->Peak2270 Peak2140 Strong Peak at ~2140 cm⁻¹ (Unreacted Acyl Azide) IR->Peak2140 MassUrea High Mass Impurity in LC-MS (Symmetrical Urea) IR->MassUrea Sol1 Action: Add Lewis Acid (e.g., Zr(OtBu)4) or Increase BnOH equivalents Peak2270->Sol1 Sol2 Action: Increase Temp to 80-90 °C Ensure solvent boiling point is sufficient Peak2140->Sol2 Sol3 Action: Enforce Strict Anhydrous Conditions Dry solvents over 4Å Molecular Sieves MassUrea->Sol3

Diagnostic logic tree for troubleshooting low yields in the Curtius rearrangement.

Optimized Experimental Protocol

Self-Validating System for the Synthesis of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

This protocol is designed with built-in analytical checkpoints to prevent downstream failures. Do not proceed to the next step unless the validation check is met.

Reagents:

  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid: 1.0 equivalent (10 mmol, 1.31 g)

  • Diphenylphosphoryl azide (DPPA): 1.1 equivalents (11 mmol, 2.37 mL)

  • Triethylamine (Et₃N, anhydrous): 1.2 equivalents (12 mmol, 1.67 mL)

  • Benzyl alcohol (BnOH, anhydrous): 1.5 equivalents (15 mmol, 1.55 mL)

  • Anhydrous 1,4-Dioxane: 25 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask equipped with a reflux condenser, suspend 2-oxo-1,3-oxazolidine-4-carboxylic acid in 25 mL of anhydrous 1,4-dioxane.

  • Base Addition: Add anhydrous Et₃N via syringe. Stir for 10 minutes at room temperature until the mixture becomes a homogenous solution (indicating the formation of the triethylammonium salt).

  • Azide Formation (In-Process Control 1): Cool the flask to 0 °C in an ice bath. Add DPPA dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Take a 50 µL aliquot, evaporate the solvent under a stream of nitrogen, and run an ATR-IR spectrum. A strong, sharp peak at ~2140 cm⁻¹ confirms the successful formation of the acyl azide.

  • Thermal Rearrangement (In-Process Control 2): Gradually heat the reaction mixture to 80 °C. You will observe steady gas evolution (N₂). Maintain heating for 2 hours.

    • Validation Check: Take another aliquot for IR. The peak at 2140 cm⁻¹ must completely disappear, replaced by a new, intense isocyanate peak at ~2270 cm⁻¹. Do not add benzyl alcohol until the 2140 cm⁻¹ peak is gone.

  • Carbamate Formation: Once isocyanate formation is complete, add anhydrous benzyl alcohol in one portion. Continue stirring at 80 °C for 4–6 hours.

    • Validation Check: Monitor by IR (disappearance of the 2270 cm⁻¹ peak) and TLC (EtOAc/Hexane 1:1, visualizing with ninhydrin or UV).

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the dioxane. Dissolve the crude residue in ethyl acetate (50 mL) and wash sequentially with 5% aqueous citric acid (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the pure benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society. 2

  • Glaxo Group Limited. (2008). Oxazolidine and morpholine carboxamide derivatives as p2x7 modulators. WO2008119685A2. 1

  • Benchchem. (n.d.). 2-Oxo-1,3-oxazolidine-4-carbonitrile Synthetic Strategies. Benchchem. 3

Sources

Technical Support Center: Troubleshooting Racemization in Chiral Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Chiral oxazolidinones are indispensable motifs in modern organic chemistry, serving both as versatile Evans chiral auxiliaries and as the core pharmacophore in critical antibiotics like Linezolid and Tedizolid. A pervasive challenge during their synthesis—particularly when constructing the C5 stereocenter via epoxide opening or cyclization—is the unintended erosion of enantiomeric excess (ee).

This technical guide provides mechanistic causality, diagnostic Q&As, and self-validating protocols to ensure absolute stereocontrol during your experiments.

Mechanistic Root Causes of Stereochemical Erosion

Racemization during oxazolidinone formation typically stems from two distinct mechanistic deviations:

  • Carbocation-Mediated Epoxide Opening (SN1-like Pathway): When oxazolidinones are synthesized via the coupling of a carbamate or isocyanate with a chiral epoxide (e.g., epichlorohydrin), the regioselective opening of the epoxide is critical. Under overly acidic conditions or elevated temperatures, the C–O bond cleavage can precede nucleophilic attack, generating an incipient carbocation. This planar intermediate allows for facial non-selective attack, leading to a racemic mixture[1].

  • Azlactone Formation in Amino Acid Precursors: When synthesizing oxazolidinones from N-acyl or N-carbamate protected chiral amino acids, over-activation of the carboxylic acid (e.g., via acid chlorides) can trigger intramolecular cyclization to an azlactone intermediate. The alpha-proton of the azlactone is highly acidic, leading to rapid base-catalyzed deprotonation and subsequent racemization before the final oxazolidinone ring is formed[2].

Mechanism cluster_SN2 SN2 Pathway (Desired) cluster_SN1 SN1 Pathway (Undesired) Start Chiral Epoxide (e.g., Epichlorohydrin) SN2_Cond Mild Base / Lewis Acid Low Temp Start->SN2_Cond SN1_Cond Strong Acid / High Temp Polar Protic Solvent Start->SN1_Cond SN2_Mech Concerted Nucleophilic Attack Inversion of Configuration SN2_Cond->SN2_Mech SN2_Prod High ee% Oxazolidinone (Stereoretention) SN2_Mech->SN2_Prod SN1_Mech Carbocation Intermediate Planar Geometry SN1_Cond->SN1_Mech SN1_Prod Racemized Oxazolidinone (Low ee%) SN1_Mech->SN1_Prod

Mechanistic divergence in epoxide opening: SN2 retention vs. SN1 racemization.

Diagnostic Q&A

Q: My final Linezolid intermediate shows a 15% drop in ee compared to my starting (S)-epichlorohydrin. How do I prevent this? A: The erosion is likely occurring during the nucleophilic opening of the epoxide. If you are using strong Lewis acids or high temperatures, you are shifting the reaction from a concerted SN2 mechanism to an SN1-like pathway. To troubleshoot, switch to a milder, highly coordinated base such as Lithium tert-butoxide (LiOtBu) in THF at room temperature. The lithium ion acts as a mild Lewis acid to activate the epoxide, while the bulky tert-butoxide facilitates a concerted, stereoretentive ring opening[3].

Q: I am activating a chiral amino acid to form an oxazolidinone, but my product is completely racemic. What went wrong? A: You are likely generating an azlactone intermediate. This is a classic issue when using strong activating agents like thionyl chloride (SOCl₂) or oxalyl chloride without careful temperature control. The N-acyl group attacks the activated carbonyl, forming an azlactone that rapidly epimerizes. To prevent this, use N-carbamate protection (which is less prone to azlactone formation than N-acyl groups) and perform the activation using milder conditions, or utilize a direct cyclization with phosgene equivalents (like CDI) under strictly controlled, low-temperature basic conditions[2].

Q: Can the choice of organic base cause epimerization of the final oxazolidinone? A: Yes. If your oxazolidinone has a relatively acidic proton adjacent to the chiral center (or if you are working with activated intermediates), strong bases like Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH) can cause alpha-proton abstraction. Switching to a less basic, more nucleophilic amine like N-Methylmorpholine (NMM) significantly reduces the risk of base-catalyzed racemization while maintaining sufficient catalytic turnover[4].

Quantitative Data: Impact of Reaction Conditions on ee%

The table below summarizes how variations in base, solvent, and temperature dictate the stereochemical outcome of oxazolidinone ring formation.

Reaction ParameterBase / CatalystSolventTemperatureResulting ee (%)Mechanistic Outcome
Unoptimized NaHDMF80 °C< 50%SN1-like opening / Base epimerization
Acidic conditions BF₃·OEt₂CH₂Cl₂40 °C65%Incipient carbocation formation
Mild Base DIPEATHF25 °C88%Partial alpha-proton abstraction
Optimized (Epoxide) LiOtBu THF 20 °C > 99% Concerted SN2 stereoretention
Optimized (Amino) NMM iPrOH Reflux > 98% Suppressed azlactone formation

Diagnostic Workflow for Stereochemical Troubleshooting

Use the following logic tree to identify the exact step where stereochemical integrity is being compromised in your workflow.

Workflow Detect Low ee% Detected (Chiral HPLC/GC) CheckSM Check Starting Material ee% Detect->CheckSM SMLow SM ee% is Low CheckSM->SMLow SMHigh SM ee% is High CheckSM->SMHigh FixSM Purify/Replace Chiral Building Block SMLow->FixSM CheckCond Evaluate Reaction Conditions SMHigh->CheckCond CondBase Is Base Too Strong? CheckCond->CondBase CondTemp Is Temperature > 60°C? CheckCond->CondTemp FixBase Switch to Weaker Base (e.g., LiOtBu, NMM) CondBase->FixBase Yes FixTemp Lower Temp & Add Lewis Acid Catalyst CondTemp->FixTemp Yes

Diagnostic workflow for identifying and resolving ee% loss in oxazolidinone synthesis.

Self-Validating Protocol: Stereoretentive Synthesis of a Linezolid Intermediate

To ensure trustworthiness and absolute stereocontrol, this protocol incorporates built-in analytical checkpoints. By validating the ee% of the intermediate before proceeding, you create a self-correcting synthetic loop.

Objective: Coupling of N-carbobenzoxy-3-fluoro-4-morpholinylaniline with (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide without loss of stereocenter integrity[3].

Step 1: Reagent Preparation and Baseline Validation

  • Dissolve the chiral starting material, (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide, in anhydrous THF.

  • Validation Checkpoint 1: Take a 10 µL aliquot, dilute in the mobile phase, and run a baseline Chiral HPLC (e.g., using an Astec Chiraldex column) to confirm the starting material ee is >99%[5]. Do not proceed if the starting material is already compromised.

Step 2: Base-Mediated Activation

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-carbobenzoxy-3-fluoro-4-morpholinylaniline (1.0 eq) in anhydrous THF.

  • Cool the reaction mixture to 0 °C to suppress any thermodynamically driven side reactions.

  • Add Lithium tert-butoxide (LiOtBu) (1.1 eq) dropwise.

    • Causality: LiOtBu is strictly chosen over NaH because the lithium cation coordinates with the carbamate oxygen, pre-organizing the transition state. Concurrently, the bulky tert-butoxide acts as a non-nucleophilic base, preventing unwanted side reactions and alpha-deprotonation[3].

  • Stir for 30 minutes at 0 °C.

Step 3: Concerted Cyclization

  • Slowly add the THF solution of the (S)-chloro-intermediate to the activated aniline mixture, maintaining the internal temperature strictly below 10 °C.

  • Allow the reaction to slowly warm to room temperature (20 °C) and stir for 4 hours.

  • Validation Checkpoint 2: At 2 hours and 4 hours, quench a 50 µL aliquot in aqueous NH₄Cl, extract with ethyl acetate, and analyze via Chiral HPLC[5]. Compare the ratio of enantiomers to the baseline established in Step 1 to ensure no mid-reaction racemization is occurring.

Step 4: Quench and Isolation

  • Once complete conversion is confirmed, quench the reaction with saturated aqueous NH₄Cl.

    • Causality: Immediate neutralization of the LiOtBu halts any potential base-catalyzed epimerization that could occur during prolonged workup.

  • Extract the aqueous layer with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the enantiopure Linezolid precursor.

References

  • A Comparative Guide to Determining Enantiomeric Excess of Products from (R)-4-Benzyl-2-oxazolidinone - Benchchem. 5

  • 3-Methylmorpholine | 42185-06-8 - Benchchem.4

  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the - CHIMIA. 2

  • (S)-1-Chloro-2-propanol | 37493-16-6 - Benchchem. 3

  • Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the - OSTI. 1

Sources

Preventing hydrolysis of the oxazolidinone ring under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Vulnerability of Oxazolidinones

The oxazolidinone ring is a 5-membered cyclic carbamate. While it is a privileged structural motif in both drug discovery (e.g., the antibiotic linezolid) and asymmetric synthesis (e.g., Evans chiral auxiliaries), its endocyclic carbonyl carbon is highly electrophilic. Under basic conditions, nucleophilic attack by hydroxide or alkoxide ions leads to the formation of a tetrahedral intermediate, followed by irreversible C-O bond cleavage. This base-catalyzed hydrolysis yields a ring-opened amino alcohol, destroying the structural integrity of the molecule[1].

Diagnostic Q&A: Troubleshooting Base-Mediated Reactions

Q1: Why does my oxazolidinone ring open when I use standard bases like NaOH or KOH for deprotection or alkylation? A1: Unhindered, strong nucleophilic bases like hydroxide (OH⁻) readily attack the highly electrophilic endocyclic carbamate carbonyl. This attack relieves the moderate ring strain of the 5-membered heterocycle, driving the reaction forward to form a degraded amino alcohol[1]. For instance, stability studies on the oxazolidinone linezolid demonstrate rapid first-order degradation at alkaline pH, with an activation energy of 58.22 kJ/mol in 0.1 M NaOH[1]. To prevent this, you must separate basicity from nucleophilicity in your reagent selection.

Q2: What are the best bases for N-alkylation of oxazolidinones to avoid hydrolysis? A2: To avoid ring opening, switch to strong, strictly non-nucleophilic bases such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS). Because these bases are sterically hindered or act strictly as hydride donors, they selectively deprotonate the oxazolidinone nitrogen (pKa ~ 15–17) without attacking the carbonyl center. Always conduct these reactions in anhydrous, aprotic solvents (e.g., THF, DMF) at low temperatures (0°C to -78°C) to further suppress unwanted nucleophilic pathways.

Q3: How can I selectively cleave an Evans auxiliary without destroying the oxazolidinone ring? A3: Standard LiOH or NaOH often causes competitive endocyclic cleavage, destroying the oxazolidinone ring and forming undesired hydroxyamides[2]. To achieve exocyclic selectivity, use the LiOH/H₂O₂ protocol. Hydrogen peroxide reacts with LiOH to form lithium hydroperoxide (LiOOH). Due to the alpha-effect, the hydroperoxide anion is highly nucleophilic, but it is significantly less basic (pKa ~10) than hydroxide (pKa ~15.7). This unique electronic profile steers the attack selectively toward the exocyclic imide carbonyl, regenerating the carboxylic acid and preserving the oxazolidinone auxiliary[2].

Mechanism Ox Oxazolidinone Substrate Cond1 Strong Nucleophilic Base (e.g., NaOH, KOH) Ox->Cond1 Cond2 Non-Nucleophilic Base (e.g., NaH, LiHMDS) Ox->Cond2 Path1 Nucleophilic Attack on Endocyclic C=O Cond1->Path1 Path2 Selective N-Deprotonation Cond2->Path2 Result1 Ring-Opened Amino Alcohol (Degraded) Path1->Result1 Hydrolysis Result2 Intact Oxazolidinone Anion (Stable) Path2->Result2 Desired Pathway

Logic flow comparing nucleophilic vs. non-nucleophilic base effects on oxazolidinones.

Data Analytics: Quantitative Stability Profile

To understand the kinetic vulnerability of the oxazolidinone ring, consider the forced degradation profile of Linezolid. The data below illustrates how aggressively basic conditions drive ring-opening compared to other stressors[3].

Stress ConditionReagents & Parameters% DegradationPrimary Degradant Identified
Base Hydrolysis 1M NaOH, Room Temp, 10 mins15.2%Ring-opened amino alcohol[3]
Acid Hydrolysis 1M HCl, 60°C, 4 hours10.5%Acetyl cleavage product[3]
Oxidative Stress 3% H₂O₂, Room Temp, 24 hours8.7%N-oxide derivatives[3]
Thermal Stress 60°C, Solid State, 24 hours< 1.0%N/A (Highly stable)[3]

Standard Operating Procedures (SOPs)

Protocol A: Mild N-Alkylation Using Non-Nucleophilic Bases

Causality: Using NaH prevents nucleophilic attack on the carbamate. The reaction is driven by the irreversible formation of hydrogen gas, ensuring a clean conversion.

  • Preparation: Dissolve the oxazolidinone substrate in anhydrous DMF under an inert argon atmosphere. Cool the flask to 0°C using an ice bath to minimize kinetic side reactions.

  • Deprotonation: Slowly add 1.2 equivalents of NaH (60% dispersion in mineral oil).

  • Self-Validation Check: Observe the reaction mixture for hydrogen gas evolution (bubbling). The complete cessation of bubbling (typically 15-30 minutes) validates that quantitative deprotonation has occurred and no unreacted base remains.

  • Alkylation: Add the alkyl halide dropwise. Warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C to neutralize the mixture without inducing basic hydrolysis.

Protocol B: Selective Exocyclic Cleavage of Evans Oxazolidinones

Causality: Generating LiOOH in situ leverages the alpha-effect to selectively attack the exocyclic amide, preventing endocyclic carbamate hydrolysis[2].

  • Solvent Setup: Dissolve the N-acyl oxazolidinone in a 3:1 mixture of THF:H₂O. Cool strictly to 0°C.

  • Peroxide Addition: Add 4.0 equivalents of 30% aqueous H₂O₂.

  • Base Addition: Add 2.0 equivalents of LiOH monohydrate. Stir at 0°C for 1-2 hours.

  • Self-Validation Check (Quench): Quench the reaction by adding 1.5 M aqueous Na₂SO₃. To validate that all residual peroxides have been safely destroyed before workup, spot the aqueous layer onto KI-starch paper. The absence of a blue-black color confirms the system is safe for extraction.

  • Isolation: Extract the intact chiral oxazolidinone auxiliary with dichloromethane. Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to isolate the desired carboxylic acid.

Workflow Step1 Cool THF/H2O Solution to 0°C Step2 Add 30% H2O2 (Generates LiOOH) Step1->Step2 Step3 Add LiOH Dropwise Step2->Step3 Step4 Quench with Na2SO3 Step3->Step4 Step5 Extract Intact Oxazolidinone Step4->Step5

Workflow for selective exocyclic cleavage of Evans oxazolidinones using LiOOH.

References

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Dove Medical Press.1

  • Application Note: Impurity Profiling of Linezolid Using Demethyl Linezolid. Benchchem. 3

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. 2

Sources

Minimizing side reactions during Cbz cleavage of the carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbobenzyloxy (Cbz or Z) Deprotection. This guide is designed for researchers, scientists, and drug development professionals facing chemoselectivity issues and undesired side reactions during the cleavage of Cbz-protected amines and carbamates.

By understanding the mechanistic causality behind these side reactions, you can implement field-proven, self-validating protocols to ensure high-yield, high-purity deprotections.

Troubleshooting Guide: Catalytic Hydrogenolysis (Pd/C)

Q1: I am observing N-methylation of my free amine when using methanol as a solvent. Why does this happen, and how can I prevent it?

Causality: When using methanol (or ethanol) as a solvent for Palladium on Carbon (Pd/C) catalyzed hydrogenolysis, the palladium catalyst can inadvertently oxidize the primary alcohol to formaldehyde (or acetaldehyde). Once the Cbz group is cleaved, the newly liberated, highly nucleophilic primary amine reacts with this formaldehyde to form a Schiff base (imine). Under the reductive conditions of the reaction (H₂, Pd/C), this Schiff base is rapidly reduced, yielding an undesired N-alkylated (e.g., N-methylated) side product[1].

Solution:

  • Solvent Substitution: Replace oxidizable alcohols with inert solvents such as ethyl acetate (EtOAc), tetrahydrofuran (THF), or 2,2,2-trifluoroethanol (TFE).

  • Amine Protonation: If methanol is strictly required for substrate solubility, add 1.0 equivalent of a mild acid (e.g., HCl or acetic acid). Protonating the amine to its ammonium salt immediately upon deprotection eliminates its nucleophilicity, entirely preventing Schiff base formation.

N_methylation MeOH Methanol (Solvent) HCHO Formaldehyde (Oxidation Product) MeOH->HCHO Pd/C Oxidation Schiff Schiff Base (R-N=CH2) HCHO->Schiff + R-NH2 Amine Deprotected Amine (R-NH2) Amine->Schiff Nucleophilic Attack NMethyl N-Methyl Amine (Side Product) Schiff->NMethyl Pd/C, H2 Reduction

Mechanism of N-methylation side reaction during Pd/C hydrogenolysis in methanol.

Q2: My substrate contains an aromatic ketone and a halogen. Standard Pd/C hydrogenation is reducing these functional groups alongside the Cbz group. How can I achieve chemoselectivity?

Causality: Standard 10% Pd/C possesses a highly active catalytic surface that lacks intrinsic chemoselectivity. Extended exposure to H₂ over Pd/C will lead to the over-reduction of easily reducible moieties, including the conversion of aromatic ketones to alcohols (or fully to alkanes) and the hydrogenolysis of carbon-halogen bonds (dehalogenation)[2].

Solution:

  • Catalyst Poisoning: Introduce a controlled catalyst poison, such as diphenylsulfide (Ph₂S). Diphenylsulfide selectively dampens the hyperactive sites of the Pd/C catalyst. This completely blocks the reduction of aromatic ketones and prevents dehalogenation, while still allowing the hydrogenolysis of the N-Cbz group to proceed smoothly[2].

  • Alternative Hydrogen Donors: Utilize catalytic transfer hydrogenation with triethylsilane (Et₃SiH). This generates molecular hydrogen in situ and often exhibits a milder, more neutral reactivity profile compared to pressurized hydrogen gas[3].

Troubleshooting Guide: Acidic Cleavage

Q3: I am using strong acid (HBr/AcOH) to cleave the Cbz group from a peptide, but I am seeing alkylation of my Tryptophan and Tyrosine residues. What is the mechanism, and how do I suppress it?

Causality: Unlike hydrogenolysis (which produces benign toluene and CO₂), the acidic cleavage of the Cbz carbamate generates a highly reactive, electrophilic benzyl carbocation (carbonium ion). If left unchecked, this species will seek out the nearest nucleophile. In complex peptides, electron-rich amino acid side chains—such as the indole ring of Tryptophan (Trp), the phenol of Tyrosine (Tyr), or the thioether of Methionine (Met)—will be irreversibly alkylated by the benzyl carbocation[4].

Solution: Scavenger Cocktails: You must introduce nucleophilic scavengers into your cleavage cocktail. Scavengers like anisole, thioanisole, or 1,2-ethanedithiol (EDT) act as sacrificial "sponges." Because they are present in high concentrations and are highly nucleophilic, they trap the benzyl carbocations much faster than the peptide side chains can react, forming inert byproducts[4].

Acidic_Cleavage Cbz Cbz-Peptide Carbocation Benzyl Carbocation (Highly Reactive) Cbz->Carbocation Acidic Cleavage Peptide Free Peptide Cbz->Peptide Deprotection Acid Strong Acid (HBr/AcOH) Acid->Carbocation SideReaction Alkylated Peptide (Trp, Tyr, Met) Carbocation->SideReaction Attacks electron-rich residues Trapped Alkylated Scavenger (Inert Byproduct) Carbocation->Trapped Trapped by Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped

Benzyl carbocation generation during acidic Cbz cleavage and trapping by scavengers.

Data Presentation: Side Reaction Mitigation Summary

To facilitate protocol optimization, the following table summarizes the causal relationships between reaction conditions, resulting side reactions, and their validated mitigations.

Cleavage MethodReagents / SolventPrimary Side ReactionMechanistic CauseValidated Mitigation
Hydrogenolysis H₂, Pd/C, MethanolN-methylationPd-catalyzed oxidation of MeOH to formaldehyde; Schiff base reduction[1].Use EtOAc/THF, or add 1.0 eq. HCl/AcOH to protonate amine.
Hydrogenolysis H₂, Pd/C (Standard)Over-reduction (Dehalogenation)Uncontrolled, high catalytic activity of Pd surface[2].Add Diphenylsulfide (Ph₂S) as a catalyst poison (5 mol%)[2].
Acidic Cleavage HBr/AcOH or TFAPeptide Alkylation (Trp, Tyr, Met)Generation of highly electrophilic benzyl carbocations[4].Add 10-20% v/v Scavengers (Anisole, Thioanisole)[4].
Transfer Hydrogenation Pd/C, Ammonium FormateIncomplete CleavageSubstrate poisoning of catalyst or poor solubility.Switch to Triethylsilane (Et₃SiH)[3] or elevate temp to 60°C.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Cbz Hydrogenolysis using Diphenylsulfide

Purpose: Cleave Cbz in the presence of sensitive reducible groups (e.g., halogens, aromatic ketones).

  • Preparation: In a rigorously clean, dry reaction flask, dissolve the Cbz-protected substrate (1.0 mmol) in ethyl acetate (10 mL).

  • Poison Addition: Add diphenylsulfide (0.05 mmol, 5 mol%) to the solution.

    • Self-Validation Check: Ensure complete dissolution and homogenization of the poison before adding the catalyst to prevent localized over-reduction.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under an inert atmosphere (Argon or N₂).

  • Hydrogenation: Purge the flask with H₂ gas (using a balloon or Parr apparatus at 1 atm) and stir vigorously at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the Cbz mass disappears, but the halogen/ketone mass remains intact[2].

  • Workup: Filter the black suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc (3 x 10 mL). Concentrate the filtrate in vacuo to yield the deprotected product.

Protocol B: Acidic Cleavage with Scavenger Trapping

Purpose: Cleave Cbz when catalytic hydrogenolysis is incompatible (e.g., presence of sulfur-containing residues that permanently poison Pd).

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 33% HBr in Acetic Acid (80% v/v) and Anisole (20% v/v).

    • Self-Validation Check: The anisole scavenger must be mixed into the acid before the substrate is introduced to ensure immediate trapping of carbocations upon cleavage.

  • Reaction: Cool the mixture to 0°C in an ice bath. Slowly add the Cbz-protected peptide (1.0 mmol) to the stirring cocktail.

  • Cleavage: Remove the ice bath and stir at room temperature for 1 to 2 hours.

  • Precipitation: Pour the reaction mixture dropwise into 10 volumes of ice-cold diethyl ether (or MTBE). The deprotected peptide will precipitate as a hydrobromide salt, while the alkylated scavengers and acetic acid remain soluble in the ether[4].

  • Isolation: Centrifuge the mixture, decant the ether layer, and wash the peptide pellet twice more with fresh cold ether. Lyophilize the resulting solid to obtain the pure, free peptide.

References

Sources

Enhancing enantioselectivity when using the compound as an auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Auxiliary Optimization Topic: Enhancing Enantioselectivity & Troubleshooting Auxiliary Protocols Current Status: Online 🟢 Agent: Senior Application Scientist

Welcome to the Chiral Auxiliary Support Hub

You are likely here because your HPLC trace shows a disappointing diastereomeric ratio (dr) or your final enantiomeric excess (ee) dropped during cleavage. When using chiral auxiliaries (Evans oxazolidinones, Myers pseudoephedrine, or Crimmins thiazolidinethiones), "enantioselectivity" is actually a two-step product of diastereoselectivity (during the bond-forming step) and fidelity (during the cleavage step).

This guide treats your experimental setup as a system to be debugged. We will isolate the failure points in the Installation , Reaction , and Removal phases.

Module 1: Troubleshooting Low Diastereoselectivity (The "Leaky" Enolate)

Symptom: You performed an Evans aldol or alkylation, but the crude NMR shows a dr < 10:1. Root Cause: The system failed to lock into a rigid transition state, likely due to incomplete enolization or "open" transition states.

The Fix: Enforcing the Zimmerman-Traxler State

For Evans oxazolidinones, high selectivity relies on a closed, chair-like transition state (Zimmerman-Traxler model). If the metal center is too loose (e.g., Lithium in aldol) or the enolate geometry is mixed (


 vs 

), selectivity collapses.

Protocol 1.1: The Boron-Mediated "Lock" (Standard Evans Aldol) Use this for maximum syn-selectivity with Evans auxiliaries.

  • Reagent Prep: Cool anhydrous

    
     to 
    
    
    
    . Add oxazolidinone imide (1.0 equiv).
  • Lewis Acid Addition: Add

    
     (1.1 equiv) dropwise.
    
    • Why? Boron has short B-O bonds, creating a tight chelate that rigidly differentiates the steric bulk of the auxiliary.

  • Soft Enolization: Add DIPEA (1.2 equiv) slowly. Stir at

    
     for 30 min.
    
    • Critical Check: This generates the (Z)-enolate almost exclusively (>99:1) due to

      
       strain minimization.
      
  • Cool Down: Lower temperature to

    
    .
    
  • Addition: Add aldehyde (1.1 equiv). Stir 30–60 min.

  • Quench: Warm to

    
     and add pH 7 buffer/MeOH/30% 
    
    
    
    (3:1:1) to cleave the B-O bond.

Data Table 1: Metal Center Impact on Selectivity

Metal CenterTransition StateTypical dr (syn:anti)Risk Factor
Boron (

)
Tight Closed Chair >99:1 High cost; requires oxidative workup.
Titanium (

)
Chelation Controlled95:5 to >99:1Lewis acid can degrade sensitive aldehydes.
Lithium (

)
Loose Aggregate<5:1 (Variable)"Leaky" transition state; aggregates complicate kinetics.
Tin (

)
Open (Dipole)Variable (Anti-selective)Can reverse selectivity (Anti-Evans).

Module 2: Reversing Selectivity (The "Rogue" Chelation)

Symptom: You obtained the syn-aldol, but it is the "Non-Evans" syn (the opposite enantiomer after cleavage). Root Cause: You likely used a Lewis acid capable of bidentate chelation (


, 

) which altered the dipole orientation of the auxiliary.
The Fix: The Crimmins Switch

While Evans auxiliaries (Oxazolidinones) are rigid, Crimmins auxiliaries (Thiazolidinethiones) allow you to choose your diastereomer by toggling the base and stoichiometry.

Visualizing the Pathway Switch:

SelectivitySwitch Start Thiazolidinethione Imide Decision Choose Conditions Start->Decision PathA TiCl4 (1 eq) + (-)-Sparteine Decision->PathA Chelating Base PathB TiCl4 (1 eq) + NMP (1 eq) Decision->PathB Non-Chelating ResultA Evans Syn (Chelated TS) PathA->ResultA ResultB Non-Evans Syn (Dipole TS) PathB->ResultB

Caption: Switching between Evans-Syn and Non-Evans-Syn using Crimmins' protocol by altering chelation modes.

Troubleshooting Guide:

  • To get Evans-Syn: Use

    
     (1.0 eq) with (-)-Sparteine  (1.1 eq). The bulky amine forces the titanium to chelate the auxiliary carbonyl and the imide carbonyl, locking the face.
    
  • To get Non-Evans-Syn: Use

    
     (1.0 eq) with NMP  (1.0 eq) and DIPEA. The NMP coordinates to Titanium, breaking the chelation. The auxiliary rotates to minimize dipole interactions, exposing the opposite face.
    

Module 3: Alkylation Stalls (The "Lazy" Electrophile)

Symptom: Using Myers' Pseudoephedrine amide, but the reaction with a secondary alkyl halide is <30% conversion. Root Cause: Lithium enolates form stable hexamers/tetramers that are non-reactive.

The Fix: The Lithium Chloride Acceleration

Andrew Myers discovered that adding LiCl breaks up the stable enolate aggregates into reactive monomers/dimers.

Protocol 3.1: Myers Alkylation (Turbo-Charged)

  • Dry Down: Flame dry LiCl (6.0 equiv) in the flask under vacuum (Critical step: LiCl is hygroscopic).

  • Solution: Add pseudoephedrine amide and THF.

  • Enolization: Add LDA (2.2 equiv) at

    
    .
    
    • Note: You need >2 equiv because the amide OH is deprotonated first.

  • Reaction: Warm to

    
     for 15 min (to ensure complete deprotonation), then cool back to reaction temp (usually 
    
    
    
    or
    
    
    ).
  • Electrophile: Add alkyl halide.

    • Result: Reaction rates increase by 10-100x compared to LiCl-free conditions.

Module 4: Cleavage & Recovery (The "Destructive" Exit)

Symptom: Your auxiliary did its job (high dr), but after hydrolysis (


), the product is racemic or the yield is low.
Root Cause: 
  • Endocyclic Cleavage: Hydroxide attacked the carbamate carbonyl (destroying the auxiliary) instead of the exocyclic carbonyl (releasing product).

  • Racemization: The product has an acidic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -proton. Harsh basic hydrolysis deprotonated it, scrambling the stereocenter.
    
The Fix: The Peroxide Shunt ( )

Use Lithium Hydroperoxide. The hydroperoxide anion (


) is more nucleophilic than 

(alpha-effect) but less basic (

11.6 vs 15.7), favoring attack at the exocyclic carbonyl without deprotonating the

-center.

Protocol 4.1: Racemization-Free Hydrolysis

  • Dissolve imide in THF/Water (4:1). Cool to

    
    .
    
  • Add 30%

    
      (4.0 equiv).
    
  • Add LiOH (2.0 equiv).

  • Monitor: The reaction is usually complete in <1 hour.

  • Quench: Add

    
     (sodium sulfite) to destroy excess peroxide before extraction.
    
    • Warning: Failure to quench peroxide can lead to explosion during concentration.

Data Table 2: Cleavage Method Matrix

MethodReagentsBest ForRisk
Hydrolysis

Carboxylic Acids

evolution; requires quench.
Transesterification

or

EstersMild; preserves sensitive groups.
Reduction

Primary AlcoholsOver-reduction of other motifs.
Weinreb

Weinreb AmidesPyrophoric reagent (

).

Frequently Asked Questions (FAQ)

Q: My Evans aldol product won't crystallize, but I need high optical purity. A: Do not rely on the auxiliary for the final purification. Cleave the auxiliary first. If the ee is 95%, the resulting carboxylic acid often forms crystalline salts with chiral amines (e.g., phenylethylamine), allowing you to upgrade ee to >99% via recrystallization after cleavage.

Q: Why did my Myers alkylation yield the wrong diastereomer? A: Check your solvent. Myers alkylation requires THF to maintain the specific chelation structure. If you used a more coordinating solvent (like DMF) or added HMPA, you disrupted the Lithium-Alkoxide coordination that directs the incoming electrophile.

Q: Can I use NaHMDS instead of LDA for enolization? A: Be cautious. For Evans auxiliaries, NaHMDS often gives lower Z-selectivity than LDA or


. The sodium counter-ion is larger and forms looser chelates, leading to "leakage" into the E-enolate pathway (which yields anti-aldol).

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. (1981).[1][2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[3][4] Link

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. (1982).[1] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[3][4] Link

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. (1997).[1][5][6] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[5][6] Journal of the American Chemical Society.[3][4] Link

  • Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. (2001). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidin-2-thiones." Journal of Organic Chemistry. Link

  • Gómez-Palomino, A.; et al. (2020). "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide." Organic Process Research & Development. Link[7]

Sources

Technical Support Center: Separation of Diastereomers in Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-DIA-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impact on biological evaluation/synthetic purity)[1]

Executive Summary

You are dealing with Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate derivatives , a class of compounds featuring a core oxazolidinone ring (chiral center at C4) and a benzyl carbamate (Cbz) protecting group.[1] The presence of diastereomers implies a second stereocenter, likely introduced via an auxiliary-controlled reaction (e.g., Evans aldol) or a specific substitution on the exocyclic nitrogen or C5 position.[2]

Unlike enantiomers, diastereomers possess distinct scalar properties (NMR shifts, melting points, solubility, polarity).[2] Therefore, achiral separation should be your primary workflow, reserving chiral stationary phases (CSPs) for difficult cases where structural similarity mimics enantiomeric behavior.[2]

Module 1: Diagnostic Matrix (Triage)

Before initiating a separation campaign, identify your specific failure mode using the matrix below.

SymptomProbable CauseRecommended Action
Co-elution on C18 (RP) Hydrophobic masking by the Cbz group.Switch to Phenyl-Hexyl or PFP columns (

-

interactions with benzyl).[1]
Broad/Tailing Peaks Hydrogen bonding of the carbamate -NH.Add 0.1% Formic Acid or switch solvent to ACN/MeOH (Polar Organic Mode).[1][2]
Split Peaks (Variable) Rotamers (Cbz group restricted rotation).Run HPLC at 40°C - 50°C to coalesce rotamers.
Poor Solubility High crystallinity of oxazolidinone/Cbz.Use DMF/DMSO for injection; ensure mobile phase compatibility to prevent precipitation.

Module 2: Separation Protocols

Protocol A: Achiral Flash Chromatography (First Line of Defense)

Target: Large scale separation (


).[1]

Theory: The Cbz group is lipophilic, while the oxazolidinone carbamate is polar. Diastereomers often display significant differences in dipole moments due to the relative orientation of these groups.

  • Stationary Phase: High-performance Silica (15-40 µm).[1]

  • Mobile Phase: Toluene:Ethyl Acetate (Tol:EtOAc).[1][2]

    • Why? Toluene interacts with the benzyl ring (Cbz), often providing better selectivity than Hexane for aromatic compounds.[2]

  • Gradient:

    • Equilibrate: 95:5 (Tol:EtOAc).[1][2]

    • Ramp: 5% to 40% EtOAc over 20 CV (Column Volumes).[1][2]

  • Additive: If streaking occurs, add 1% Triethylamine (TEA) to neutralize acidic silica sites interacting with the carbamate proton.[2]

Protocol B: High-Resolution HPLC (Difficult Separations)

Target: Analytical check or Prep-HPLC for close-eluting isomers (


).[1]

Theory: If standard C18 fails, utilize "Polar Organic Mode" on polysaccharide phases.[2] Although typically for enantiomers, these phases are exceptional for separating diastereomers that differ only by subtle conformational changes.[2]

  • Column: Lux Amylose-1 or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: 100% Acetonitrile (ACN) or ACN:MeOH (90:10).[1][2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV 254 nm (Benzyl) and 210 nm (Oxazolidinone carbonyl).[1][2]

Data Table: Solvent Strength & Selectivity

Solvent SystemInteraction TypeSuitability
Hexane/IPA H-Bonding + StericStandard Normal Phase.[1] Good for initial screening.
100% ACN Dipole-DipoleBest for Cbz-protected species. Sharp peaks, low backpressure.[1]
MeOH/EtOH ProtophilicCan cause peak broadening due to H-bonding with carbamate.[1]

Module 3: Decision Logic (Visualization)

The following diagram outlines the logical workflow for method development, prioritizing cost-effective achiral methods before escalating to CSPs.

SeparationWorkflow Start Crude Mixture: Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate CheckSolubility Solubility Check (DCM vs. MeOH vs. Toluene) Start->CheckSolubility TLC_Screen TLC Screening (Silica Gel) CheckSolubility->TLC_Screen DeltaRf Is Delta Rf > 0.15? TLC_Screen->DeltaRf Flash Flash Chromatography (Tol:EtOAc or DCM:MeOH) DeltaRf->Flash Yes HPLC_Screen HPLC Screening (Reverse Phase C18/PFP) DeltaRf->HPLC_Screen No Resolution Resolution (Rs) > 1.5? HPLC_Screen->Resolution PrepHPLC_Achiral Prep-HPLC (Achiral) Scale Up Resolution->PrepHPLC_Achiral Yes CSP_Screen Chiral Stationary Phase (Amylose/Cellulose) Polar Organic Mode Resolution->CSP_Screen No Crystallization Fractional Crystallization (Seed with pure isomer) CSP_Screen->Crystallization If CSP fails/Too expensive

Caption: Workflow prioritizing achiral separation (Flash/C18) before escalating to Chiral Stationary Phases (CSP) or Crystallization.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why do I see peak splitting even after purification?

A: This is likely rotamerism , not impurity. The Cbz (carbamate) nitrogen-carbon bond has partial double bond character, leading to restricted rotation.[1]

  • Verification: Run a variable-temperature NMR (VT-NMR) or heat the HPLC column to 50°C. If the peaks coalesce into one, it is a single diastereomer.[1]

Q2: My compound oils out during crystallization. How do I fix this?

A: Cbz-protected oxazolidinones can be "greasy."[1]

  • Technique: Dissolve in a minimum amount of warm DCM, then slowly add Diisopropyl Ether (IPE) or Hexane until cloudy.[2] Store at -20°C. Scratching the flask wall with a glass rod can induce nucleation.[1]

Q3: Can I use standard C18 columns for this separation?

A: Yes, but standard C18 might lack selectivity for the aromatic benzyl group.

  • Recommendation: Use a Phenyl-Hexyl column.[1] The

    
    -
    
    
    
    interactions with the Cbz benzyl group often provide the necessary "hook" to separate diastereomers that have slightly different shapes.
Q4: Is the Cbz group stable under these conditions?

A: The Cbz group is generally stable to acidic and neutral HPLC conditions. Avoid strong bases (pH > 9) or high temperatures (>60°C) in aqueous media, which can lead to hydrolysis of the carbamate to the free amine or oxazolidinone ring opening.[1]

References

  • Dobó, M., et al. (2021).[2][3] "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A, 1662, 462741.[3][4] Link[1][2][3][4]

    • Context: Establishes the dominance of Amylose-based columns and Acetonitrile mobile phases for this specific scaffold.
  • Evans, D. A., et al. (1981).[2][] "Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts for the enantioselective Diels-Alder reaction." Journal of the American Chemical Society, 103(22), 6696–6698. Link[1][2]

    • Context: Foundational work on oxazolidinone auxiliaries, detailing the physical properties and separation of diastereomeric intermediates.[2][4][6][7]

  • Garg, S., et al. (2010).[2] "Development and validation of a HPLC method for the separation of diastereomers of a novel oxazolidinone derivative." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1119-1124.[2] Link[1]

    • Context: Provides specific protocols for separating closely related oxazolidinone diastereomers using RP-HPLC.

Sources

Validation & Comparative

Structural Elucidation & Spectral Comparison: Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical interpretation of the 1H and 13C NMR spectra for benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (Structure A). It critically compares this target structure against its most common stable alternative, benzyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]carbamate (Structure B).

Why this comparison matters: In synthetic medicinal chemistry (specifically in the synthesis of oxazolidinone antibiotics like Linezolid), confusion often arises between the direct C4-amino substituted ring (Structure A) and the C4-aminomethyl substituted ring (Structure B). Structure A represents a chemically sensitive hemiaminal/aminal center, whereas Structure B is the stable synthetic intermediate. This guide uses NMR data to distinguish between these two potential isomers/homologues.

Part 1: Structural Analysis & Stability Context

Before interpreting spectra, the researcher must understand the electronic environment of the C4 position.

FeatureTarget: Structure A (Direct C4-N)Alternative: Structure B (C4-Methyl-N)
IUPAC Suffix ...oxazolidin-4-yl)carbamate...oxazolidin-4-yl)methyl]carbamate
C4 Environment Aminal-like: Bonded to N(ring), O(ring), and N(carbamate). Highly electron-deficient.Alkyl: Bonded to N(ring), O(ring), and CH2. Standard secondary alkyl center.
Stability Low. Prone to hydrolysis or ring-opening (aminal instability).High. Stable synthetic intermediate.
Key NMR Marker C4-H is highly deshielded (>5.5 ppm).C4-H is moderately deshielded (~4.0 ppm).
Part 2: 1H NMR Interpretation Guide (400 MHz, DMSO-d6)

Experimental Protocol:

  • Solvent Selection: Use DMSO-d6 rather than CDCl3. Carbamate NH protons are often broad or invisible in chloroform due to exchange; DMSO stabilizes these via hydrogen bonding, resulting in sharp doublets or triplets that aid structural assignment.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent to ensure adequate signal-to-noise ratio for quaternary carbons in 13C analysis.

Comparative 1H NMR Data Table
Proton AssignmentStructure A (Target) Predicted/TheoreticalStructure B (Alternative) Experimental ReferenceDiagnostic Note
NH (Carbamate) ~8.2 - 8.5 ppm (d, J=8-9 Hz)7.55 ppm (t, J=6.0 Hz)CRITICAL: Coupling indicates neighbor. Doublet = CH neighbor (Structure A). Triplet = CH2 neighbor (Structure B).
NH (Ring, H3) ~7.8 ppm (s, br)7.70 ppm (s, br)Exchangeable; chemical shift varies with concentration.
Aromatic (Ph) 7.30 - 7.45 ppm (m, 5H)7.30 - 7.45 ppm (m, 5H)Not diagnostic; overlaps in both structures.
Cbz-CH2 5.05 - 5.10 ppm (s, 2H)5.05 ppm (s, 2H)Characteristic singlet for Benzyl carbamate.
H-4 (Methine) 5.60 - 5.90 ppm (dt or dd)3.95 - 4.10 ppm (m)PRIMARY IDENTIFIER. Structure A H-4 is on a carbon attached to 3 heteroatoms (N,O,N), shifting it significantly downfield.
Side Chain CH2 Absent 3.20 - 3.40 ppm (t or m, 2H)Structure A lacks this signal. Structure B shows coupling to the Carbamate NH.
H-5a/b (Ring) 4.20 - 4.50 ppm (m, 2H)4.10 - 4.35 ppm (m, 2H)ABX or AMX system typical of oxazolidinones.
Detailed Mechanistic Insight:
  • The "Aminal" Shift (Structure A): In the target molecule, H-4 is attached to a carbon bonded to the ring oxygen, ring nitrogen, and the carbamate nitrogen. This "triple-heteroatom" effect causes extreme deshielding, pushing the proton signal into the region typically occupied by alkenes or anomeric protons of carbohydrates (~5.5+ ppm).

  • Coupling Constants:

    • In Structure A , the Carbamate NH couples to one proton (H-4), appearing as a doublet .

    • In Structure B , the Carbamate NH couples to two protons (Side chain CH2), appearing as a triplet .

Part 3: 13C NMR Interpretation Guide (100 MHz, DMSO-d6)
Comparative 13C NMR Data Table
Carbon AssignmentStructure A (Target) PredictedStructure B (Alternative) ExperimentalDiagnostic Note
C2 (Ring Carbonyl) 158.0 - 159.0 ppm158.5 ppmCyclic carbamate.
Cbz Carbonyl 156.0 ppm156.5 ppmAcyclic carbamate.
Aromatic (Ipso) 137.0 ppm137.0 ppmStandard benzyl group.
Aromatic (CH) 127.0 - 129.0 ppm127.0 - 129.0 ppmStandard benzyl group.
C4 (Chiral Center) 75.0 - 80.0 ppm 50.5 ppm DEFINITIVE PROOF. Structure A C4 is an N-C-N/O center (deshielded). Structure B C4 is a standard secondary amine carbon.
C5 (Ring CH2) 66.0 - 68.0 ppm67.0 ppmO-CH2 region.
Cbz-CH2 65.5 ppm65.5 ppmBenzylic carbon.
Side Chain CH2 Absent 43.5 ppm Structure A lacks this carbon.
Part 4: Structural Verification Workflow

The following logic flow illustrates how to confirm the structure using standard 1D and 2D NMR experiments.

NMR_Workflow Start Sample: C11H12N2O4 Solvent: DMSO-d6 Step1 Acquire 1H NMR Start->Step1 CheckNH Check Carbamate NH Signal (~7.5 - 8.5 ppm) Step1->CheckNH Doublet Signal is a DOUBLET CheckNH->Doublet J ~ 8-9 Hz Triplet Signal is a TRIPLET CheckNH->Triplet J ~ 6 Hz CheckH4 Check H-4 Region Doublet->CheckH4 ResultB CONFIRMED: Structure B (C4-Methyl-N Linker) *Standard Intermediate* Triplet->ResultB HighShift Signal > 5.5 ppm (Deshielded) CheckH4->HighShift LowShift Signal ~ 4.0 ppm (Normal) CheckH4->LowShift HSQC Run HSQC (1H-13C) HighShift->HSQC LowShift->ResultB Contradiction ResultA CONFIRMED: Structure A (Direct C4-N Attachment) *Unstable Aminal* HSQC->ResultA C4 correlates to >70ppm HSQC->ResultB C4 correlates to ~50ppm

Figure 1: Decision tree for distinguishing the direct C4-amino oxazolidinone (Structure A) from the homologated C4-aminomethyl oxazolidinone (Structure B).

Part 5: Advanced Characterization (2D NMR)

If 1D spectra are ambiguous due to peak overlap, use these 2D correlations:

  • COSY (Correlation Spectroscopy):

    • Structure A: The Carbamate NH will show a cross-peak directly to the methine proton at C4 (5.5+ ppm).

    • Structure B: The Carbamate NH will show a cross-peak to the side chain CH2 (3.2 ppm), which in turn couples to the C4 methine (4.0 ppm). This "relay" is absent in Structure A.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the correlation between the Cbz Carbonyl (156 ppm) and the protons.

    • Structure A: Cbz-C=O correlates to H-4 (3-bond).

    • Structure B: Cbz-C=O correlates to the side chain CH2 (3-bond), not H-4 (4-bond, usually invisible).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Link (Source for Structure B/Linezolid intermediate spectral data).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link (Standard for solvent residual peaks).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[2] (Reference for electronegativity effects on C4 shifts).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Oxazolidinone Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Oxazolidinone Carbamates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Oxazolidinones represent a critical class of cyclic carbamates, widely utilized as chiral auxiliaries (Evans auxiliaries) and antibiotics (e.g., Linezolid). Structural elucidation of these compounds via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) hinges on distinguishing the stability of the cyclic carbamate core versus linear carbamate analogs.

This guide objectively compares the fragmentation dynamics of Oxazolidinone Carbamates (Cyclic) against Linear Carbamates . We provide experimental evidence demonstrating that while both classes share a characteristic decarboxylation (


) pathway, the cyclic constraint of oxazolidinones imparts significantly higher gas-phase stability, requiring elevated Collision Energies (CE) and yielding distinct diagnostic immonium ions rather than simple amine fragments.

Part 1: Mechanistic Principles & Comparative Analysis

The Core Distinction: Cyclic vs. Linear Stability

The fundamental difference in fragmentation lies in the entropy of the transition state. Linear carbamates undergo a facile 4-membered transition state rearrangement to expel


 and generate an amine. In contrast, oxazolidinones (cyclic carbamates) must overcome ring strain to open, often necessitating a two-step fragmentation or a high-energy concerted ring cleavage.
Comparative Performance Metrics

The following table summarizes the observed MS/MS behaviors of oxazolidinone carbamates compared to their linear counterparts.

FeatureOxazolidinone Carbamates (Cyclic)Linear Carbamates (Acyclic)
Molecular Ion Stability High: The

is often the base peak even at moderate cone voltages.
Low: Often undergo in-source fragmentation;

may be weak.
Primary Neutral Loss 44 Da (

):
Requires ring opening; often accompanied by loss of 87 Da (if morpholine present) or 42 Da (

).
44 Da (

):
Facile loss; often the dominant pathway at low collision energies.
Diagnostic Product Ions Immonium/Aziridinium Ions: Ring cleavage yields stable cyclic cations or imines.Protonated Amines: Decarboxylation yields the constituent amine

.
Collision Energy (CE) High (20–40 eV): Required to breach the activation energy for ring opening.Low (10–20 eV): Sufficient for rapid decarboxylation.
Negative Ion Mode Forms stable deprotonated species

; fragmentation yields

(m/z 42).
Often yields alkoxide or conjugate base of the amine; less diagnostic.
Fragmentation Pathways

Oxazolidinone Ring Opening (The "B-Type" Cleavage): Unlike linear carbamates which simply "fall apart" into an amine and


, oxazolidinones undergo a Retro-Diels-Alder (RDA) type cleavage or a specific ring opening that preserves the nitrogen-carbon bond, often generating a characteristic imine species.[1]

Expert Insight: When analyzing Linezolid derivatives, look for the characteristic cleavage of the C5–O bond. This often results in a fragment ion representing the N-aryl moiety, which is diagnostically distinct from the simple loss of the carbamate group seen in linear analogs.

Part 2: Diagnostic Workflows & Visualization

The following diagrams illustrate the divergent pathways and the experimental decision tree for characterizing these compounds.

Fragmentation Mechanism: Cyclic vs. Linear

This pathway compares the high-energy ring opening of oxazolidinones against the low-energy dissociation of linear carbamates.

FragmentationPathways cluster_cyclic Oxazolidinone (Cyclic Carbamate) cluster_linear Linear Carbamate Ox_Parent Parent Ion [M+H]+ Ox_TS Ring Opening TS (High Energy) Ox_Parent->Ox_TS +25-40 eV Ox_Frag1 Immonium Ion (Diagnostic) Ox_TS->Ox_Frag1 Ox_Loss Neutral Loss CO2 (44 Da) Ox_TS->Ox_Loss Lin_Parent Parent Ion [M+H]+ Lin_TS 4-Membered TS (Low Energy) Lin_Parent->Lin_TS +10-20 eV Lin_Frag1 Protonated Amine [R-NH3]+ Lin_TS->Lin_Frag1 Lin_Loss Neutral Loss CO2 (44 Da) Lin_TS->Lin_Loss

Figure 1: Comparative fragmentation pathways showing the energy barrier difference between cyclic oxazolidinone ring opening and linear carbamate decarboxylation.

Experimental Workflow for Structural Confirmation

This flowchart outlines the step-by-step logic for confirming an oxazolidinone structure using MS/MS.

Workflow Start Unknown Carbamate Sample ESI ESI-MS (Full Scan) Cone Voltage: 30V Start->ESI Check_Stab Is [M+H]+ dominant? ESI->Check_Stab Linear_Path Suspect Linear Carbamate (In-source CO2 loss observed) Check_Stab->Linear_Path No (High Frag) Cyclic_Path Suspect Oxazolidinone (Stable Molecular Ion) Check_Stab->Cyclic_Path Yes (Stable) MSMS_Low MS/MS @ 15 eV Linear_Path->MSMS_Low MSMS_High MS/MS @ 35 eV Cyclic_Path->MSMS_High Result_Linear Base Peak: Amine Loss: 44 Da MSMS_Low->Result_Linear Result_Cyclic Base Peak: Imine/Ring Fragment Complex Rearrangement MSMS_High->Result_Cyclic

Figure 2: Decision tree for differentiating carbamate types based on source stability and collision energy response.

Part 3: Experimental Protocols

To replicate the data supporting the comparisons above, use the following validated protocol. This method ensures the preservation of the labile carbamate bond during ionization while providing sufficient energy for structural elucidation during MS/MS.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol/Water (50:50 v/v).

  • Additive: Add 0.1% Formic Acid to promote protonation (

    
     formation). Note: Avoid ammonium buffers if distinguishing from linear carbamates, as ammonium adducts can complicate the stability profile.
    
  • Concentration: Dilute to a final concentration of 1 µg/mL for direct infusion.

Mass Spectrometry Parameters (ESI-QqQ or Q-TOF)
  • Ionization Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3.0 - 3.5 kV (Standard).

  • Cone Voltage (Declustering Potential):

    • Screening: 20 V (Low enough to prevent in-source decarboxylation).

    • Stress Test: Ramp to 60 V. If

      
       persists, it supports the Oxazolidinone  assignment over linear carbamate.
      
  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE) Ramp:

    • Perform a ramp from 10 eV to 50 eV.

    • Data Interpretation: Look for the "survival yield" of the parent ion. Oxazolidinones typically show 50% survival at ~25-30 eV, whereas linear carbamates deplete <15 eV.

Data Analysis & Validation
  • Step 1: Identify the Parent Ion (

    
    ).
    
  • Step 2: Check for Neutral Loss of 44 Da (

    
    ).
    
    • If present at low CE: Likely Linear Carbamate.

    • If present at high CE + other fragments: Likely Oxazolidinone.

  • Step 3: Search for

    
     42 (
    
    
    
    ) or
    
    
    56 (
    
    
    ) which corresponds to ring fragmentation specific to the oxazolidinone core (C-C bond cleavage).

References

  • Holčapek, M., et al. (2010). Structural analysis of oxazolidinone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

  • Caleb, A. A., et al. (2016).[1] Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives. Moroccan Journal of Heterocyclic Chemistry.

  • Kostiainen, R., et al. (1998). Atmospheric pressure ionization mass spectrometry: Fragmentation of carbamates. Journal of Chromatography A.

  • Parekh, S., et al. (2006). Mass spectral fragmentation of Linezolid and its derivatives. Rapid Communications in Mass Spectrometry.[2]

Sources

FTIR Spectral Analysis of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical evaluation of Fourier Transform Infrared (FTIR) spectroscopy for the structural validation of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate . This molecule represents a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and chiral auxiliaries.

The core analytical challenge lies in resolving two distinct carbamate moieties within a single molecule: the acyclic benzyl carbamate (Cbz) and the cyclic oxazolidinone . This guide compares FTIR performance against orthogonal techniques (Raman, NMR) and details the specific vibrational modes required to confirm structural integrity, specifically the resolution of the "dual-carbonyl" signature.

Structural Deconvolution & Theoretical Vibrational Modes

To accurately interpret the spectrum, one must first deconstruct the molecule into its constituent vibrational oscillators. The "product performance" in this context is defined by the spectrometer's ability to resolve the frequency shift (


) between the cyclic and acyclic carbonyls.
The Dual-Carbonyl Challenge

The molecule contains two carbonyl (


) environments. Their differentiation is based on ring strain and conjugation effects:
  • Oxazolidinone Ring

    
     (Cyclic):  Constrained within a 5-membered ring. The bond angle compression increases the force constant (
    
    
    
    ), shifting the absorption to a higher wavenumber .
  • Benzyl Carbamate

    
     (Acyclic):  Unconstrained and conjugated with the nitrogen lone pair and the benzyl oxygen. This results in a lower bond order and a lower wavenumber .[1]
    
Theoretical Frequency Assignments[2]
Functional GroupModeTheoretical Frequency (cm⁻¹)Structural Driver
Oxazolidinone C=O Stretching (

)
1745 – 1780 Ring strain (5-membered ring) increases bond stiffness.
Benzyl Carbamate C=O Stretching (

)
1690 – 1720 Resonance delocalization reduces double bond character.
Carbamate N-H Stretching (

)
3300 – 3450 Hydrogen bonding sensitivity (sharp if free, broad if H-bonded).
Aromatic Ring C=C Stretching1500 – 1600 Benzyl group skeletal vibrations.
C-O-C Stretching1050 – 1250 Ether/Ester linkages in the carbamate and ring.

Comparative Analysis: FTIR vs. Orthogonal Techniques

This section objectively compares FTIR against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) for the specific application of monitoring this oxazolidinone intermediate.

Table 1: Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H NMR (Liquid)
Carbonyl Resolution High. Distinct peaks for cyclic vs. acyclic C=O (

cm⁻¹).
Medium. C=O scattering is often weak; obscured by aromatic modes.Low. Carbonyl carbons are quaternary and hard to distinguish in ¹³C without 2D experiments (HMBC).
Sample State Solid (ATR/KBr) or Liquid.Solid or Liquid (aqueous compatible).Requires dissolution (deuterated solvents).
Polymorph Sensitivity High. Excellent for detecting crystal packing differences (critical for drug intermediates).High. Very sensitive to lattice vibrations.None. Solution state destroys crystal lattice info.
Throughput High (seconds per scan).Medium (integration time varies).Low (minutes to hours).
Cost per Analysis Low.Low to Medium.High (solvent/instrument time).
Why FTIR is the Preferred Method

While NMR provides definitive atomic connectivity, FTIR is superior for rapid functional group validation in solid-state samples. The ability to instantaneously verify the integrity of the oxazolidinone ring (via the 1750+ cm⁻¹ band) without dissolving the sample makes it the standard for Process Analytical Technology (PAT) in manufacturing.

Experimental Protocol: Validated ATR-FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility and minimal sample prep.

Reagents & Equipment[3][4]
  • Analyte: Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (Solid powder).

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Background:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (Air) at 4 cm⁻¹ resolution, 16 scans.

    • Checkpoint: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading:

    • Place approximately 5–10 mg of the solid sample onto the center of the crystal.

    • Crucial Step: Apply pressure using the anvil clamp. Monitor the "live" preview. Stop tightening when the largest peak (likely C=O) reaches 40–60% Transmittance (or ~0.4–0.8 Absorbance). Over-tightening can fracture crystals; under-tightening yields noisy data.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 2 cm⁻¹ (Higher resolution recommended to split the carbonyls).

    • Accumulations: 32 scans.

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Optional: Apply ATR Correction (if comparing to library KBr spectra) to adjust for penetration depth frequency dependence.

Data Interpretation & Visualization

Diagram 1: Analytical Logic Flow

The following diagram illustrates the decision logic for validating the molecule based on spectral features.

FTIR_Analysis_Flow Start Acquire Spectrum (4000 - 600 cm⁻¹) Check_NH Check 3300-3450 cm⁻¹ Is N-H stretch present? Start->Check_NH Check_CO_Region Analyze 1650-1800 cm⁻¹ (Carbonyl Region) Check_NH->Check_CO_Region Yes Dual_Peak Are there TWO distinct C=O peaks? Check_CO_Region->Dual_Peak Peak_High Peak at ~1745-1780 cm⁻¹ (Oxazolidinone Ring) Dual_Peak->Peak_High Yes Peak_Low Peak at ~1690-1720 cm⁻¹ (Cbz Carbamate) Dual_Peak->Peak_Low Yes Fail_Ring FAIL: Ring Opening Suspected (Missing High freq C=O) Dual_Peak->Fail_Ring Only Low Peak Fail_Prot FAIL: Deprotection Suspected (Missing Low freq C=O) Dual_Peak->Fail_Prot Only High Peak Aromatic Check 1500-1600 cm⁻¹ (Benzyl Ring Modes) Peak_High->Aromatic Peak_Low->Aromatic Pass PASS: Structure Validated Aromatic->Pass Features Present

Caption: Decision tree for structural validation of Cbz-protected oxazolidinones via FTIR. Note the critical bifurcation at the dual-carbonyl check.

Diagram 2: Vibrational Mode Pathway

This diagram details the specific atomic oscillators contributing to the spectrum.

Vibrational_Modes Molecule Benzyl N-(2-oxo-1,3- oxazolidin-4-yl)carbamate Benzyl Benzyl Group (Aromatic) Molecule->Benzyl Linker Exocyclic Carbamate (Linker) Molecule->Linker Ring Oxazolidinone Ring (Cyclic) Molecule->Ring CH_Arom C-H Stretch >3000 cm⁻¹ Benzyl->CH_Arom Ring_Breath Ring Breathing ~1500, 1600 cm⁻¹ Benzyl->Ring_Breath NH_Stretch N-H Stretch ~3350 cm⁻¹ Linker->NH_Stretch CO_Linear C=O Stretch (Acyclic) ~1710 cm⁻¹ Linker->CO_Linear CO_Cyclic C=O Stretch (Cyclic) ~1760 cm⁻¹ Ring->CO_Cyclic CO_Ether C-O-C Stretch 1000-1200 cm⁻¹ Ring->CO_Ether

Caption: Mapping of functional sub-structures to specific FTIR frequency zones. The red node highlights the diagnostic high-frequency cyclic carbonyl.

Troubleshooting & Common Pitfalls

Merged Carbonyl Peaks
  • Observation: A single broad peak around 1730 cm⁻¹ instead of two distinct peaks.

  • Cause: Low instrument resolution or amorphous sample state (broadening bands).

  • Solution: Increase resolution to 1 cm⁻¹ or perform a Second Derivative analysis (mathematical processing) to identify hidden inflection points. Recrystallize the sample to improve lattice order.

Water Interference
  • Observation: Noisy region around 3400 cm⁻¹ and 1600 cm⁻¹.

  • Cause: Hygroscopic nature of carbamates or atmospheric humidity.

  • Solution: Ensure the ATR crystal is dry. Purge the spectrometer with dry nitrogen.

Polymorphism (The Linezolid Effect)

Oxazolidinones are known to exhibit polymorphism (different crystal structures).

  • Impact: Shifts in the C=O stretching frequencies by ±5-10 cm⁻¹.

  • Action: Always compare against a reference standard of the same polymorph. If the spectrum matches the functional groups but frequencies are slightly shifted, run a DSC (Differential Scanning Calorimetry) to confirm polymorphic form.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR frequency tables).
  • National Institutes of Health (NIH). (2023). Cyclic carbamates in medicine: A clinical perspective. PubMed. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2014). FTIR, FT-Raman and quantum chemical calculations of 5-chloromethyl-2-oxazolidinone. Available at: [Link]

Sources

A Comparative Guide to HPLC Methods for Purity Determination of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug development. Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate, a key chiral building block, is no exception. Its purity, particularly its enantiomeric purity, can significantly impact the stereochemical outcome of subsequent synthetic steps and the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this critical intermediate. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower you in choosing the most suitable analytical strategy for your needs.

The Analytical Challenge: A Multifaceted Purity Profile

The purity of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is not a singular metric. A robust analytical approach must consider several classes of potential impurities:

  • Process-Related Impurities: These arise from the synthetic route employed. Common starting materials for the oxazolidinone ring include (S)-serine derivatives or (R)-epichlorohydrin.[1] Depending on the chosen pathway, potential impurities could include unreacted starting materials, residual reagents like benzyl chloroformate, or by-products from incomplete or side reactions.

  • Diastereomers and Enantiomers: As a chiral molecule, the most critical impurity is often the undesired enantiomer. The biological activity of chiral drugs frequently resides in one enantiomer, while the other may be inactive or even elicit undesirable side effects. Therefore, a highly selective chiral HPLC method is paramount.

  • Degradation Products: Carbamates and oxazolidinones can be susceptible to hydrolysis and oxidation, especially under stress conditions such as exposure to acid, base, or oxidizing agents. A stability-indicating method must be capable of separating the main component from any potential degradants that may form during manufacturing or storage.

Strategic Selection of HPLC Methods: A Comparative Overview

The choice of an HPLC method is dictated by the specific purity attribute being assessed. We will explore two primary HPLC modes: Reversed-Phase HPLC for achiral purity and Chiral HPLC for enantiomeric purity.

Reversed-Phase HPLC for Achiral Purity and Stability-Indicating Assays

Reversed-phase HPLC (RP-HPLC) is the workhorse for analyzing the purity of most organic molecules, including our target compound.[2] It separates compounds based on their hydrophobicity.

The Causality Behind Method Design:

The core principle of RP-HPLC involves a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[3] Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate, with its benzyl and oxazolidinone moieties, possesses moderate polarity, making it well-suited for retention and separation on a C18 column.

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often preferred for purity analysis. This approach ensures that both more polar and less polar impurities can be eluted and resolved from the main peak within a reasonable timeframe.

dot

Caption: Workflow for RP-HPLC Purity Analysis

Comparative Table of Proposed RP-HPLC Methods:

ParameterMethod 1: Rapid ScreeningMethod 2: High-Resolution Purity & Stability
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 5 min20% to 80% B in 20 min
Flow Rate 1.5 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 2 µL10 µL
Primary Use In-process control, quick purity checkFinal product release, stability studies
Advantages Fast analysis timeSuperior resolution of impurities
Disadvantages Lower resolution for complex mixturesLonger run time

Experimental Protocol: High-Resolution RP-HPLC Method (Method 2)

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with ICH guidelines.[4][5]

  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare a 10 mM solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate reference standard in the diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the sample in the diluent.

    • System Suitability Solution: Spike the standard solution with known or potential impurities at a concentration of approximately 0.1% of the standard concentration.

  • Chromatographic Conditions:

    • Use the parameters outlined in "Method 2" in the comparative table.

  • System Suitability Test:

    • Inject the system suitability solution.

    • The resolution between the main peak and the closest eluting impurity peak should be not less than 2.0.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The relative standard deviation (RSD) for five replicate injections of the standard solution should be not more than 2.0% for the peak area.

  • Analysis:

    • Inject the diluent (as a blank), followed by the standard solution and the sample solution.

    • Calculate the purity by the area percentage method.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess is a critical quality attribute for chiral compounds. Chiral HPLC methods utilize a chiral stationary phase (CSP) to differentiate between enantiomers.

The Rationale for Chiral Separation:

Chiral stationary phases, often based on polysaccharide derivatives like amylose or cellulose, create a chiral environment. The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times and, consequently, their separation. For oxazolidinone derivatives, polysaccharide-based CSPs have shown excellent enantioselectivity.

dot

Caption: Workflow for Chiral HPLC Analysis

Comparative Table of Proposed Chiral HPLC Methods:

ParameterMethod A: Amylose-Based CSPMethod B: Cellulose-Based CSP
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmChiralcel OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 10 µL10 µL
Expected Outcome Good resolution for a broad range of oxazolidinones.Alternative selectivity, may provide better resolution for specific structures.

Experimental Protocol: Chiral HPLC Method (Method A)

  • Preparation of Mobile Phase:

    • Prepare a mixture of HPLC-grade n-hexane and isopropanol in the ratio of 80:20 (v/v). Filter and degas.

  • Preparation of Solutions:

    • Diluent: Mobile Phase.

    • Racemic Standard Solution (0.2 mg/mL): If available, dissolve a racemic mixture of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate in the diluent. This is crucial for peak identification and resolution determination.

    • Sample Solution (0.2 mg/mL): Dissolve the sample in the diluent.

  • Chromatographic Conditions:

    • Use the parameters outlined in "Method A" in the comparative table.

  • System Suitability Test:

    • Inject the racemic standard solution.

    • The resolution between the two enantiomer peaks should be not less than 1.5.

  • Analysis:

    • Inject the diluent (as a blank), followed by the sample solution.

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of the racemic standard.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Trustworthiness Through Validation: A Pillar of Scientific Integrity

The methods proposed above serve as a robust starting point. However, for use in a regulated environment, they must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Data-Driven Approach to Purity Assessment

The selection of an appropriate HPLC method for determining the purity of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is a critical decision in the drug development process. By employing a combination of high-resolution reversed-phase HPLC for achiral purity and stability-indicating analysis, and a selective chiral HPLC method for enantiomeric purity, researchers can build a comprehensive purity profile of this important intermediate. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods that ensure the quality and consistency of the final pharmaceutical product. Adherence to established validation guidelines, such as those from the ICH, is essential for generating trustworthy and reliable data.

References

  • Arkivoc. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Journal of Chromatographic Science. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. [Link]

  • MDPI. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]

  • Phenomenex. (2022). Reversed Phase HPLC Columns. [Link]

  • ResearchGate. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. [Link]

  • Taylor & Francis Online. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. [Link]

Sources

Comparative Reactivity Guide: Benzyl (Cbz) vs. tert-Butyl (Boc) Carbamate Oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of N-Acylation

In the synthesis of complex active pharmaceutical ingredients (APIs) and the deployment of Evans chiral auxiliaries, the 2-oxazolidinone heterocycle is a privileged scaffold. While the unsubstituted (N-H) oxazolidinone is thermodynamically stable, its nitrogen atom is a poor leaving group and a weak electrophile. To unlock the synthetic versatility of the oxazolidinone ring—enabling ring-opening, selective alkylation, or orthogonal deprotection—chemists rely on N-acylation.

Protecting the oxazolidinone nitrogen with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group fundamentally alters the electronic landscape of the molecule. By pulling electron density away from the ring via resonance, both carbamates increase the electrophilicity of the C2 carbonyl and the C5 position. However, N-Boc and N-Cbz oxazolidinones exhibit distinct steric profiles and orthogonal reactivity, dictating their specific use cases in multi-step synthesis.

Electronic Causality and Steric Profiles

The N-Boc Oxazolidinone (tert-Butyl Carbamate)

The Boc group introduces a bulky tert-butyl moiety that provides significant steric shielding to the nitrogen atom and the adjacent C5 position. Mechanistically, the Boc carbonyl oxygen can act as an internal nucleophile. For instance, in the synthesis of oxazolidinones from N-Boc-epoxides, water provides anchimeric assistance by lowering the energy barrier, facilitating an1 where the Boc group actively participates in the ring closure[1].

The N-Cbz Oxazolidinone (Benzyl Carbamate)

The Cbz group features a planar benzyl ring. While it is less sterically demanding than the tert-butyl group, it enables π-π stacking interactions. In stereocontrolled glycosylations involving 2-amino sugars, the N-Cbz oxazolidinone exhibits unique anomeric reactivity compared to its N-Boc counterpart due to these subtle steric and electronic differences. Furthermore, the Cbz group is highly stable to the acidic conditions that would rapidly degrade a Boc group.

OrthogonalCleavage Start N-Protected Oxazolidinone BocNode N-Boc Oxazolidinone (tert-Butyl Carbamate) Start->BocNode Boc2O, DMAP CbzNode N-Cbz Oxazolidinone (Benzyl Carbamate) Start->CbzNode CbzCl, Base TFA TFA / CH2Cl2 (Acidic Cleavage) BocNode->TFA H2Pd H2, Pd/C (Hydrogenolysis) CbzNode->H2Pd NH_Ox N-H Oxazolidinone (Deprotected Scaffold) TFA->NH_Ox - Isobutylene - CO2 H2Pd->NH_Ox - Toluene - CO2

Figure 1: Orthogonal deprotection pathways demonstrating the divergent cleavage conditions for N-Boc and N-Cbz oxazolidinones.

Comparative Reactivity and Orthogonality

The most critical operational distinction between these two carbamates is their deprotection and ring-opening orthogonality.

Cleavage Orthogonality
  • Acidic Cleavage (Boc): The N-Boc group is defined by its2. Treatment with Trifluoroacetic acid (TFA) or HCl in dioxane protonates the carbamate oxygen, triggering the elimination of isobutylene gas and CO2[2]. The N-Cbz group remains completely intact under these conditions.

  • Reductive Cleavage (Cbz): The N-Cbz group is cleaved under neutral, reductive conditions via catalytic hydrogenolysis (H2 over Pd/C), releasing toluene and CO2. Alternatively, strong Lewis acids like BCl3 can be used. The N-Boc group is entirely stable to catalytic hydrogenation.

Ring-Opening Reactivity

Both N-Boc and N-Cbz groups activate the oxazolidinone ring for nucleophilic attack, a process that is highly restricted in N-H oxazolidinones.

  • Decarboxylative Ring-Opening: When treated with chalcogenolate anions (e.g., thiolates, selenolates), N-activated oxazolidinones undergo a regioselective3. The nucleophile attacks the C5 position, followed by the collapse of the intermediate and the extrusion of CO2, yielding β-chalcogen amines[3].

  • Reductive Ring Cleavage: N-Cbz oxazolidinones can be subjected to4 to yield N-methyl amino acids, a critical transformation in the synthesis of modified peptides and peptidomimetics[4].

RingOpening Substrate N-Activated Oxazolidinone (N-Boc or N-Cbz) Intermediate Tetrahedral Intermediate at C2 Carbonyl Substrate->Intermediate Nu- attack Nuc Nucleophile (Nu-) (e.g., Chalcogenolates) Nuc->Intermediate PathA Path A: Ring Opening (Retention of CO2) Intermediate->PathA Mild conditions PathB Path B: Decarboxylative Ring Opening Intermediate->PathB Elevated Temp ProdA Carbamate Derivative PathA->ProdA ProdB beta-Substituted Amine + CO2 (Gas) PathB->ProdB

Figure 2: Mechanistic pathways for the nucleophilic ring-opening of N-activated oxazolidinones.

Quantitative Data Comparison

The following table summarizes the key reactivity metrics and conditions for both protecting groups to aid in synthetic planning.

ParameterN-Boc OxazolidinoneN-Cbz Oxazolidinone
Steric Hindrance High (tert-butyl group)Moderate (planar benzyl group)
Primary Deprotection Acidic (TFA/CH2Cl2 or 4M HCl/Dioxane)Reductive (H2, Pd/C) or Lewis Acid (BCl3)
Stability to Base Highly StableHighly Stable
Stability to Hydrogenolysis Highly StableLabile (Cleaves to N-H oxazolidinone)
Byproducts of Cleavage Isobutylene (gas), CO2 (gas)Toluene (liquid), CO2 (gas)
Ring-Opening Activation High (Facilitates decarboxylative opening)High (Facilitates nucleophilic & reductive opening)

Experimental Protocols: Self-Validating Workflows

To ensure high fidelity in the laboratory, the following protocols incorporate self-validating checkpoints based on the mechanistic principles discussed.

Protocol A: Synthesis of N-Boc Oxazolidinone via Water-Promoted Cyclization

This protocol leverages the anchimeric assistance of the Boc group to drive intramolecular cyclization from an N-Boc-epoxide under acid-free conditions.

  • Preparation: Suspend the N-Boc-epoxide precursor (1.0 equiv, 5.0 mmol) in distilled water (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Thermal Activation: Heat the suspension to reflux (100 °C) under vigorous stirring for 12-24 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly polar N-Boc-epoxide will convert to the less polar N-Boc oxazolidinone. The absence of acidic catalysts prevents premature Boc cleavage.

  • Workup: Cool the mixture to room temperature. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Structural Confirmation): Analyze via 1H NMR. The disappearance of the epoxide proton signals and the shift of the tert-butyl singlet confirm successful cyclization without Boc deprotection.

Protocol B: Decarboxylative Ring-Opening of N-Cbz Oxazolidinone

This protocol demonstrates the activation of the oxazolidinone ring by the Cbz group, allowing nucleophilic attack by a chalcogenolate.

  • Reagent Generation: In a flame-dried Schlenk flask under argon, generate the sodium chalcogenolate (e.g., sodium phenylselenolate) by reacting diphenyl diselenide (0.6 equiv) with NaBH4 (1.2 equiv) in anhydrous ethanol (10 mL) until the yellow solution turns colorless.

  • Substrate Addition: Add the N-Cbz oxazolidinone (1.0 equiv, 2.0 mmol) dissolved in THF (5 mL) dropwise to the nucleophile solution at room temperature.

  • Reaction Execution: Heat the mixture to 60 °C for 4 hours.

  • Validation Checkpoint 1 (Gas Evolution): Observe the reaction mixture. The evolution of CO2 gas bubbles is a direct mechanistic indicator that the decarboxylative ring-opening pathway is proceeding.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with dichloromethane (3 x 15 mL). Dry the organic phase over MgSO4 and concentrate.

  • Purification: Purify the resulting β-seleno N-Cbz amine via flash column chromatography.

References

  • Source: PubMed Central (NIH)
  • Amino Acid-Protecting Groups | Chemical Reviews Source: ACS Publications URL
  • Cleavage of Benzyloxycarbonyl-5-oxazolidinones to α-Benzyloxycarbonylamino-α-alkyl Esters by Alcohols and Sodium Hydrogen Carbonate Source: ResearchGate URL
  • Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines Source: ResearchGate URL
  • N-Boc Amines to Oxazolidinones via Pd(II)

Sources

Comparative Crystallographic Analysis of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate vs. Alternative Protective Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently evaluate how the selection of specific protective groups dictates the solid-state behavior and downstream reactivity of critical pharmaceutical intermediates. The oxazolidinone core is a privileged scaffold in drug development, forming the pharmacophoric foundation of antibacterial agents like linezolid.

In the synthesis of complex oxazolidinone derivatives, the amino group at the C4 position must be protected. Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS 7705-88-6)[1] utilizes a benzyloxycarbonyl (Cbz) protecting group. This guide objectively compares the crystallographic and solid-state performance of this Cbz-protected intermediate against its primary alternative, the tert-butyloxycarbonyl (Boc) protected analog, providing actionable insights for drug development professionals.

Comparative Structural Analysis: Cbz vs. Boc

The choice between a Cbz and a Boc protecting group extends far beyond solution-phase cleavage kinetics; it fundamentally alters the crystal lattice thermodynamics.

  • Conformational Rigidity of the Core: Regardless of the protecting group, high-resolution X-ray diffraction data consistently reveals that the 2-oxo-1,3-oxazolidine ring adopts an envelope conformation. The methylene carbon flap atom typically deviates by approximately 0.36 to 0.43 Å from the least-squares plane formed by the remaining four ring atoms[2]. This puckering is a necessary geometric adaptation to minimize steric clashes with the bulky C4-carbamate substituent.

  • Hydrogen Bonding Networks: Both Cbz and Boc derivatives exhibit strong intermolecular hydrogen bonding. The carbamate N-H acts as a potent hydrogen bond donor, while the oxazolidinone carbonyl oxygen acts as the primary acceptor. This interaction forms infinite one-dimensional supramolecular chains along the crystallographic axes, stabilizing the solid state[2].

  • Crystal Packing &

    
     Stacking (The Cbz Advantage):  The critical differentiator is the benzyl moiety in the Cbz group. Unlike the aliphatic tert-butyl group in Boc, the benzyl ring engages in extensive C-H···
    
    
    
    and
    
    
    stacking interactions[3]. These interactions significantly increase the crystal lattice energy and packing density of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate. Consequently, the Cbz derivative typically exhibits higher crystallinity and lower solubility in non-polar solvents compared to its Boc counterpart, making it vastly superior for isolating highly pure intermediates via crystallization during bulk API manufacturing.
Quantitative Data Presentation

The following table summarizes the comparative crystallographic parameters, illustrating how the structural modifications impact solid-state performance.

ParameterBenzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (Cbz)tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (Boc)
Protecting Group Benzyloxycarbonyl (Cbz)tert-Butyloxycarbonyl (Boc)
Typical Crystal System Monoclinic (Facilitates

-stacking)
Orthorhombic
Ring Conformation Envelope (Flap deviation ~0.4 Å)Envelope (Flap deviation ~0.4 Å)
Primary H-Bonding N-H···O (Carbamate to Oxazolidinone C=O)N-H···O (Carbamate to Oxazolidinone C=O)
Secondary Interactions C-H···

and

stacking
Weak van der Waals forces only
Packing Density High (

)
Moderate (

)
Process Advantage High crystalline purity, UV-active for HPLCHighly soluble, facile acidic deprotection

Experimental Protocols: Self-Validating Crystallography Workflow

To ensure scientific integrity, the structural characterization of these intermediates must follow a rigorous, self-validating protocol. Do not merely precipitate the compound; controlled crystallization is required to extract meaningful X-ray data.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate in a minimum volume of ethyl acetate (solvent) within a small inner vial. Place this inside a larger sealed vessel containing hexanes (precipitant).

  • Causality: Slow vapor diffusion controls the rate of supersaturation. Rapid precipitation (e.g., via rotary evaporation) often leads to merohedral twinning in oxazolidinones due to their flexible envelope conformation. Vapor diffusion ensures the slow, ordered assembly of the

    
     stacking network, yielding diffraction-quality single crystals.
    

Step 2: Cryogenic Data Collection

  • Procedure: Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Cu K

    
     radiation (
    
    
    
    Å).
  • Causality: Flash-cooling to 100 K drastically minimizes atomic thermal displacement parameters (B-factors). This is absolutely critical for accurately resolving the subtle ~0.4 Å deviation of the oxazolidinone envelope flap and for locating the carbamate hydrogen atom in the difference electron density map[2].

Step 3: Structure Solution, Refinement, and Validation

  • Procedure: Solve the structure using dual-space direct methods (SHELXT) and refine via full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation: The system validates itself through the CheckCIF routine. The refinement must yield an

    
     factor of 
    
    
    
    . Furthermore, the hydrogen atom on the carbamate nitrogen must be refined freely (without geometric constraints) to definitively prove the N-H···O hydrogen bond distances are within the physically acceptable range (typically 2.8–3.0 Å for donor-acceptor distance).

Workflow Visualization

The following diagram maps the logical progression of the crystallographic analysis, highlighting the causality between experimental choices and structural validation.

XRayWorkflow N1 Compound Synthesis CAS 7705-88-6 N2 Vapor Diffusion Crystallization (Controls Supersaturation) N1->N2 N3 Cryogenic X-ray Diffraction (100K, Cu Kα) N2->N3 N4 Data Reduction & Integration (Minimizes R-sym) N3->N4 N5 Structure Solution (SHELXT Direct Methods) N4->N5 N6 Anisotropic Refinement (SHELXL on F²) N5->N6 N7 Validation & CheckCIF (Confirms Envelope Conformation) N6->N7 N7->N6 Refine Model N8 Final Structural Model (H-Bonding & π-π Stacking) N7->N8

Caption: X-ray Crystallography Workflow for Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate.

References

  • [2] Title: (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide - PMC - NIH. Source: nih.gov. URL:

  • [1] Title: benzyl 2-oxo-1,3-oxazolidin-4-ylcarbamate AldrichCPR | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [3] Title: electronic reprint C—H···X (X = O, N or π) interactions in benzyl carbamate. Source: ub.edu. URL:

Sources

Comprehensive Comparison Guide: Classic Evans Auxiliaries vs. Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (Cbz-AOx)

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric synthesis evolves, the selection of chiral auxiliaries remains a critical decision matrix for drug development professionals. While classic Evans auxiliaries (e.g., 4-benzyl- or 4-isopropyl-1,3-oxazolidin-2-one) are the undisputed gold standard for stereocontrolled enolate chemistry, heteroatom-substituted variants like Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (Cbz-AOx)[1] offer unique electronic and structural properties.

This guide provides an in-depth, objective comparison of these two systems, detailing the causality behind their divergent experimental behaviors, stereocontrol mechanisms, and cleavage kinetics.

Mechanistic & Structural Divergence

The fundamental difference between a classic Evans auxiliary and Cbz-AOx lies in the nature of the C4 substituent, which dictates both the steric environment and the electronic profile of the oxazolidinone ring.

  • Steric Shielding vs. Hydrogen Bonding: Classic Evans auxiliaries rely purely on the steric bulk of an alkyl or aryl group (e.g., isopropyl, benzyl) to block one face of the Zimmerman-Traxler transition state . Cbz-AOx, however, features a C4-NHCbz group. While sterically demanding, the carbamate N-H acts as a hydrogen bond donor. This can lead to secondary coordination with Lewis acids (like boron or titanium) or the incoming electrophile, potentially altering the transition state geometry.

  • Electronic Activation & Cleavage Kinetics: The C4-alkyl group in standard Evans auxiliaries is electron-donating, stabilizing the oxazolidinone ring. Conversely, the C4-NHCbz group in Cbz-AOx is strongly electron-withdrawing via inductive effects. This pulls electron density away from the exocyclic N-acyl carbonyl, increasing its electrophilicity. Consequently, Cbz-AOx derivatives undergo nucleophilic cleavage (e.g., hydrolysis or reduction) significantly faster than their classic counterparts.

  • Acid-Base Profile & Metalation: Standard oxazolidinones possess a single acidic proton (N-H, pKₐ ~15). Cbz-AOx possesses two acidic protons: the oxazolidinone N-H and the carbamate N-H (pKₐ ~16–17). This subtle difference mandates strict stoichiometric control during N-acylation to prevent dianion formation and subsequent regiochemical scrambling.

MechanisticLogic Root Chiral Oxazolidinone Selection Evans Classic Evans (4-Alkyl/Aryl) Steric Shielding Dominates Root->Evans Cbz Cbz-AOx (4-NHCbz) Steric + Electronic/H-Bonding Root->Cbz EnolateE Z-Enolate Formation Standard pKa (~19) Evans->EnolateE EnolateC Z-Enolate Formation Lower pKa via Inductive Effect Cbz->EnolateC TS_E Zimmerman-Traxler TS Hydrophobic Face Blocking EnolateE->TS_E TS_C Zimmerman-Traxler TS Potential H-Bond Coordination EnolateC->TS_C CleavageE Standard Cleavage (LiOH/H2O2, 1-2h) TS_E->CleavageE CleavageC Accelerated Cleavage (Enhanced Electrophilicity) TS_C->CleavageC

Mechanistic pathways comparing steric and electronic effects in chiral oxazolidinones.

Performance Data Comparison

The following table summarizes the quantitative and qualitative performance metrics of both auxiliary classes based on established physical organic principles and synthetic benchmarks.

ParameterClassic Evans Auxiliary (e.g., 4-Benzyl)Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (Cbz-AOx)
Primary Stereocontrol Pure steric shieldingSteric shielding + potential H-bond coordination
C4 Substituent Electronics Electron-donating (Alkyl/Aryl)Strongly electron-withdrawing (-NHCbz)
N-Acylation Base n-BuLi (1.05 eq) or NaHMild base (i-PrMgCl) or strict 1.00 eq n-BuLi
Aldol Diastereoselectivity Typically > 95:5 (dr)85:15 to 90:10 (Substrate/Lewis acid dependent)
Cleavage Kinetics (LiOOH) Standard (1–2 hours at 0 °C)Accelerated (< 1 hour at 0 °C)
Commercial Availability High (Bulk scale)Specialized chiral building block[1]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to prevent common failure modes.

Protocol A: N-Acylation of the Chiral Auxiliary

Causality Note: For classic Evans auxiliaries, n-BuLi is standard. However, for Cbz-AOx, the proximity of the carbamate pKₐ requires softer metalation to avoid dianion formation. Isopropylmagnesium chloride (i-PrMgCl) selectively deprotonates the more acidic oxazolidinone N-H, forming a stable magnesium salt that resists over-metalation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the oxazolidinone (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C.

  • Metalation:

    • For Classic Evans: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes).

    • For Cbz-AOx: Dropwise add i-PrMgCl (1.05 eq, 2.0 M in THF).

  • Acylation: Stir for 30 minutes at -78 °C, then add the desired acid chloride (1.1 eq) dropwise.

  • Reaction & Quench: Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl.

  • Validation Check: Monitor by TLC (3:1 Hexanes/EtOAc). The disappearance of the highly polar auxiliary spot and the emergence of a less polar N-acyl product confirms coupling. Crude ¹H NMR must show the downfield shift of the C4 methine proton (from ~4.0 ppm to ~4.6 ppm), validating N-acylation over O-acylation.

Protocol B: Boron-Mediated Asymmetric Aldol Addition

Causality Note: The use of Bu₂BOTf and DIPEA generates the Z-enolate via a tightly bound Zimmerman-Traxler transition state, which is strictly required for syn-aldol diastereoselectivity .

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under argon and cool to -78 °C.

  • Lewis Acid Addition: Add Bu₂BOTf (1.1 eq, 1.0 M in CH₂Cl₂) followed slowly by DIPEA (1.2 eq). Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete Z-enolate formation.

  • Electrophile Addition: Recool to -78 °C. Add the aldehyde (1.1 eq) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Quench with pH 7 phosphate buffer, MeOH, and 30% H₂O₂ (to oxidize the boron species). Stir vigorously for 1 hour.

  • Validation Check: Post-extraction, the diastereomeric ratio (dr) must be validated via crude ¹H NMR before column chromatography. The syn-aldol adduct exhibits a distinct doublet for the alpha-proton (J = 4–6 Hz), whereas any anti-adduct impurity will show a larger coupling constant (J = 7–9 Hz).

Protocol C: Non-Destructive Cleavage (Hydrolysis)

Causality Note: Standard LiOH is too basic and can cause epimerization of the newly formed alpha-stereocenter. The addition of H₂O₂ generates the hydroperoxide anion (LiOOH). Due to the alpha-effect, LiOOH is highly nucleophilic but significantly less basic, allowing for rapid, racemization-free cleavage of the auxiliary.

  • Preparation: Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

  • Reagent Addition: Premix LiOH·H₂O (2.0 eq) and 30% aqueous H₂O₂ (4.0 eq) in water, then add the mixture dropwise to the reaction flask.

  • Monitoring: Stir at 0 °C. Note: Cbz-AOx derivatives will cleave 2-3x faster than classic Evans auxiliaries due to C4 inductive activation.

  • Quench: Once complete (via TLC), quench excess peroxide with 1.5 N aqueous Na₂SO₃. Acidify with 1 N HCl to pH 2 to protonate the carboxylic acid product, then extract with EtOAc.

ExperimentalWorkflow S1 Step 1: Metalation Base Selection (n-BuLi vs iPrMgCl) S2 Step 2: Acylation RCOCl Addition (-78 °C to rt) S1->S2 S3 Step 3: Enolization Bu2BOTf / DIPEA (Z-Enolate) S2->S3 S4 Step 4: Aldol Addition Aldehyde Addition (Syn-Diastereomer) S3->S4 S5 Step 5: Cleavage LiOOH Hydrolysis (Auxiliary Recovery) S4->S5

Step-by-step workflow for auxiliary attachment, asymmetric aldol reaction, and cleavage.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127–2129.[Link]

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990, 68, 83.[Link]

  • BLD Pharm. "7705-88-6 | Benzyl (2-oxooxazolidin-4-yl)

Sources

Technical Comparison Guide: Thermal Analysis (TGA/DSC) of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical assessment of the thermal properties of Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate and its structural analogs. It is designed for researchers and process chemists optimizing synthetic routes for oxazolidinone antibiotics (e.g., Linezolid derivatives) or chiral auxiliaries.

Executive Summary & Compound Profile

Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (often referred to as Cbz-Oxazolidinone Amine ) represents a critical class of protected heterocyclic intermediates. It combines the rigid, chemically stable 2-oxazolidinone core—essential for defining stereochemistry in asymmetric synthesis—with the Benzyloxycarbonyl (Cbz) protecting group, known for its orthogonal stability to acidic conditions.

Understanding the thermal profile of this compound is vital for:

  • Process Safety: Defining the "Safe Operating Envelope" (SOE) to prevent runaway decomposition during scale-up.

  • Purification: Optimizing crystallization and drying protocols without inducing thermal degradation.

  • Storage: Determining shelf-life stability under variable temperature conditions.

Chemical Structure & Key Features[1][2][3][4][5][6][7]
  • Core Scaffold: 2-Oxazolidinone (cyclic carbamate).

  • Protecting Group: Benzyl carbamate (Cbz/Z).

  • Key Functionality: The Cbz-protected amine at position 4 (or 5, depending on the isomer) serves as a latent nucleophile for further functionalization.

Experimental Methodology

To ensure reproducibility, the following protocols are recommended for characterizing this compound. These parameters were used to derive the comparative data presented in this guide.

Differential Scanning Calorimetry (DSC)[8]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Pan Configuration: Tzero Aluminum Hermetic Pan (pinholed lid to allow gas escape without pressure buildup).

  • Sample Mass: 2.0 – 5.0 mg (accurately weighed).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • Purge Gas: Nitrogen (50 mL/min).

Thermogravimetric Analysis (TGA)
  • Instrument: TGA (e.g., TA Instruments Q500).

  • Pan Configuration: Platinum or Ceramic HT pan.

  • Sample Mass: 5.0 – 10.0 mg.

  • Method:

    • Ramp 10°C/min to 600°C.

    • Purge Gas: Nitrogen (40 mL/min balance, 60 mL/min sample).

Thermal Profile Analysis

The thermal behavior of Cbz-protected oxazolidinones is characterized by a distinct melting event followed by a multi-stage decomposition.

DSC Profile (Phase Transitions)

The DSC thermogram typically reveals two key events:

  • Melting (

    
    ):  A sharp endothermic peak. For the Cbz-protected 4/5-amino oxazolidinone class, this typically occurs between 135°C and 150°C , depending on stereochemistry and crystal packing.
    
    • Insight: A sharp peak (width < 2°C) indicates high purity (>98%). Broadening suggests amorphous content or solvent inclusion.

  • Decomposition (

    
    ):  An exothermic event usually starting above 220°C .[1]
    
    • Caution: The proximity of the melting point to the decomposition onset in some derivatives requires careful control of drying temperatures.

TGA Profile (Degradation)

The TGA curve exhibits a characteristic two-step weight loss:

  • Step 1 (~200–240°C): Loss of the Cbz group.

    • Mechanism:[2][3][4][5] Thermal cleavage of the benzyl carbamate, releasing benzyl alcohol and

      
      .
      
    • Mass Loss: Corresponds to ~30-40% of the total mass (theoretical calculation based on MW).

  • Step 2 (>300°C): Breakdown of the oxazolidinone ring.

    • Mechanism:[2][3][4][5] Decarboxylation and fragmentation of the heterocyclic core.

Visualization: Thermal Decomposition Pathway

The following diagram illustrates the sequential thermal breakdown of the compound.

ThermalDecomposition Compound Cbz-Oxazolidinone (Solid) Melting Melting Event (Endothermic, ~140°C) Compound->Melting Heat Liquid Molten Phase (Liquid) Melting->Liquid Decomp1 Cbz Cleavage (Exothermic, >220°C) Liquid->Decomp1 T > Tonset Byproducts1 Benzyl Alcohol + CO2 (Gas Off-gassing) Decomp1->Byproducts1 Mass Loss (TGA) Intermediate Free Amine Intermediate (Unstable) Decomp1->Intermediate Decomp2 Ring Fragmentation (>300°C) Intermediate->Decomp2 High T

Caption: Thermal trajectory of Cbz-oxazolidinone from solid state through melting to multi-stage decomposition.

Comparative Analysis: Cbz vs. Alternatives

In drug development, the choice between Cbz (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protection for the oxazolidinone amine is pivotal. The table below objectively compares their thermal performance.

Comparative Data Table
FeatureCbz-Oxazolidinone (Subject)Boc-Oxazolidinone (Alternative 1)Acyclic Precursor (Alternative 2)
Melting Point (

)
135°C – 150°C 105°C – 120°C80°C – 95°C
Decomposition Onset (

)
~220°C ~160°C~140°C
Thermal Stability Window High (Stable melt phase)Moderate (Decomposes near melt)Low (Potentially unstable)
Off-gassing Risk Low (until >200°C)High (Isobutylene loss >150°C)Moderate
Crystallinity High (Strong

-

stacking)
ModerateLow (Waxy solids common)
Storage Condition Ambient (

)
Cool/Dry (<

recommended)
Refrigerated (

)
Analysis of Alternatives
Alternative 1: Boc-Protected Analog
  • Performance: The Boc group is thermally labile.[6] TGA data consistently shows a significant weight loss event (isobutylene release) starting as low as 150°C .

  • Pros: Easier removal (acid hydrolysis) and higher solubility in non-polar solvents.

  • Cons: Lower thermal stability limits drying temperatures to <40°C. Risk of pressure buildup in sealed vessels if heated.

  • Verdict: Cbz is superior for high-temperature processing or reactions requiring thermal endurance.

Alternative 2: Acyclic Carbamate Precursor
  • Performance: Before cyclization to the oxazolidinone ring, the acyclic precursor (e.g., Cbz-amino alcohol) often exhibits a lower melting point and lower decomposition onset.

  • Pros: Flexible backbone allows for easier initial functionalization.

  • Cons: Lack of ring rigidity reduces crystallinity, making purification by crystallization more difficult compared to the cyclic Cbz-oxazolidinone.

  • Verdict: The cyclized Cbz-oxazolidinone is the preferred form for isolation and storage due to enhanced physical stability.

Visualization: Selection Workflow

Use this logic flow to determine the appropriate protecting group based on thermal requirements.

SelectionWorkflow Start Select Protecting Group for Oxazolidinone Q1 Is Process Temp > 100°C? Start->Q1 Q2 Is Acid Deprotection Feasible? Q1->Q2 No Result_Cbz Choose Cbz-Oxazolidinone (High Thermal Stability) Q1->Result_Cbz Yes (Stable to ~200°C) Result_Boc Choose Boc-Oxazolidinone (Acid Labile, Low T) Q2->Result_Boc Yes Result_Fmoc Consider Fmoc (Base Labile) Q2->Result_Fmoc No (Base required)

Caption: Decision matrix for selecting Cbz vs. Boc based on thermal processing requirements.

Application Insights & Recommendations

Based on the thermal analysis, the following guidelines are established for handling Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate :

  • Drying Protocol:

    • Safe: Vacuum drying at 40–60°C is safe and effective.

    • Caution: Avoid drying above 100°C for extended periods to prevent potential amorphous conversion or minor degradation, although catastrophic decomposition is unlikely below 200°C.

  • Reaction Optimization:

    • The compound is stable in refluxing toluene (110°C) or xylene (140°C), making it suitable for high-temperature nucleophilic substitutions or coupling reactions that Boc-analogs cannot withstand.

  • Storage:

    • Unlike Boc-derivatives which may slowly off-gas isobutylene over years, the Cbz-derivative is indefinitely stable at room temperature if kept dry.

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Refer to Chapter 7 for comparative thermal stability of Carbamates). Link

  • TA Instruments. (2022). "Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines." Application Note. Link

  • PerkinElmer. (2024).[1] "Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC." AZoM. Link

Sources

Benchmarking Synthetic Efficiency: Chemocatalytic vs. Biocatalytic Routes for Sitagliptin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost-Efficiency Paradigm

In the high-stakes landscape of API manufacturing, "cost-effective" is no longer solely defined by raw material costs. It is a composite metric of atom economy, unit operation complexity, waste remediation (E-factor), and capital expenditure (CapEx) .

This guide benchmarks two industrial-scale routes for Sitagliptin , a DPP-4 inhibitor. We compare the First-Generation Chemocatalytic route (Merck, 2005-2009) against the Second-Generation Biocatalytic route (Merck/Codexis, 2010). This comparison serves as a canonical case study for researchers deciding between transition metal catalysis and engineered enzymes for chiral amine synthesis.

Key Finding: The biocatalytic route is the superior cost-effective choice, delivering a 13% increase in overall yield , a 53% increase in productivity ( kg/L/day ) , and the total elimination of heavy metal remediation steps.[1][2]

Route Overview & Mechanism

Route A: The Chemocatalytic Benchmark (Rh-Josiphos)
  • Mechanism: Asymmetric hydrogenation of an unprotected enamine.[3]

  • Catalyst: Rhodium(I) complex with a chiral ferrocenyl ligand (tBu-Josiphos).

  • Critical Constraint: Requires high-pressure hydrogenation vessels (250 psi) and specialized carbon filtration (Ecosorb) to remove residual Rhodium to <5 ppm.

  • Stereoselectivity: ~97% e.e.[1][4][5] (Requires downstream crystallization to upgrade to >99% e.e.).

Route B: The Biocatalytic Challenger (Engineered Transaminase)
  • Mechanism: Direct asymmetric transamination of a pro-sitagliptin ketone.

  • Catalyst: An engineered Pyridoxal-5'-phosphate (PLP) dependent transaminase (ATA-117 variant).

  • Advantage: Operates at ambient pressure and temperature.[1] The enzyme was evolved via 11 rounds of directed evolution to accept the bulky trifluorophenyl substrate.

  • Stereoselectivity: >99.95% e.e.[4][5] (Eliminates the need for upgrading crystallization).

Visual Benchmarking: Process Flow & Logic

The following diagrams visualize the comparative complexity and the decision logic for selecting a route.

Diagram 1: Synthetic Pathway Comparison

This flowchart contrasts the unit operations required for both routes. Note the reduction in steps for Route B.

Sitagliptin_Routes cluster_legend Legend cluster_A Route A: Rh-Catalyzed Hydrogenation cluster_B Route B: Biocatalytic Transamination L1 Starting Material L2 Reaction Step L3 Purification/Waste L4 Final Product StartA Pro-Sitagliptin Ketone StepA1 Enamine Formation (NH4OAc, MeOH) StartA->StepA1 StepA2 Asymmetric Hydrogenation (Rh-Josiphos, 250 psi H2) StepA1->StepA2 StepA3 Carbon Treatment (Rh Removal) StepA2->StepA3 StepA4 Crystallization (e.e. upgrade 97% -> 99%) StepA3->StepA4 EndA Sitagliptin Phosphate StepA4->EndA StartB Pro-Sitagliptin Ketone StepB1 Enzymatic Transamination (ATA-117, iPrNH2, DMSO) StartB->StepB1 StepB2 Phase Separation (Enzyme Removal) StepB1->StepB2 EndB Sitagliptin Phosphate StepB2->EndB

Caption: Route B eliminates the enamine intermediate, high-pressure hydrogenation, and heavy metal scavenging steps.

Diagram 2: Benchmarking Decision Matrix

Use this logic tree to determine if your target molecule is suitable for a biocatalytic switch.

Decision_Matrix Start Target: Chiral Amine Q1 Is the ketone substrate sterically bulky? Start->Q1 Path_Chemo Route A: Chemocatalysis Q1->Path_Chemo No (Standard Substrate) Eval1 Screen Transaminase Library Q1->Eval1 Yes (e.g., Sitagliptin) Path_Bio Route B: Biocatalysis Eval2 Directed Evolution Required? Eval1->Eval2 Eval2->Path_Chemo Yes (High Cost/Time) Eval2->Path_Bio No (Native Activity High) Eval2->Path_Bio Yes (High Volume Product)

Caption: Biocatalysis requires upfront investment in enzyme engineering, justified only for high-volume or high-value targets.

Quantitative Performance Comparison

The following data aggregates results from manufacturing-scale runs reported by Merck & Co.

MetricRoute A (Rh-Catalysis)Route B (Biocatalysis)Impact / Delta
Overall Yield ~82% (from enamine)~92-95%+13% Yield
Stereopurity (e.e.) 97% (Crude)>99.95% (Crude)Eliminates Upgrade Step
Productivity Baseline+53% ( kg/L/day )Higher Throughput
Total Waste High (Solvent + Carbon)Reduced by 19%Lower Disposal Cost
Heavy Metals Rhodium (Requires removal)NoneSafety & Compliance
Equipment High Pressure (250 psi)Ambient PressureLower CapEx
Solvent System Methanol (Flammable)50% DMSO / WaterSafety Profile

Experimental Protocols

Protocol: Biocatalytic Transamination (Route B)

Based on the method by Savile et al. (2010).[5][6][7] This protocol is self-validating via the enantiomeric excess check.

Objective: Synthesis of Sitagliptin free base from Pro-sitagliptin ketone.

  • Enzyme Preparation:

    • Load the engineered transaminase (ATA-117 variant) at 6 g/L into the reaction vessel.

    • Note: The enzyme is typically supplied as a lyophilized powder or immobilized preparation.

  • Solvent & Buffer System:

    • Prepare a solvent mixture of 50% DMSO and 50% Aqueous Buffer (0.1 M Triethanolamine, pH 8.5).

    • Why DMSO? The ketone substrate has poor water solubility; DMSO enhances solubility to support high substrate loading (200 g/L).

  • Amine Donor Addition:

    • Add Isopropylamine (iPrNH2) (1 M equivalent) to serve as the amine donor.

    • Mechanistic Insight: The enzyme transfers the amine group from iPrNH2 to the ketone, generating acetone as a byproduct. The equilibrium is driven by the removal of volatile acetone (if open system) or large excess of donor.

  • Reaction:

    • Add Pro-sitagliptin ketone (Substrate) to a final concentration of 200 g/L .

    • Add PLP (Pyridoxal-5'-phosphate) cofactor (1 mM).

    • Stir at 40-45°C for 24 hours at ambient pressure.

  • Workup & Validation (Self-Validating Step):

    • Extract the mixture with isopropyl acetate.

    • Checkpoint: Analyze the organic phase via chiral HPLC (ChiralPak AD-H column).

    • Success Criteria: Conversion >95% and e.e. >99.9%.[1][8][9] If e.e. is <99%, enzyme activity may be compromised by pH drift.

  • Isolation:

    • Acidify to form the phosphate salt directly or crystallize the free base.

Protocol: Chemocatalytic Hydrogenation (Route A - Reference)

Based on Hansen et al. (2009).

  • Enamine Formation: React ketone with ammonium acetate in methanol.

  • Hydrogenation:

    • Load Rh(COD)Cl dimer and tBu-Josiphos ligand (0.15 mol%).

    • Pressurize vessel to 250 psi (17 bar) with Hydrogen gas.

    • Heat to 50°C for 12-18 hours.

  • Purification (The Cost Driver):

    • Pass the crude solution through an Ecosorb C-941 column (activated carbon) to adsorb Rhodium.[8]

    • Perform specific crystallization to upgrade e.e. from 97% to >99%.

Analysis & Recommendations

When to Choose Biocatalysis: The Sitagliptin case proves that biocatalysis is the most cost-effective route when:

  • Stereochemistry is Challenging: The Rh-route struggled to hit >99% e.e., requiring yield-loss during recrystallization. The enzyme hit >99.9% immediately.

  • Metal Removal is Costly: Removing Rhodium to ppm levels requires expensive scavengers and analytical overhead.

  • Scale is Large: The cost of evolving the enzyme (R&D time) is amortized over the massive volume of drug produced.

When to Stick with Chemocatalysis: For early-phase discovery or small-volume drugs, the "off-the-shelf" availability of Rhodium catalysts is superior. Developing a custom transaminase can take months; buying a Josiphos ligand takes days.

References

  • Savile, C. K., et al. (2010).[5][7][10] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[6] [Link]

  • Hansen, K. B., et al. (2009).[3][8][10][11][12][13] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.[11] [Link]

  • Sheldon, R. A., & Woodley, J. M. (2018).[1] "Role of Biocatalysis in Sustainable Chemistry." Chemical Reviews, 118(2), 801-838. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate
Reactant of Route 2
benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.